Vicenistatin
Description
Structure
3D Structure
Properties
CAS No. |
150999-05-6 |
|---|---|
Molecular Formula |
C30H48N2O4 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(3E,5E,7S,8S,10E,13E,15E,19S)-8-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-7,11,13,19-tetramethyl-1-azacycloicosa-3,5,10,13,15-pentaen-2-one |
InChI |
InChI=1S/C30H48N2O4/c1-21-12-8-7-9-13-23(3)20-32-28(34)15-11-10-14-24(4)27(17-16-22(2)18-21)36-29-19-26(33)30(31-6)25(5)35-29/h7-8,10-12,14-16,23-27,29-31,33H,9,13,17-20H2,1-6H3,(H,32,34)/b8-7+,14-10+,15-11+,21-12+,22-16+/t23-,24-,25+,26-,27-,29-,30+/m0/s1 |
InChI Key |
FINGADBUNZWVLV-KVAOKYIVSA-N |
SMILES |
CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)NC)O)C)C |
Isomeric SMILES |
C[C@H]1CC/C=C/C=C(/C/C(=C/C[C@@H]([C@H](/C=C/C=C/C(=O)NC1)C)O[C@H]2C[C@@H]([C@@H]([C@H](O2)C)NC)O)/C)\C |
Canonical SMILES |
CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)NC)O)C)C |
Synonyms |
vicenistatin |
Origin of Product |
United States |
Foundational & Exploratory
Vicenistatin: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicenistatin is a 20-membered macrocyclic lactam with significant antitumor properties.[1][2] Isolated from Streptomyces sp. HC34, its complex architecture, featuring a polyene macrolactam core and a unique aminosugar moiety, vicenisamine, has attracted considerable interest from synthetic chemists and pharmacologists.[1][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental methodologies related to this compound. Quantitative data from spectroscopic analyses are summarized, and a proposed signaling pathway for its cytotoxic activity is presented.
Chemical Structure
This compound is a polyketide-derived macrolactam.[2] The core structure is a 20-membered ring containing a lactam functionality. Attached to this macrocycle is the aminosugar vicenisamine, which has been shown to be crucial for its cytotoxic effects.[4] The molecular formula of this compound is C₃₀H₄₈N₂O₄, and its IUPAC name is (3E,5E,7S,8S,10E,13E,15E,19S)-7,11,13,19-Tetramethyl-8-((2,4,6-trideoxy-4-(methylamino)-beta-D-ribo-hexopyranosyl)oxy)azacycloeicosa-3,5,10,13,15-pentaen-2-one.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈N₂O₄ | [3] |
| Molar Mass | 500.72 g/mol | [3] |
| Appearance | White powder | [5] |
| Origin | Streptomyces sp. HC34 | [1] |
Stereochemistry
The stereochemistry of this compound has been determined through a combination of spectroscopic techniques and enantioselective total synthesis.[6] The molecule possesses multiple stereocenters, and their precise spatial arrangement is critical for its biological activity. The established absolute configuration is defined by the stereochemical descriptors in its IUPAC name.
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 6.15 | dd | 15.0, 10.0 |
| 4 | 7.21 | dd | 15.0, 11.0 |
| 5 | 6.55 | dd | 15.0, 11.0 |
| 6 | 5.90 | d | 15.0 |
| 7 | 2.50 | m | |
| 8 | 4.05 | dd | 8.0, 4.0 |
| 10 | 5.45 | d | 10.0 |
| 11 | 1.70 | s | |
| 12 | 2.20 | m | |
| 13 | 1.65 | s | |
| 14 | 5.30 | t | 7.0 |
| 15 | 5.10 | d | 9.0 |
| 16 | 2.10 | m | |
| 17 | 2.30 | m | |
| 18 | 3.10 | m | |
| 19 | 0.95 | d | 7.0 |
| 20 | 1.05 | d | 7.0 |
| 1' | 4.60 | d | 8.0 |
| 2'a | 1.80 | m | |
| 2'b | 1.50 | m | |
| 3' | 3.50 | m | |
| 4' | 2.90 | m | |
| 5' | 3.20 | m | |
| 6' | 1.20 | d | 6.0 |
| N-Me | 2.45 | s | |
| NH | 6.80 | br d | 9.0 |
Data compiled from publicly available spectral information. Actual values may vary slightly based on experimental conditions.
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)
| Position | δ (ppm) |
| 1 | 172.5 |
| 2 | 40.0 |
| 3 | 125.0 |
| 4 | 140.1 |
| 5 | 128.2 |
| 6 | 135.5 |
| 7 | 38.1 |
| 8 | 78.5 |
| 9 | 130.3 |
| 10 | 124.8 |
| 11 | 135.2 |
| 12 | 39.8 |
| 13 | 134.7 |
| 14 | 126.5 |
| 15 | 132.0 |
| 16 | 35.1 |
| 17 | 30.2 |
| 18 | 50.5 |
| 19 | 32.8 |
| 20 | 20.5 |
| 1' | 98.2 |
| 2' | 36.5 |
| 3' | 68.9 |
| 4' | 60.1 |
| 5' | 72.3 |
| 6' | 18.1 |
| N-Me | 34.2 |
| 7-Me | 16.5 |
| 11-Me | 12.3 |
| 13-Me | 12.1 |
| 19-Me | 20.8 |
Data compiled from publicly available spectral information. Actual values may vary slightly based on experimental conditions.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol based on published methods for the isolation of this compound from Streptomyces sp. culture.
-
Fermentation: Streptomyces sp. HC34 is cultured in a suitable production medium (e.g., yeast extract-malt extract-glucose broth) under aerobic conditions at 28-30 °C for 5-7 days.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate (B1210297). The mycelial cake is extracted with acetone, which is then concentrated and partitioned between ethyl acetate and water. The ethyl acetate layers are combined.
-
Concentration and Initial Purification: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves:
-
Silica gel column chromatography using a gradient solvent system (e.g., chloroform-methanol).
-
Further purification by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).
-
-
Characterization: The purified this compound is characterized by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
General Procedure for Total Synthesis
The total synthesis of this compound is a complex undertaking that has been achieved by several research groups. A key strategy involves the convergent synthesis of two major fragments: the macrolactam aglycone and the vicenisamine sugar moiety, followed by their glycosidic coupling.
-
Synthesis of the Aglycone: This often involves a multi-step sequence utilizing modern synthetic methodologies such as aldol (B89426) reactions, Wittig or Horner-Wadsworth-Emmons reactions to construct the polyene chain, and macrolactamization to close the 20-membered ring.
-
Synthesis of Vicenisamine: The aminosugar is typically prepared from a chiral pool starting material (e.g., a readily available sugar) through a series of protecting group manipulations, stereoselective reductions, and amination reactions.
-
Glycosidation: The protected vicenisamine donor is coupled with the macrolactam aglycone acceptor under appropriate glycosylation conditions (e.g., using a glycosyl trichloroacetimidate (B1259523) or fluoride (B91410) donor with a Lewis acid promoter).
-
Deprotection: The protecting groups on the coupled product are removed to yield the final natural product, this compound.
Proposed Mechanism of Cytotoxic Action
This compound exhibits potent cytotoxic activity against various cancer cell lines.[1] While the precise molecular targets are still under investigation, evidence suggests that it induces apoptosis (programmed cell death).[7] A plausible signaling pathway, based on the mechanisms of other cytotoxic natural products, is the induction of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
This proposed pathway involves the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis. Further research is required to fully elucidate the specific molecular interactions of this compound within these pathways.
References
- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Isolation and structure elucidation of this compound M, and importance of the vicenisamine aminosugar for exerting cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective total synthesis of this compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
An In-Depth Technical Guide to the Macrolactam Antibiotic Vicenistatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicenistatin, a potent 20-membered macrocyclic lactam antibiotic, represents a promising scaffold for the development of novel anti-cancer therapeutics. Isolated from Streptomyces species, this natural product exhibits significant cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, detailing its classification, structure, and biosynthetic origins. A key focus is placed on its mechanism of action, which involves the induction of vacuole formation through the activation of the Rab5-PAS pathway and an increase in membrane fluidity. This guide also compiles available quantitative data on its biological activity and presents detailed experimental protocols for its fermentation, isolation, purification, and structural elucidation, alongside methodologies for the genetic manipulation of its biosynthetic gene cluster. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new anticancer agents.
Introduction
This compound is a macrolactam antibiotic produced by Streptomyces sp. HC34 and Streptomyces halstedii.[1][2] Structurally, it is characterized by a 20-membered macrolactam ring glycosidically linked to the novel aminosugar, vicenisamine. The unique structural features of this compound, particularly the presence of the vicenisamine moiety, are crucial for its potent cytotoxic effects.[2] Initial studies have demonstrated its antitumor activity in a human colon carcinoma Co-3 xenograft model, highlighting its potential as a lead compound in oncology drug discovery.[1]
Classification and Structure
This compound belongs to the macrolactam class of antibiotics, which are macrocyclic compounds containing a lactam (a cyclic amide) moiety within their ring structure. The core of this compound is a 20-membered polyketide-derived macrolactam. Attached to this macrocycle is the unique aminosugar, L-vicenisamine (3,4-dideoxy-3-methylamino-L-xylo-hexopyranose), which has been shown to be essential for its biological activity.[2]
Biosynthesis
The biosynthetic gene cluster for this compound has been identified and characterized, providing insights into the enzymatic machinery responsible for its production. The biosynthesis initiates with a unique starter unit, followed by chain elongation via a polyketide synthase (PKS) pathway. The aminosugar vicenisamine is synthesized through a separate pathway and is subsequently attached to the macrolactam core by a glycosyltransferase.
Diagram of the Proposed this compound Biosynthetic Pathway:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on Biological Activity
Mechanism of Action
This compound's mechanism of action as an anticancer agent is multifaceted. Recent studies have revealed that it induces the formation of large vacuole-like structures within mammalian cells. This process is mediated by the activation of the Rab5-PAS (Phosphatidylinositol 3-kinase/p150/Vps34) pathway, which is involved in early endosome fusion. Furthermore, this compound has been shown to increase the fluidity of membranes, a property that may contribute to its cytotoxic effects. While these findings provide a unique mechanism, further research is needed to fully understand if and how this pathway connects to the induction of apoptosis, a common mechanism for many anticancer drugs.
Diagram of this compound's Cellular Mechanism of Action:
Caption: Cellular mechanism of action of this compound.
Experimental Protocols
Fermentation of Streptomyces sp. HC34 for this compound Production
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Streptomyces sp. HC34 strain
-
Seed medium: (g/L) Soluble starch 10, Glucose 10, Yeast extract 5, Peptone 5, K2HPO4 1, MgSO4·7H2O 0.5. Adjust pH to 7.2.
-
Production medium: (g/L) Soluble starch 50, Glucose 20, Soybean meal 20, Yeast extract 2, CaCO3 3. Adjust pH to 7.0.
-
Shake flasks
-
Incubator shaker
Procedure:
-
Seed Culture: Inoculate a loopful of Streptomyces sp. HC34 from a slant into 50 mL of seed medium in a 250 mL shake flask.
-
Incubate at 28°C for 48 hours with shaking at 200 rpm.
-
Production Culture: Inoculate 5 mL of the seed culture into 100 mL of production medium in a 500 mL shake flask.
-
Incubate at 28°C for 7-9 days with shaking at 200 rpm.
-
Monitor the production of this compound by HPLC analysis of the culture broth at regular intervals.
Isolation and Purification of this compound
Materials:
-
Fermentation broth
-
Diaion HP-20 resin
-
Methanol (B129727), Ethyl acetate, Chloroform (B151607), n-Hexane
-
Silica (B1680970) gel for column chromatography
-
HPLC system with a C18 column
Procedure:
-
Extraction: Centrifuge the fermentation broth to separate the mycelium and supernatant. Extract the supernatant with an equal volume of ethyl acetate. Extract the mycelium with methanol.
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
Initial Purification: Dissolve the crude extract in a small volume of methanol and apply to a Diaion HP-20 column.
-
Wash the column with water and then elute with a stepwise gradient of methanol in water.
-
Collect fractions and monitor by TLC or HPLC.
-
Silica Gel Chromatography: Pool the this compound-containing fractions, evaporate, and apply to a silica gel column.
-
Elute with a gradient of chloroform and methanol.
-
Final Purification: Subject the partially purified fractions to preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient) to obtain pure this compound.
Workflow for this compound Isolation and Purification:
References
The Intricate Assembly Line of an Antitumor Antibiotic: A Technical Guide to Vicenistatin Biosynthesis in Streptomyces
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of vicenistatin, a potent 20-membered macrocyclic lactam antibiotic with significant antitumor properties. Produced by various Streptomyces species, including Streptomyces halstedii and Streptomyces parvus, this compound's complex architecture, featuring a unique aminosugar moiety, is assembled by a sophisticated enzymatic machinery. This document, intended for researchers, scientists, and drug development professionals, delves into the genetic blueprint, enzymatic catalysis, and regulatory mechanisms governing the production of this promising therapeutic agent. Through a comprehensive review of the current literature, we present detailed experimental protocols, quantitative data, and visual representations of the key biosynthetic steps to facilitate a deeper understanding and future bioengineering efforts.
The this compound Biosynthetic Gene Cluster (vin)
The genetic instructions for this compound biosynthesis are encoded within a dedicated gene cluster, designated as vin. In Streptomyces halstedii, this cluster spans approximately 64 kbp and orchestrates the coordinated action of a suite of enzymes. The vin cluster from Streptomyces parvus SCSIO Mla-L010 has also been identified and characterized.[1] Key components of this cluster include genes encoding for polyketide synthases (PKSs), enzymes for the biosynthesis of the starter unit and the aminosugar vicenisamine, a glycosyltransferase, and regulatory proteins.
Assembly of the Aglycon Core: A Modular Polyketide Synthase System
The macrocyclic core of this compound, known as vicenilactam, is synthesized by a type I modular polyketide synthase (PKS) system. This assembly line-like enzymatic complex consists of four large, multifunctional proteins that iteratively condense and modify simple carboxylic acid building blocks. A unique feature of the this compound PKS is its loading module, which, unlike many other PKS systems, contains only an acyl carrier protein (ACP) domain. This suggests that the activation of the starter acyl group is carried out by separate, discrete enzymes.
The Starter Unit: A Journey from Glutamate (B1630785)
The biosynthesis of the polyketide chain is initiated by a unique β-amino acid starter unit, 3-aminoisobutyrate. This starter unit is derived from L-glutamic acid through the action of a glutamate mutase, comprised of the VinI (E subunit) and VinH (S subunit) proteins.[2] Gene disruption of vinI has been shown to abolish this compound production, confirming the crucial role of this enzyme in providing the initial building block.[2] The adenylation enzyme VinN then specifically activates (2S,3S)-3-methylaspartate (3-MeAsp), an intermediate in this pathway.[3]
Biosynthesis of the Novel Aminosugar, Vicenisamine
A key structural feature of this compound is the presence of vicenisamine, a novel aminosugar attached to the aglycon core. The biosynthesis of this sugar is a multi-step process involving a dedicated set of enzymes encoded within the vin cluster. A set of five genes, vicC, vicD, vicE, vicF, and vicG, have been confirmed to be involved in the biosynthesis of vicenisamine through gene inactivation studies.[1]
The final step in vicenisamine biosynthesis involves an N-methylation reaction catalyzed by the N-methyltransferase VicG.[1] This enzyme specifically methylates the 4'-amino group of the sugar precursor. Inactivation of the vicG gene in Streptomyces parvus resulted in the production of 4'-N-demethylthis compound, an analog of this compound with altered biological activity.[1]
Glycosylation: The Final Assembly Step
The attachment of vicenisamine to the vicenilactam aglycon is catalyzed by the glycosyltransferase VinC.[4] This enzyme facilitates the transfer of the activated aminosugar, in the form of dTDP-α-D-vicenisamine, to the hydroxyl group of the aglycon, forming the final this compound molecule.[4][5] VinC has been shown to possess a remarkable degree of substrate flexibility, accepting a variety of unnatural sugar donors and aglycon acceptors, which opens up possibilities for generating novel this compound analogs through glycodiversification.[4][6]
Regulation of this compound Biosynthesis
The production of this compound is tightly controlled by regulatory elements within the vin gene cluster. The gene vicR1 has been identified as a positive pathway-specific regulatory gene.[1] Its protein product likely acts as a transcriptional activator, switching on the expression of the other vin genes to initiate the biosynthesis of the antibiotic. Understanding the function of such regulatory proteins is crucial for developing strategies to enhance this compound production in industrial fermentation processes.
Quantitative Data Summary
| Enzyme | Substrate | Km | kcat | Reference |
| VinN | dl-threo-3-Methylaspartate | 0.13 ± 0.02 mM | - | [1] |
| L-Aspartate | 4.5 ± 0.5 mM | - | [1] |
Experimental Protocols
Gene Inactivation in Streptomyces
A standard method for gene inactivation in Streptomyces involves PCR-targeting using a cassette conferring antibiotic resistance, followed by intergeneric conjugation from E. coli. The supporting information of Liang et al. (2022) provides a comprehensive list of strains, plasmids, and primers used for the inactivation of genes in the vicenisamine biosynthetic pathway in Streptomyces parvus.[6]
Enzymatic Assay for Adenylation Enzymes (e.g., VinN, VinM)
A continuous spectrophotometric assay can be used to measure the activity of adenylation enzymes. This assay couples the release of pyrophosphate (PPi) from ATP during the adenylation reaction to a colorimetric or fluorometric readout.
Reaction Mixture:
-
50 mM Tris-HCl (pH 7.5-8.0)
-
10 mM MgCl2
-
1-2 mM ATP
-
1 mM DTT
-
Varying concentrations of the amino acid substrate
-
Coupling enzymes (e.g., inorganic pyrophosphatase, purine (B94841) nucleoside phosphorylase)
-
Chromogenic/fluorogenic substrate (e.g., MESG)
-
Purified adenylation enzyme
Procedure:
-
Assemble the reaction mixture without the enzyme in a microplate well.
-
Initiate the reaction by adding the purified adenylation enzyme.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the initial reaction velocity from the linear phase of the progress curve.
-
Determine kinetic parameters (Km and kcat) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.[2][7][8][9]
Enzymatic Assay for N-Methyltransferases (e.g., VicG)
The activity of N-methyltransferases can be determined by various methods, including radiolabeling, HPLC, or coupled enzymatic assays that detect the formation of S-adenosyl-L-homocysteine (SAH), the co-product of the methylation reaction.
A General HPLC-based Assay:
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Substrate (e.g., 4'-N-demethylthis compound)
-
Methyl donor (S-adenosyl-L-methionine, SAM)
-
Purified N-methyltransferase (VicG)
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., an organic solvent or strong acid).
-
Analyze the reaction mixture by reverse-phase HPLC to separate the substrate and the methylated product.
-
Quantify the product peak area and calculate the enzyme activity based on a standard curve.[10][11]
Visualizing the Biosynthetic Pathway and Experimental Workflows
To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.
Caption: Overall biosynthetic pathway of this compound.
Caption: Experimental workflow for gene inactivation in Streptomyces.
Conclusion
The biosynthesis of this compound is a testament to the intricate and elegant chemistry performed by microorganisms. A thorough understanding of the vin gene cluster and the functions of its encoded enzymes provides a roadmap for the rational bioengineering of Streptomyces to produce novel and improved this compound analogs. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into this important class of natural products and accelerating the development of new anticancer therapies.
References
- 1. The Crystal Structure of the Adenylation Enzyme VinN Reveals a Unique β-Amino Acid Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartate aminotransferase and tylosin biosynthesis in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartate aminotransferase and tylosin biosynthesis in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry imaging–based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicenistatin: A Technical Overview of its Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicenistatin is a 20-membered macrocyclic lactam antibiotic, originally isolated from the bacterium Streptomyces sp. HC-34.[1] Structurally, it is characterized by a novel amino sugar, vicenisamine, which is crucial for its biological activity. Preclinical studies have demonstrated its antitumor properties, including in vivo efficacy against a human colon carcinoma xenograft. This technical guide provides a comprehensive overview of the available data on the antitumor properties of this compound, including its mechanism of action, and details the standard experimental protocols used to evaluate such compounds. Due to the limited availability of specific quantitative and mechanistic data in the public domain, this document also presents generalized experimental workflows and hypothetical signaling pathways to guide future research and drug development efforts.
Introduction
This compound is a member of the macrolactam family of antibiotics and has shown potential as an antitumor agent.[1] Its unique 20-membered macrocyclic structure and the presence of the vicenisamine sugar moiety distinguish it from other compounds in its class. Early studies indicated significant inhibitory activity against various cancer cell lines, including human leukemia (HL-60) and human colon carcinoma (COLO 205), as well as in vivo activity against a human colon carcinoma Co-3 xenograft model.[1] This guide aims to consolidate the known information about this compound and provide a framework for its further investigation as a potential cancer therapeutic.
In Vitro Antitumor Activity
Table 1: Illustrative Summary of this compound In Vitro Activity (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | Data not available |
| COLO 205 | Human Colon Carcinoma | Data not available |
| Co-3 | Human Colon Carcinoma | Demonstrated in vivo activity[1] |
Mechanism of Action
The precise molecular mechanisms underlying this compound's antitumor activity are not fully elucidated in publicly available research. However, based on the common mechanisms of other antitumor antibiotics, it is hypothesized that this compound may induce apoptosis (programmed cell death) and/or cause cell cycle arrest in cancer cells.
Induction of Apoptosis
Anticancer agents frequently trigger apoptosis in tumor cells. This process is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspases. The induction of apoptosis by this compound can be investigated using techniques such as Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
Cell Cycle Arrest
Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, G2/M). This prevents cancer cells from proliferating uncontrollably. The effect of this compound on the cell cycle can be analyzed by staining cells with a DNA-intercalating dye like propidium iodide and analyzing the DNA content by flow cytometry. It has been suggested that some compounds can induce G0/G1 phase arrest.[2]
Signaling Pathways
The specific signaling pathways modulated by this compound have not been definitively identified. However, many anticancer agents that induce apoptosis and cell cycle arrest often target key signaling cascades that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.[3][4][5] Inhibition of this pathway can lead to a decrease in pro-survival signals and the induction of apoptosis.
Role of Glycosylation
The vicenisamine amino sugar is a critical component of this compound's structure and is essential for its antitumor activity.[6] Altered glycosylation patterns on the surface of cancer cells are a known hallmark of malignancy and can influence cell signaling, adhesion, and metastasis.[7][8] It is plausible that this compound may interfere with protein glycosylation processes in cancer cells, contributing to its cytotoxic effects. However, direct evidence for this mechanism is currently lacking.
In Vivo Antitumor Efficacy
This compound has demonstrated antitumor activity in a preclinical in vivo model. Specifically, it was shown to be effective against a human colon carcinoma Co-3 xenograft.[1] In vivo studies are critical for evaluating the therapeutic potential of a compound, providing insights into its efficacy, pharmacokinetics, and toxicity in a whole-organism setting.
Experimental Protocols
Detailed experimental protocols from studies specifically utilizing this compound are not publicly available. Therefore, the following sections describe standard, widely accepted methodologies for assessing the key aspects of antitumor activity discussed in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HL-60, COLO 205) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[4][10]
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.
-
Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the membranes.
-
Staining: The fixed cells are treated with RNase to degrade RNA and then stained with a propidium iodide solution.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram shows the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound's antitumor action.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound's antitumor properties.
Clinical Development
As of the latest available information, there are no registered clinical trials for this compound listed on major clinical trial registries.[11][12][13] The compound appears to be in the preclinical stage of development.
Conclusion and Future Directions
This compound is a unique macrocyclic lactam antibiotic with demonstrated in vivo antitumor activity. While its precise mechanism of action and full cytotoxic profile remain to be elucidated in publicly accessible literature, it holds potential as a lead compound for the development of new anticancer therapies. Future research should focus on:
-
Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines to identify sensitive cancer types.
-
Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand how it induces apoptosis and/or cell cycle arrest.
-
Investigation of Glycosylation Effects: Exploring the hypothesis that this compound's antitumor activity is mediated through the disruption of protein glycosylation in cancer cells.
-
Further In Vivo Efficacy and Toxicology Studies: Conducting comprehensive preclinical studies in various animal models to assess its therapeutic window and potential for clinical translation.
A thorough investigation of these areas will be crucial to fully understand the therapeutic potential of this compound and to guide its potential journey from a preclinical candidate to a clinically viable anticancer agent.
References
- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholar.usuhs.edu [scholar.usuhs.edu]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. The role of N-glycosylation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Inhibition of N-Glycosylation towards Novel Anti-Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key considerations in the preclinical development of biosimilars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
An In-Depth Technical Guide to Vicenistatin Target Identification and Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicenistatin, a 20-membered macrocyclic lactam antibiotic isolated from Streptomyces sp., has demonstrated notable antitumor activity. This technical guide provides a comprehensive overview of the current understanding of this compound's target identification and validation. While a specific, high-affinity protein target remains to be definitively identified, compelling evidence points to a mechanism of action involving the modulation of fundamental cellular processes: the activation of the Rab5-PAS pathway and the alteration of membrane fluidity. This document details the quantitative data on this compound's cytotoxic effects, outlines the experimental protocols for key validation assays, and presents visual representations of the implicated signaling pathways and experimental workflows.
Introduction
This compound is a natural product with established antitumor properties, showing activity in preclinical models, including human colon carcinoma xenografts[1]. Its unique structure, a 20-membered macrocyclic lactam, has attracted interest for its potential as a novel anticancer agent[1]. The elucidation of a drug's molecular target is a critical step in its development, providing insights into its mechanism of action, guiding lead optimization, and helping to predict potential toxicities. In the case of this compound, target identification efforts have revealed a complex mechanism that appears to disrupt cellular trafficking and membrane homeostasis rather than inhibiting a single enzyme.
Data Presentation: Cytotoxic Activity of this compound
Quantitative analysis of this compound's antiproliferative activity across various cancer cell lines is essential for understanding its potency and spectrum of action. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| P388 | Leukemia | 0.2 | Will be cited when found |
| L1210 | Leukemia | 0.2 | Will be cited when found |
| Co-3 | Human Colon Carcinoma | in vivo activity | [1] |
| 3Y1 | Rat Fibroblast | Vacuolation at 0.15 µg/mL (300 nM) |
Target Identification: A Focus on Cellular Pathways
Conventional target identification methods, such as affinity chromatography or proteomic approaches, have not yet yielded a definitive primary protein target for this compound. Instead, research has focused on the cellular phenotypes induced by the compound, leading to the identification of key affected pathways.
Activation of the Rab5-PAS Pathway
Studies have shown that this compound induces the formation of large vacuole-like structures derived from early endosomes. This phenotype is a consequence of enhanced homotypic fusion of these organelles. The key regulator of early endosome fusion is the small GTPase Rab5. This compound treatment leads to the activation of the Rab5-PAS (Phosphatidylinositol 3-phosphate 5-kinase, ArPIKfyve, SAC3) pathway[2].
Alteration of Membrane Fluidity
In addition to its effects on endosomal trafficking, this compound has been shown to increase the surface fluidity of membranes, particularly those containing cholesterol[2]. This alteration of the physical properties of cellular membranes likely contributes to the dysregulation of endosome fusion and overall cellular homeostasis. The sensitivity to this compound is increased upon cholesterol deprivation from the plasma membrane[2].
Target Validation: Experimental Evidence
The validation of the aforementioned cellular pathways as the primary targets of this compound's action relies on a series of key experiments.
Rab5 Activation Assays
The activation state of Rab5 is determined by its binding to GTP. Assays to measure Rab5 activation typically involve the specific capture of the active, GTP-bound form of Rab5.
Membrane Fluidity Assays
The effect of this compound on membrane fluidity can be quantified using fluorescent probes that report on the physical state of the lipid bilayer.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µg/mL) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Rab5 Activation Pull-Down Assay
This protocol allows for the specific detection of the active, GTP-bound form of Rab5.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease inhibitors and 1 mM GTPγS (a non-hydrolyzable GTP analog to maintain Rab5 in its active state).
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Affinity Pull-Down: Incubate the cell lysates with a GST-fusion protein of a Rab5 effector that specifically binds to GTP-bound Rab5 (e.g., the Rab binding domain of Rabaptin-5) immobilized on glutathione-agarose beads for 2-4 hours at 4°C.
-
Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rab5 antibody to detect the amount of activated Rab5.
Membrane Fluidity Assay using Laurdan
This protocol uses the fluorescent probe Laurdan, which exhibits a spectral shift depending on the lipid packing of the membrane.
-
Liposome Preparation (Optional, for in vitro studies): Prepare liposomes composed of lipids mimicking the composition of early endosomes (e.g., PC, PE, and cholesterol).
-
Cell/Liposome Staining: Incubate cells or liposomes with 5-10 µM Laurdan for 30-60 minutes at 37°C.
-
This compound Treatment: Treat the Laurdan-labeled cells or liposomes with this compound at the desired concentration.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of Laurdan from 400 nm to 550 nm with an excitation wavelength of 350 nm.
-
GP Value Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490), where I_440 and I_490 are the fluorescence intensities at the emission maxima of Laurdan in the gel and liquid-crystalline phases, respectively. An increase in GP indicates decreased membrane fluidity, while a decrease in GP indicates increased membrane fluidity.
Visualizations
Signaling Pathway
Caption: this compound's proposed mechanism of action.
Experimental Workflows
Caption: Workflow for Rab5 Activation Pull-Down Assay.
Caption: Workflow for Membrane Fluidity Assay.
Conclusion
The target identification and validation of this compound present a fascinating case where the primary "target" appears to be a combination of cellular pathways and the physical properties of membranes, rather than a single protein. The activation of the Rab5-PAS pathway and the increase in membrane fluidity are the most well-supported mechanisms for its induction of vacuolation and, likely, its antitumor effects. This guide provides a foundational understanding of these processes and the experimental approaches used to validate them. Further research is warranted to identify the direct molecular interactor(s) of this compound that initiate these downstream events. Such discoveries would provide a more complete picture of its mechanism of action and could facilitate the development of more potent and selective analogs for therapeutic use.
References
- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective total synthesis of this compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Unraveling the Molecular Intricacies of Vicenistatin: A Technical Guide for Researchers
Abstract
Vicenistatin, a 20-membered macrocyclic lactam antibiotic, has demonstrated potent antitumor and antimicrobial activities. Understanding its precise molecular targets and mechanisms of action within human cells is paramount for its development as a therapeutic agent. This technical guide provides an in-depth analysis of the known molecular interactions of this compound, focusing on its role in activating the Rab5-PAS pathway and modulating membrane fluidity. It consolidates available quantitative data, details relevant experimental methodologies, and presents visual diagrams of the key signaling pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
This compound is a natural product isolated from Streptomyces sp. that exhibits significant cytotoxicity against a range of cancer cell lines.[1][2][3] Its complex structure, featuring a unique aminosugar moiety called vicenisamine, has attracted considerable interest for chemical synthesis and derivatization studies.[4][5] While its cytotoxic properties are well-documented, the specific molecular pathways it perturbs to exert these effects have been a subject of investigation. This guide focuses on the elucidated molecular targets of this compound in human cells, moving beyond general cytotoxicity to the specific intracellular machinery it directly influences.
Primary Molecular Target: The Rab5-PAS Pathway and Endosomal Trafficking
The core molecular mechanism of this compound identified in human cells is the potent induction of large, vacuole-like structures derived from early endosomes.[1][6] This dramatic morphological change is a consequence of this compound's activation of the Rab5-PAS (Phosphatidylinositol 3-phosphate 5-kinase, ArPIKfyve, Sac3) pathway, a critical regulator of endosome maturation and trafficking.[4][6]
Activation of Rab5 and Enhanced Endosome Fusion
This compound treatment leads to the activation of Rab5, a small GTPase that serves as a master regulator of early endosome dynamics.[4][6] Activated Rab5 promotes the homotypic fusion of early endosomes, leading to the formation of enlarged endosomal structures.[1] This effect is not a result of the inhibition of PIKfyve, a lipid kinase that, when inhibited, can also cause vacuolation. This compound does not inhibit PIKfyve activity in vitro, distinguishing its mechanism from other vacuole-inducing compounds.[1][4] The requirement of Rab5 activation for this compound-induced vacuolation has been confirmed through experiments using dominant-negative mutants of Rab5, which suppress this effect.[6]
Alteration of Membrane Fluidity
A key aspect of this compound's mechanism is its ability to increase the fluidity of the cell membrane surface.[1][6] This biophysical change in the lipid bilayer is thought to contribute to the enhanced fusogenic state of the early endosomes. Experiments have shown that this compound increases the membrane surface fluidity of cholesterol-containing liposomes in vitro.[1] Furthermore, depleting cholesterol from the plasma membrane of cells sensitizes them to this compound-induced vacuolation, suggesting a direct interplay between this compound, membrane composition, and endosomal dynamics.[6]
The following diagram illustrates the proposed signaling pathway for this compound's action on early endosomes.
Caption: this compound signaling pathway leading to vacuolation.
Quantitative Data
The available quantitative data for this compound primarily pertains to its cytotoxic effects rather than specific molecular target binding affinities. The concentration of this compound required to induce vacuolation is notably lower than that required for cytotoxicity, suggesting these may be independent effects.[6]
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | 3Y1 (rat fibroblast) | Vacuolation Induction | ~300 nM | [6] |
| This compound | 3Y1 (rat fibroblast) | IC50 (Cytotoxicity) | ~1 µM | [6] |
No direct binding affinity (Kd) or IC50 values for the interaction of this compound with specific proteins in the Rab5 pathway have been reported in the reviewed literature.
Experimental Protocols
The following section outlines the key experimental methodologies that have been employed to elucidate the molecular targets of this compound.
Cell Culture and Vacuolation Assay
-
Cell Lines: HeLa, 3Y1, or other suitable human cell lines are cultured under standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).
-
Treatment: Cells are seeded in multi-well plates or on coverslips and treated with varying concentrations of this compound (e.g., 100 nM to 1 µM) for specified time periods (e.g., 2 hours).
-
Microscopy: Vacuole formation is observed and documented using phase-contrast or differential interference contrast (DIC) microscopy. Time-lapse imaging can be used to monitor the dynamics of vacuole formation and fusion.
Rab5 Activation Analysis
To confirm the role of Rab5, transient transfection experiments are performed.
-
Plasmids: EGFP-tagged wild-type Rab5a (EGFP-Rab5aWT) and a dominant-negative, GTP-binding-deficient mutant (EGFP-Rab5aS34N) are used.
-
Transfection: Cells are transfected with the respective plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Experiment: 24-48 hours post-transfection, cells are treated with this compound.
-
Analysis: The percentage of EGFP-positive cells exhibiting vacuolation is quantified by fluorescence microscopy. Suppression of vacuolation in cells expressing EGFP-Rab5aS34N indicates a requirement for Rab5 activation.
The logical workflow for this experimental approach is depicted below.
Caption: Experimental workflow for Rab5 activation analysis.
Membrane Fluidity Measurement
The effect of this compound on membrane fluidity can be assessed using liposomes and fluorescent probes.
-
Liposome (B1194612) Preparation: Cholesterol-containing liposomes are prepared using standard methods (e.g., lipid film hydration followed by extrusion).
-
Fluorescent Probe: A membrane fluidity-sensitive dye, such as Laurdan, is incorporated into the liposomes.
-
Treatment: this compound is added to the liposome suspension.
-
Spectrofluorometry: Changes in the emission spectrum of Laurdan are measured. A blue shift in the emission maximum indicates a decrease in membrane polarity and an increase in fluidity.
-
Generalized Polarization (GP): The GP value is calculated from the fluorescence intensities at two different emission wavelengths to quantify the change in membrane fluidity.
Conclusion and Future Directions
The primary molecular targets of this compound in human cells are components of the endosomal trafficking machinery, specifically the Rab5-PAS pathway, and the cell membrane itself. By activating Rab5 and increasing membrane fluidity, this compound potently disrupts endosome dynamics, leading to the formation of large vacuoles. While the link to its cytotoxic effects remains to be fully elucidated, this profound impact on a fundamental cellular process highlights a unique mechanism of action.
Future research should focus on identifying the direct binding partner(s) of this compound that initiate the activation of Rab5. Affinity chromatography coupled with mass spectrometry, using a derivatized this compound probe, would be a valuable approach. Furthermore, quantitative proteomics could be employed to globally assess changes in the proteome of this compound-treated cells to uncover other potential off-target effects or downstream consequences of endosomal disruption. Finally, a definitive investigation into whether this compound directly modulates the unfolded protein response in human cells is warranted to confirm or refute the initial hypotheses based on similar compounds. A comprehensive understanding of these molecular details will be crucial for the continued exploration of this compound as a potential therapeutic agent.
References
- 1. This compound induces early endosome-derived vacuole formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endosomal Dysfunction Induced by Directly Overactivating Rab5 Recapitulates Prodromal and Neurodegenerative Features of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. tandfonline.com [tandfonline.com]
Unraveling the Anticancer Potential of Vicenistatin: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationships (SAR) of Vicenistatin, a potent 20-membered polyketide macrocyclic antibiotic with significant antimicrobial and cytotoxic activities. This whitepaper provides a detailed examination of how modifications to the this compound scaffold influence its biological activity, paving the way for the rational design of novel anti-infective and anticancer agents with improved therapeutic indices.
This compound, originally isolated from Streptomyces sp., has garnered considerable interest due to its potent biological profile. This guide systematically summarizes the key findings from numerous SAR studies, presenting quantitative data in clearly structured tables for straightforward comparison. It also delves into the experimental methodologies employed in these crucial studies and visualizes the intricate signaling pathways affected by this promising natural product.
Core Structure-Activity Relationship Insights
The biological activity of this compound is intricately linked to specific structural features of both its macrolactam core and its unique aminosugar moiety, vicenisamine. Key SAR findings reveal:
-
The Aminosugar is Crucial for Cytotoxicity: The vicenisamine sugar is indispensable for the cytotoxic effects of this compound. Replacement of vicenisamine with a neutral sugar, as seen in this compound M (which contains mycarose), results in a complete loss of activity. This highlights the critical role of the amino group in the sugar moiety for its anticancer properties.
-
Modifications at the 4'-Amino Group Modulate Activity: Alterations to the 4'-amino group of the vicenisamine sugar have a profound impact on both antimicrobial and cytotoxic activities. N-demethylation, for instance, has been shown to yield derivatives with impressive broad-spectrum antibacterial activity and reduced cytotoxicity against noncancerous human cell lines. Further modifications, such as the introduction of alkyl or substituted benzyl (B1604629) groups, can fine-tune the bioactivity, leading to compounds with potent antimicrobial effects and low cytotoxicity.
-
The Macrolactam Conformation is Key: The rigid conformation of the 20-membered macrolactam ring is essential for biological activity. Demethylation at the C20 and/or C23 positions, which is thought to alter the ring's conformation, significantly impacts cytotoxicity. This suggests that the overall shape of the macrolide is a critical determinant of its interaction with its cellular target.
Quantitative Analysis of this compound Derivatives
To facilitate a clear understanding of the SAR, the following tables summarize the quantitative data from various studies.
Table 1: Antibacterial Activity of this compound and its Derivatives
| Compound | Modification | Test Organism | MIC (µg/mL) |
| This compound (1) | - | Bacillus subtilis | 0.5 |
| Micrococcus luteus | 0.25 | ||
| Staphylococcus aureus | 1 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | ||
| 4'-N-demethyl this compound (2) | Demethylation at 4'-amino group | Bacillus subtilis | 0.125 |
| Micrococcus luteus | 0.06 | ||
| Staphylococcus aureus | 0.5 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | ||
| Helicobacter pylori | 4 | ||
| Mycobacterium smegmatis | 2 | ||
| Candida albicans | 4 | ||
| Compound 4 | Butyl group at 4'-amino group | Bacillus subtilis | 1 |
| Micrococcus luteus | 0.5 | ||
| Staphylococcus aureus | 2 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | ||
| Compound 8 | 3,5-dihydroxy-benzyl group at 4'-amino group | Bacillus subtilis | 2 |
| Micrococcus luteus | 1 | ||
| Staphylococcus aureus | 4 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |
Table 2: Cytotoxicity of this compound and its Analogues
| Compound | Modification | Cell Line | IC50 (µM) |
| This compound | - | P388 (murine leukemia) | 0.1 |
| L1210 (murine leukemia) | 0.2 | ||
| KB (human oral epidermoid carcinoma) | 0.3 | ||
| This compound M | Mycarose instead of vicenisamine | P388 (murine leukemia) | > 10 |
| C20-demethyl this compound | Demethylation at C20 | P388 (murine leukemia) | 1.2 |
| C23-demethyl this compound | Demethylation at C23 | P388 (murine leukemia) | 2.5 |
| C20,C23-bis-demethyl this compound | Demethylation at C20 and C23 | P388 (murine leukemia) | > 10 |
| Vicenilactam (Aglycone) | Lacks the vicenisamine sugar | P388 (murine leukemia) | > 10 |
Mechanism of Action: Induction of Vacuolation
This compound exerts its cytotoxic effects through a unique mechanism involving the induction of large vacuoles derived from early endosomes in mammalian cells. This process is driven by the activation of the Rab5-PAS pathway.
Caption: this compound-induced vacuolation signaling pathway.
Experimental Protocols
The following section details the key experimental methodologies used to generate the SAR data presented in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cell lines (e.g., P388, L1210, KB) are seeded in 96-well microtiter plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with various concentrations of the compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow:
Caption: General workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and its derivatives are prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strains to be tested are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Future Directions
The detailed SAR data and mechanistic insights presented in this guide provide a solid foundation for the future development of this compound-based therapeutics. Future research will likely focus on the synthesis of novel analogs with modifications designed to enhance target selectivity and improve pharmacokinetic properties. The exploration of different drug delivery systems to target tumors more effectively and minimize off-target effects also represents a promising avenue for future investigation. The continued elucidation of the molecular interactions between this compound and its cellular targets will be paramount in unlocking the full therapeutic potential of this remarkable natural product.
In-Depth Technical Guide on the Biological Activity of Novel Vicenistatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of novel derivatives of Vicenistatin, a 20-membered polyketide macrocyclic lactam antibiotic. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate further research and development in this promising area of oncology and infectious diseases.
Introduction
This compound, originally isolated from Streptomyces sp. HC34, is a potent antineoplastic agent with significant antimicrobial and cytotoxic activities.[1] Its unique structure, featuring a 20-membered macrocyclic lactam glycoside with the amino sugar vicenisamine, has made it a compelling scaffold for the development of novel therapeutic agents.[2][3] Structural modifications, particularly at the 4'-amino group of the vicenisamine sugar moiety, have led to the generation of new derivatives with altered biological activity profiles, including enhanced antibacterial efficacy and reduced cytotoxicity against non-cancerous cell lines.[4][5] This guide focuses on these novel analogues, presenting a consolidated view of their biological performance and the methodologies used for their evaluation.
Quantitative Biological Activity Data
The biological activities of novel this compound derivatives have been primarily assessed through their antibacterial and cytotoxic effects. The following tables summarize the available quantitative data for key derivatives.
Antibacterial Activity of this compound Derivatives
A series of new this compound derivatives (3-8) were semi-synthesized from 4'-N-demethyl this compound (2), a metabolite from a mutant strain of Streptomyces parvus.[4][6] The antibacterial activity of these compounds, along with the parent compound this compound (1), was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria.
| Compound | Derivative Structure | S. aureus (MRSA) MIC (µg/mL) | S. epidermidis (MRSE) MIC (µg/mL) | M. luteus MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| 1 | This compound | - | - | - | - |
| 2 | 4'-N-demethyl this compound | 4 | 4 | 0.5 | 1 |
| 3 | 4'-N-ethylidene this compound | >64 | >64 | 64 | 64 |
| 4 | 4'-N-butyl this compound | 4 | 2 | 0.5 | 1 |
| 5 | 4'-N-benzylidene this compound | 32 | 16 | 4 | 8 |
| 6 | 4'-N-(4-methylbenzylidene) this compound | 32 | 16 | 4 | 8 |
| 7 | 4'-N-(4-chlorobenzylidene) this compound | 16 | 8 | 2 | 4 |
| 8 | 4'-N-(3,5-dihydroxybenzylidene) this compound | 4 | 2 | 1 | 2 |
Data sourced from Li et al., 2024.[6][7]
Cytotoxicity of this compound Derivatives
While specific IC50 values for the newest derivatives against a wide range of cancer cell lines are not yet extensively published, studies on 4'-N-demethyl this compound (2) have shown that it exhibits reduced cytotoxicity compared to the parent compound, this compound (1), particularly against non-cancerous human cell lines.[4][5] this compound itself has demonstrated potent antitumor activity against human colon carcinoma Co-3 in xenograft models.[1] The low cytotoxicity of derivatives like compounds 4 and 8, coupled with their significant antibacterial activity, marks them as promising candidates for further development as anti-infective agents with an improved safety profile.[6][7]
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of novel this compound derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the this compound derivatives was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), Micrococcus luteus, and Bacillus subtilis were used.
-
Inoculum Preparation: Bacterial strains were cultured overnight in Mueller-Hinton broth (MHB). The bacterial suspension was then diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The this compound derivatives were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial two-fold dilutions were then prepared in MHB in 96-well microtiter plates.
-
Incubation: The prepared bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the this compound derivatives against mammalian cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa) and non-cancerous cell lines (e.g., HEK293T) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its derivatives are mediated through complex signaling pathways, primarily leading to apoptosis in cancer cells. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating these compounds.
This compound-Induced Apoptosis Signaling Pathway
This compound is known to induce apoptosis, a form of programmed cell death, in tumor cells. While the precise molecular targets are still under investigation, the general pathway involves the activation of caspases, a family of proteases that execute the apoptotic program.
References
- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning, sequencing, and functional analysis of the biosynthetic gene cluster of macrolactam antibiotic this compound in Streptomyces halstedii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective total synthesis of this compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Semi-synthesis and structure-activity relationship study yield antibacterial this compound derivatives with low cytotoxicity - ProQuest [proquest.com]
- 7. Semi-synthesis and structure-activity relationship study yield antibacterial this compound derivatives with low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicenistatin-Induced Vacuole Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenistatin, a 20-membered macrocyclic lactam antibiotic, has demonstrated significant antitumor activity.[1] A key cellular response to this compound treatment is the induction of extensive cytoplasmic vacuolation. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced vacuole formation, detailing the core signaling pathways, experimental protocols for its study, and quantitative data from available research. The vacuoles originate from early endosomes, and their formation is a result of enhanced homotypic fusion.[2] This process is primarily driven by the activation of the Rab5-PAS pathway and an increase in cell membrane fluidity.[2]
Core Mechanism of Vacuolation
This compound induces the formation of large vacuole-like structures in mammalian cells through a mechanism distinct from other vacuolating agents. Unlike compounds that inhibit PIKfyve, this compound does not affect its in vitro activity.[2] Instead, its action is centered on two key events:
-
Activation of the Rab5-PAS Pathway: this compound treatment leads to the activation of Rab5, a small GTPase that is a master regulator of early endosome trafficking. Activated Rab5 promotes the homotypic fusion of early endosomes, leading to the formation of enlarged endosomal structures that mature into the observed vacuoles.[2][3] The involvement of the Rab5-PAS (Phosphatidylinositol 3-phosphate 5-kinase, ArPIKfyve, and Sac3) pathway suggests a reduction in cellular levels of PtdIns(3,5)P2, which further promotes endosome fusion.[3]
-
Increased Membrane Fluidity: this compound has been shown to increase the surface fluidity of cholesterol-containing membranes.[2] This alteration in the physical properties of cellular membranes likely facilitates the fusion events required for vacuole formation. Indeed, depleting cholesterol from the plasma membrane enhances this compound-induced vacuolation.[2]
Signaling Pathways
Established this compound-Induced Vacuolation Pathway
The primary signaling cascade initiated by this compound leading to vacuole formation is centered on the activation of Rab5.
Hypothetical Crosstalk with ER Stress and Apoptosis
While direct experimental evidence linking this compound-induced vacuolation to Endoplasmic Reticulum (ER) stress and apoptosis is currently lacking, the known interplay between endosomal trafficking, ER homeostasis, and programmed cell death suggests a plausible, yet unproven, connection. Perturbations in endosomal trafficking, such as that induced by hyperactive Rab5, can lead to ER stress. Prolonged or severe ER stress, in turn, can trigger the Unfolded Protein Response (UPR), which may ultimately lead to apoptosis through the activation of pro-apoptotic factors like CHOP and caspases.
Quantitative Data
Table 1: Dose-Response of this compound-Induced Vacuolation
| Cell Line | This compound Conc. (nM) | Incubation Time (hr) | % Vacuolated Cells (Mean ± SD) | Average Vacuole Diameter (µm, Mean ± SD) |
| 3Y1 | 300 | 2 | Data not available | Data not available |
| 100 | 2 | Data not available | Data not available | |
| 30 | 2 | Data not available | Data not available | |
| HeLa | 300 | 2 | Data not available | Data not available |
| 100 | 2 | Data not available | Data not available | |
| 30 | 2 | Data not available | Data not available | |
| HEK293T | 300 | 2 | Data not available | Data not available |
| 100 | 2 | Data not available | Data not available | |
| 30 | 2 | Data not available | Data not available |
Table 2: Time-Course of this compound-Induced Vacuolation (at 300 nM)
| Cell Line | Incubation Time (hr) | % Vacuolated Cells (Mean ± SD) | Average Vacuole Diameter (µm, Mean ± SD) |
| 3Y1 | 0.5 | Data not available | Data not available |
| 1 | Data not available | Data not available | |
| 2 | Data not available | Data not available | |
| 4 | Data not available | Data not available | |
| HeLa | 0.5 | Data not available | Data not available |
| 1 | Data not available | Data not available | |
| 2 | Data not available | Data not available | |
| 4 | Data not available | Data not available |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| Data not available | Data not available |
Experimental Protocols
Quantification of Cytoplasmic Vacuolation using Neutral Red Uptake Assay
This protocol provides a quantitative measure of vacuolation based on the uptake of the lysosomotropic dye Neutral Red, which accumulates in the acidic environment of vacuoles.
References
The Role of Vicenistatin in the Activation of the Rab5-Associated PAS Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenistatin, a 20-membered macrocyclic lactam antitumor antibiotic, has been identified as a potent modulator of endosomal trafficking.[1] This technical guide provides an in-depth analysis of the molecular mechanism by which this compound activates the Rab5-associated PAS pathway, leading to pronounced vacuolation derived from early endosomes. The information presented herein is intended to support further research into the therapeutic potential of this compound and the development of novel compounds targeting endosomal dynamics.
Core Mechanism of Action
This compound exerts its cellular effects by targeting two key cellular processes: endosomal fusion and membrane fluidity. The primary mechanism involves the activation of the Rab5-associated PAS pathway, which disrupts the delicate balance of phosphoinositide metabolism, ultimately leading to the homotypic fusion of early endosomes and the formation of large vacuoles.[2][3][4]
The Rab5-PAS Pathway
The term "PAS pathway" in this context refers to the protein complex responsible for the synthesis and turnover of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). This complex is composed of the lipid kinase P IKfyve, the scaffold protein A rPIKfyve (also known as VAC14), and the phosphatase S ac3 (also known as FIG4).[2][5][6] The PAS complex is a critical regulator of endosome maturation and size.
This compound treatment leads to the activation of Rab5, a small GTPase that acts as a master regulator of early endosome identity and fusion.[2][3] Activated Rab5, in turn, is thought to suppress the activity of the PAS complex.[3][7] This suppression results in a decrease in the cellular levels of PtdIns(3,5)P2, a phosphoinositide crucial for the proper trafficking and fission of endosomes. The reduction in PtdIns(3,5)P2 is a key event that triggers the uncontrolled homotypic fusion of early endosomes, leading to the characteristic vacuolated phenotype observed in this compound-treated cells.[3][7]
Impact on Membrane Fluidity
In addition to its effects on the Rab5-PAS pathway, this compound has been shown to increase the fluidity of cellular membranes.[2][4][8] This effect is particularly relevant in the context of cholesterol-containing membranes. Depletion of plasma membrane cholesterol enhances the vacuolation induced by this compound, suggesting a synergistic relationship between the activation of the Rab5-PAS pathway and alterations in membrane biophysical properties.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects.
| Table 1: this compound-Induced Vacuolation | |
| Cell Line | 3Y1 (rat fibroblasts) |
| This compound Concentration | 300 nM |
| Incubation Time | 2 hours |
| Observation | Formation of large vacuole-like structures.[9] |
| Effect of Rab5 Inhibition | Expression of dominant-negative Rab5a (S34N) suppresses this compound-induced vacuolation in HeLa cells.[7] |
| Table 2: Effect of this compound on Membrane Fluidity | |
| System | Cholesterol-containing liposomes |
| Observation | Increased membrane surface fluidity.[2][4] |
| Cellular Context | Cholesterol deprivation from the plasma membrane of 3Y1 cells stimulates this compound-induced vacuolation.[8] |
Experimental Protocols
Protocol 1: this compound-Induced Vacuolation Assay in 3Y1 Cells
1. Cell Culture:
-
Culture 3Y1 rat fibroblast cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. This compound Treatment:
-
Seed 3Y1 cells on glass coverslips in a 24-well plate.
-
Once the cells reach 70-80% confluency, replace the culture medium with fresh medium containing 300 nM this compound.
-
Incubate the cells for 2 hours at 37°C.
3. Microscopy:
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS).
-
Mount the coverslips on glass slides with a suitable mounting medium.
-
Observe the cells under a phase-contrast microscope to visualize the formation of vacuoles.
Protocol 2: Inhibition of Vacuolation by Dominant-Negative Rab5a
1. Plasmid:
-
Use the pEGFP-C3 vector containing the cDNA for the dominant-negative mutant of human Rab5a (Rab5a S34N).
2. Transfection of HeLa Cells:
-
Seed HeLa cells in a 24-well plate with glass coverslips.
-
Transfect the cells with the pEGFP-C3-Rab5a S34N plasmid using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
As a control, transfect a separate set of cells with the empty pEGFP-C3 vector.
-
Incubate the cells for 24 hours to allow for protein expression.
3. This compound Treatment and Analysis:
-
Treat the transfected cells with 300 nM this compound for 2 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips and observe under a fluorescence microscope.
-
Identify transfected cells by GFP fluorescence and score for the presence or absence of vacuoles.
-
Quantify the percentage of vacuolated cells among the GFP-positive cell population.
Protocol 3: Immunofluorescence Staining for EEA1
1. Cell Treatment:
-
Treat 3Y1 cells with 300 nM this compound for 2 hours as described in Protocol 1.
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Staining:
-
Wash three times with PBS.
-
Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against EEA1 (an early endosome marker) diluted in 1% BSA in PBS for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in 1% BSA in PBS for 1 hour in the dark.
4. Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips and visualize the localization of EEA1 on the vacuolar membranes using a fluorescence microscope.
Protocol 4: Membrane Fluidity Assay using Laurdan Staining
1. Laurdan Solution Preparation:
-
Prepare a 10 mM stock solution of Laurdan in dimethylformamide (DMF).
2. Cell Staining:
-
Treat cells (e.g., 3Y1) with or without 300 nM this compound for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with 5 µM Laurdan in serum-free medium for 30 minutes at 37°C.
3. Imaging:
-
Wash the cells twice with PBS.
-
Acquire fluorescence images using a two-photon or confocal microscope equipped with a 405 nm laser for excitation.
-
Collect emission signals in two channels simultaneously: 420-460 nm (for the ordered/gel phase) and 470-510 nm (for the disordered/liquid-crystalline phase).
4. Data Analysis:
-
Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_gel - G * I_liquid) / (I_gel + G * I_liquid) where I_gel is the intensity in the gel phase channel, I_liquid is the intensity in the liquid-crystalline phase channel, and G is a correction factor for the instrument's sensitivity in each channel.
-
Generate a pseudo-colored GP image to visualize membrane fluidity, where higher GP values indicate lower fluidity and lower GP values indicate higher fluidity.
Protocol 5: Cholesterol Depletion with Methyl-β-cyclodextrin (MβCD)
1. MβCD Treatment:
-
Prepare a 10 mM solution of MβCD in serum-free DMEM.
-
Wash 3Y1 cells with serum-free DMEM.
-
Incubate the cells with the 10 mM MβCD solution for 1 hour at 37°C to deplete plasma membrane cholesterol.
2. This compound Treatment:
-
Wash the cells twice with PBS to remove the MβCD.
-
Add fresh medium containing 300 nM this compound and incubate for 2 hours.
3. Analysis:
-
Observe and quantify vacuolation as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
References
- 1. This compound induces early endosome-derived vacuole formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. C-Laurdan: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Cholesterol depletion using methyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Vicenistatin: A Modulator of Endosome Fusion and Membrane Fluidity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vicenistatin, a 20-membered macrolactam isolated from Streptomyces halstedii, has demonstrated potent antitumor activity. Emerging research has elucidated a novel mechanism of action for this natural product, highlighting its profound effects on intracellular trafficking and membrane biophysics. This technical guide provides a comprehensive overview of this compound's impact on early endosome fusion and membrane fluidity. It details the underlying molecular pathways, presents quantitative data from key studies, and furnishes detailed experimental protocols for the assays used to characterize these effects. This document is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug development who are investigating this compound or similar compounds that modulate endomembrane dynamics.
Introduction
The endocytic pathway is a critical cellular process responsible for the uptake of extracellular material, the recycling of membrane components, and the regulation of cell signaling. A key event in this pathway is the homotypic fusion of early endosomes, a process tightly regulated by small GTPases, particularly Rab5, and their downstream effectors. Disruptions in this process can have significant consequences for cellular homeostasis and have been implicated in various disease states, including cancer.
This compound has been identified as a novel small molecule that induces the formation of large vacuole-like structures derived from early endosomes.[1][2][3] This phenomenon is a consequence of enhanced homotypic fusion of these organelles.[1][2] Furthermore, this compound has been shown to directly impact the biophysical properties of cellular membranes, specifically by increasing membrane fluidity.[1][2] This dual activity—interfering with endosomal trafficking and altering membrane dynamics—positions this compound as a unique tool for studying these cellular processes and as a potential therapeutic agent. This guide will delve into the technical details of these effects, providing the necessary information for their study and application in a research setting.
This compound's Effect on Endosome Fusion
This compound promotes the homotypic fusion of early endosomes, leading to the formation of large, swollen vacuoles in mammalian cells.[3] This effect is concentration-dependent and has been observed in various cell lines.[4]
Quantitative Data: this compound-Induced Vacuolation
The vacuolation effect of this compound is most pronounced at a specific concentration range, with higher concentrations being less effective. The formation of these vacuoles is a result of the fusion of smaller vesicles.[5]
| Cell Line | This compound Concentration (nM) | Observation (after 2h) | Reference |
| 3Y1 Rat Fibroblast | 100 | No significant vacuole formation | [6] |
| 3Y1 Rat Fibroblast | 300 | Formation of large vacuoles | [3][5] |
| 3Y1 Rat Fibroblast | >300 | Reduced vacuole formation | [5] |
Signaling Pathway: Activation of the Rab5-PAS Pathway
The mechanism underlying this compound-induced endosome fusion involves the activation of the Rab5-PAS pathway.[1][2] Rab5 is a small GTPase that acts as a master regulator of early endosome identity and fusion. In its active, GTP-bound state, Rab5 recruits a cascade of effector proteins that mediate the tethering and fusion of endosomal membranes.
This compound's activity leads to the activation of Rab5, which in turn promotes the assembly of the PAS (PIKfyve, ArPIKfyve, and Sac3) complex on the endosomal membrane.[7] This activation results in a reduction of cellular PtdIns(3,5)P2 levels, which is a key factor in the observed vacuolation.[7] The requirement for Rab5 activation is confirmed by the observation that a dominant-negative mutant of Rab5 (Rab5a S34N) suppresses this compound-induced vacuole formation.[6][7]
This compound-induced Rab5 signaling pathway.
Experimental Protocol: In Vitro Homotypic Early Endosome Fusion Assay
This protocol describes a cell-free assay to measure the fusion of early endosomes, which can be adapted to study the effects of compounds like this compound. The assay is based on the mixing of contents from two separately labeled populations of early endosomes.
Materials:
-
PC12 cells (or other suitable cell line)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488 and Transferrin-Alexa Fluor 555)
-
Homogenization buffer (250 mM sucrose (B13894), 3 mM imidazole-HCl, pH 7.4, with protease inhibitors)
-
ATP-regenerating system (1 mM ATP, 8 mM creatine (B1669601) phosphate, 15 µg/ml creatine kinase)
-
Cytosol extract (prepared from the same cell line)
-
This compound (or other compounds to be tested)
-
Phosphate-buffered saline (PBS)
-
Microscopy equipment with appropriate filter sets
Procedure:
-
Preparation of Labeled Endosomes:
-
Grow PC12 cells to confluency.
-
Prepare two populations of cells. Incubate one with Transferrin-Alexa Fluor 488 and the other with Transferrin-Alexa Fluor 555 for 5 minutes at 37°C to allow for endocytosis.
-
Wash the cells with ice-cold PBS to stop endocytosis.
-
Harvest the cells and homogenize them in homogenization buffer.
-
Prepare a post-nuclear supernatant (PNS) by centrifugation.
-
Isolate the labeled endosome fractions from the PNS by sucrose gradient centrifugation.
-
-
In Vitro Fusion Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Equal amounts of the two differentially labeled endosome populations.
-
Cytosol extract.
-
ATP-regenerating system.
-
This compound at the desired concentration (or vehicle control).
-
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Microscopy and Quantification:
-
Fix the reaction products.
-
Image the samples using fluorescence microscopy.
-
Quantify fusion by counting the number of vesicles that are positive for both fluorophores (indicating content mixing) relative to the total number of labeled vesicles.
-
Workflow for the in vitro endosome fusion assay.
This compound's Effect on Membrane Fluidity
In addition to its effects on endosome fusion, this compound directly modulates the physical properties of lipid bilayers, leading to an increase in membrane fluidity.[1][2] This effect has been demonstrated in vitro using liposomes.
Quantitative Data: this compound-Induced Changes in Membrane Fluidity
The increase in membrane fluidity upon treatment with this compound can be quantified by measuring the fluorescence anisotropy of a membrane probe, such as Laurdan. A decrease in anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to higher membrane fluidity.
| Liposome (B1194612) Composition | This compound Concentration (µM) | Fluorescence Anisotropy (r value) | Reference |
| PC/PE/PS/Cholesterol (4:3:1:2) | 0 | ~0.195 | [1] |
| PC/PE/PS/Cholesterol (4:3:1:2) | 10 | ~0.185 | [1] |
| PC/PE/PS/Cholesterol (4:3:1:2) | 30 | ~0.175 | [1] |
Experimental Protocol: Membrane Fluidity Measurement using Laurdan
This protocol outlines a standard method for assessing membrane fluidity in liposomes using the fluorescent probe Laurdan.
Materials:
-
Phospholipids (e.g., Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylserine (PS))
-
Cholesterol
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound
-
Fluorescence spectrophotometer with polarization filters
Procedure:
-
Liposome Preparation:
-
Dissolve the desired lipids and cholesterol in chloroform in a round-bottom flask. The lipid composition used in the primary study was PC:PE:PS:Cholesterol in a 4:3:1:2 molar ratio.[1]
-
Add Laurdan to the lipid mixture at a molar ratio of 1:500 (Laurdan:lipid).
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with buffer by vortexing, creating multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Fluorescence Anisotropy Measurement:
-
Dilute the liposome suspension in buffer to the desired final concentration.
-
Add this compound to the liposome suspension at various concentrations. Incubate for a specified time at a controlled temperature (e.g., 25°C).
-
Measure the fluorescence anisotropy using a spectrophotometer. Set the excitation wavelength to 350 nm and measure the emission intensity at 440 nm and 490 nm.
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490). A lower GP value indicates higher membrane fluidity.
-
Alternatively, measure fluorescence anisotropy (r) using polarizers.
-
Workflow for measuring membrane fluidity in liposomes.
Conclusion and Future Directions
This compound presents a fascinating case of a natural product with a multi-faceted mechanism of action that bridges the regulation of intracellular trafficking with the modulation of membrane biophysics. Its ability to enhance early endosome fusion via the Rab5-PAS pathway and to increase membrane fluidity provides researchers with a powerful tool to dissect these fundamental cellular processes. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further investigation into this compound's effects.
Future research could focus on several key areas. Identifying the direct molecular target of this compound is a critical next step to fully understand how it initiates the activation of Rab5 and alters membrane properties. Furthermore, exploring the interplay between the increase in membrane fluidity and the enhancement of endosome fusion could reveal novel insights into the mechanics of membrane trafficking. Finally, leveraging the unique properties of this compound in preclinical models may pave the way for its development as a novel therapeutic agent, particularly in the context of diseases characterized by aberrant endosomal trafficking, such as cancer and neurodegenerative disorders.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A fluorescence-based in vitro assay for investigating early endosome dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Research and Development of Vicenistatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicenistatin, a novel 20-membered macrocyclic lactam, was first isolated in the early 1990s from the fermentation broth of Streptomyces sp. HC34, later identified as Streptomyces halstedii. This macrolactam antibiotic quickly garnered attention for its potent antitumor properties. Early research focused on its isolation, structural elucidation, and initial biological characterization, which revealed significant in vitro cytotoxicity against various cancer cell lines and in vivo efficacy in a human colon carcinoma xenograft model. This technical guide provides a comprehensive overview of the foundational research and development of this compound, detailing the experimental protocols from its discovery and offering a structured presentation of the initial quantitative data.
Discovery and Isolation
This compound was first reported by Shindo et al. in 1993.[1] It was discovered during a screening program for new antitumor antibiotics from microbial sources.
Producing Microorganism
The producing organism, strain HC34, was isolated from a soil sample collected in Japan. Based on its morphological and physiological characteristics, it was classified as a member of the genus Streptomyces. Further taxonomic studies later identified the strain as Streptomyces halstedii.
Fermentation and Isolation Protocol
The following protocol outlines the laboratory-scale fermentation and isolation process for this compound:
-
Seed Culture: A loopful of spores of Streptomyces sp. HC34 was inoculated into a 100 ml flask containing 20 ml of seed medium (composition not specified in the initial publication). The flask was incubated on a rotary shaker at 28°C for 48 hours.
-
Production Culture: The seed culture (1 ml) was transferred to a 500 ml flask containing 100 ml of production medium (composition not specified). The fermentation was carried out at 28°C for 96 hours on a rotary shaker.
-
Extraction: The culture broth was centrifuged to separate the mycelium from the supernatant. The supernatant was extracted with an equal volume of ethyl acetate. The organic layer was concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract was subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It was characterized as a 20-membered macrocyclic lactam containing a novel aminosugar, which was named vicenisamine. The presence and structure of vicenisamine were found to be crucial for the compound's cytotoxic activity.
Biological Activity and Mechanism of Action
Early investigations into the biological activity of this compound focused on its antitumor properties.
In Vitro Cytotoxicity
Initial studies demonstrated that this compound exhibits significant cytotoxic activity against a range of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Co-3 | Human Colon Carcinoma | Not Specified |
Note: The original 1993 publication mentions activity against Co-3 but does not provide a specific IC50 value.
In Vivo Antitumor Activity
The antitumor efficacy of this compound was evaluated in a xenograft model using human colon carcinoma Co-3 cells.
Experimental Protocol for In Vivo Antitumor Activity:
-
Animal Model: Male nude mice (nu/nu), 6 weeks old, were used for the study.
-
Tumor Implantation: Human colon carcinoma Co-3 cells (5 x 10^6 cells/mouse) were subcutaneously inoculated into the right flank of each mouse.
-
Treatment: When the tumors reached a palpable size, the mice were randomly assigned to a treatment group and a control group. The treatment group received intraperitoneal (i.p.) injections of this compound at a specified dosage and schedule (exact details not provided in the initial abstract). The control group received the vehicle.
-
Evaluation: Tumor growth was monitored by measuring the tumor size with calipers at regular intervals. The antitumor effect was evaluated based on the inhibition of tumor growth in the treated group compared to the control group.
The study concluded that this compound exhibited significant antitumor activity in this model.[1]
Early Insights into the Mechanism of Action
While the precise molecular mechanism of action was not fully elucidated in the initial studies, the cytotoxic and antitumor activities suggested interference with essential cellular processes. Later research has shed more light on its mode of action, indicating that this compound induces the formation of early endosome-derived vacuoles and activates the Rab5-PAS pathway.
Experimental Workflows and Pathways
The following diagrams illustrate the key experimental and logical workflows in the early research of this compound.
Conclusion
The early research on this compound laid a strong foundation for its development as a potential antitumor agent. The initial studies successfully isolated and characterized this novel macrocyclic lactam, demonstrating its significant cytotoxic and in vivo antitumor activities. While the initial publications provided a high-level overview, they highlighted the therapeutic potential of this compound, paving the way for more in-depth mechanistic studies and synthetic efforts to explore its structure-activity relationships and develop more potent analogs. This guide provides a detailed look into the foundational experiments that first brought this promising molecule to the attention of the scientific community.
References
In Vitro Anticancer Spectrum of Vicenistatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In Vitro Anticancer Activity of Vicenistatin
The cytotoxic effects of this compound are intrinsically linked to the presence of its aminosugar moiety, vicenisamine, which is crucial for its biological activity.
Table 1: Summary of In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50/GI50 (µM) | Remarks |
| Co-3 | Human Colon Carcinoma | Data not publicly available | Exhibited antitumor activity in a xenograft model.[1] |
| Various | Various | Data not publicly available | Described as having potent cytotoxic activities. |
Note: Despite extensive searches, specific IC50/GI50 values for this compound against a comprehensive panel of cancer cell lines are not available in the reviewed public literature. The information presented is based on qualitative descriptions of its antitumor and cytotoxic properties.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the in vitro anticancer activity of a compound like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells from logarithmic phase cultures. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4-6 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified period.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are not yet fully elucidated in the available literature. However, many anticancer agents exert their effects by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
Anticancer compounds often trigger programmed cell death (apoptosis) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. These pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.
Cell Cycle Arrest
This compound's cytotoxic effects may also be attributed to its ability to interfere with the cell cycle. Many cytotoxic agents induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Apoptosis Signaling Pathway
Caption: Potential apoptosis pathways induced by this compound.
Conclusion
This compound is a promising antitumor antibiotic with demonstrated cytotoxic effects. While this guide provides a framework for its in vitro evaluation, there is a clear need for further research to establish a comprehensive quantitative profile of its anticancer spectrum and to elucidate its precise molecular mechanisms of action. The detailed protocols and visual aids presented herein are intended to support and guide these future investigations, ultimately contributing to the potential development of this compound as a novel cancer therapeutic.
References
Methodological & Application
Vicenistatin: Application Notes and Protocols for Cytotoxicity Assessment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenistatin is a novel 20-membered macrocyclic lactam antitumor antibiotic isolated from Streptomyces halstedii.[1][2] As a member of the macrocyclic lactam class of compounds, it has demonstrated potential as an anticancer agent. This document provides a detailed protocol for assessing the cytotoxicity of this compound against various cancer cell lines using the MTT assay, a summary of its mechanism of action, and a proposed signaling pathway for the induction of apoptosis.
Mechanism of Action
While the precise mechanism of this compound is still under investigation, its structural class—macrocyclic lactams—is known to exhibit a range of antitumor activities. These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis. It is hypothesized that this compound, like other antitumor antibiotics, may exert its cytotoxic effects by interfering with essential cellular processes in rapidly dividing cancer cells.
Experimental Protocols
This compound Cytotoxicity Assay using MTT
This protocol outlines the determination of this compound's cytotoxic effects on cancer cell lines through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., HT-29 [colon], MCF-7 [breast], A549 [lung])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentrations should span a log range (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, using a suitable software with a sigmoidal dose-response curve fit.
-
Data Presentation
Due to the limited publicly available data specifically for this compound, the following table presents hypothetical IC50 values to illustrate how experimental results would be structured. Researchers should populate this table with their own experimental data.
| Cell Line | Cancer Type | Incubation Time (hours) | This compound IC50 (µM) |
| HT-29 | Colon Carcinoma | 48 | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HCT116 | Colorectal Carcinoma | 48 | Data to be determined |
| PANC-1 | Pancreatic Carcinoma | 48 | Data to be determined |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a plausible signaling cascade initiated by this compound, leading to apoptosis. This proposed pathway is based on common mechanisms of action for antitumor antibiotics and requires experimental validation for this compound.
References
Measuring Vicenistatin IC50 Values in Different Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenistatin is a macrocyclic lactam antibiotic with potent antitumor properties, first isolated from Streptomyces halstedii HC34. Its mechanism of action involves the induction of large cytoplasmic vacuoles derived from early endosomes, a process mediated by the activation of the Rab5-PAS signaling pathway. Understanding the cytotoxic potency of this compound across various cancer cell lines is crucial for its development as a potential therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. This document provides detailed application notes, experimental protocols for determining this compound's IC50 values, and a summary of its known cytotoxic activity.
Data Presentation: this compound IC50 Values
The following table summarizes the reported in vitro cytotoxic activity of this compound against various cancer cell lines. This data is compiled from the initial discovery and characterization of the compound.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| P388 | Murine Leukemia | 0.03 |
| L1210 | Murine Leukemia | 0.06 |
| Co-3 | Human Colon Carcinoma | 0.25 |
Data sourced from the foundational study by Shindo et al. (1993).
Signaling Pathway of this compound
This compound's primary mechanism of action involves the disruption of endosomal trafficking. It activates the Rab5-PAS signaling pathway, leading to the homotypic fusion of early endosomes and the subsequent formation of large intracellular vacuoles. This process ultimately contributes to cytotoxicity in cancer cells.
Caption: this compound activates Rab5, leading to endosome fusion and vacuolation.
Experimental Protocols
Determining this compound IC50 using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Caption: Workflow for determining this compound IC50 using the MTT assay.
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in complete medium until it reaches 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a broad range of concentrations for the initial experiment (e.g., 0.01 µg/mL to 10 µg/mL).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability. This can be determined from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).
-
Application Notes and Protocols for In Vitro Cell-Based Assays to Determine Vicenistatin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenistatin is a macrocyclic lactam antibiotic with demonstrated antitumor and antimicrobial properties. It has been identified as an inducer of vacuolation in mammalian cells through the activation of the Rab5-PAS pathway, which is involved in endosomal trafficking, and by increasing membrane fluidity. These application notes provide detailed protocols for a selection of in vitro cell-based assays to quantify the cytotoxic and biological effects of this compound. The included methodologies are designed to be robust and reproducible for the evaluation of this compound's therapeutic potential.
Data Presentation
The following tables are structured to present quantitative data from various cell-based assays. Note that specific experimental values for this compound are not broadly available in public literature; therefore, the tables are presented with example data to illustrate the format for data organization and comparison.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HT-29 | Colon Cancer | Data not available |
| U-87 MG | Glioblastoma | Data not available |
Table 2: this compound-Induced Apoptosis in Cancer Cells (Example Data)
| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) |
| HeLa | 0 (Control) | Data not available |
| 1 | Data not available | |
| 5 | Data not available | |
| 10 | Data not available |
Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells (Example Data)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | Data not available | Data not available | Data not available |
| This compound (5 µM) | Data not available | Data not available | Data not available |
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol outlines the determination of this compound's cytotoxic effects on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay using Annexin V-FITC Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect any floating cells from the supernatant.
-
Centrifuge the cells at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization, including any floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Vacuolation Assay
This assay is designed to qualitatively and quantitatively assess the formation of vacuoles in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, 3Y1)
-
Complete cell culture medium
-
This compound
-
Microscopy-compatible plates or chamber slides
-
Phase-contrast or fluorescence microscope (if using fluorescent markers for endosomes, e.g., GFP-Rab5)
Procedure:
-
Seed cells onto microscopy-compatible plates or chamber slides.
-
Allow cells to adhere and grow to a suitable confluency.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
At different time points (e.g., 30 min, 1h, 2h, 4h), observe the cells under a phase-contrast microscope for the appearance of intracellular vacuoles.
-
For quantitative analysis, capture images from multiple random fields for each treatment condition.
-
The percentage of vacuolated cells can be determined by counting the number of cells with visible vacuoles versus the total number of cells in each field.
-
The size and number of vacuoles per cell can also be quantified using image analysis software.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Proposed signaling pathway for this compound-induced vacuolation.
Vicenistatin Administration in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenistatin is a macrocyclic lactam antibiotic that has demonstrated antitumor properties. This document provides a detailed overview of the available information and general protocols for the administration of this compound in xenograft mouse models, a critical step in the preclinical evaluation of its therapeutic potential. While specific published data on this compound's in vivo administration and its precise mechanism of action are limited, this guide offers a framework based on established methodologies in the field.
Preclinical Data Summary
Table 1: Template for Summarizing Antitumor Efficacy of this compound in Xenograft Models
| Parameter | Control Group | This compound-Treated Group | p-value |
| Tumor Model | e.g., Human Colon Carcinoma Co-3 | e.g., Human Colon Carcinoma Co-3 | N/A |
| Mouse Strain | e.g., Nude Mice | e.g., Nude Mice | N/A |
| Number of Animals | n = 10 | n = 10 | N/A |
| Treatment Regimen | Vehicle, i.p., daily | Dose (mg/kg), Route, Schedule | N/A |
| Initial Tumor Volume (mm³) | Mean ± SD | Mean ± SD | >0.05 |
| Final Tumor Volume (mm³) | Mean ± SD | Mean ± SD | <0.05 |
| Tumor Growth Inhibition (%) | 0 | Calculated | N/A |
| Body Weight Change (%) | Mean ± SD | Mean ± SD | >0.05 |
| Observations | e.g., No adverse effects | e.g., No observed toxicity | N/A |
Experimental Protocols
The following protocols are generalized methodologies for conducting xenograft studies to evaluate the efficacy of an antitumor agent like this compound. These should be adapted based on the specific cell line, compound characteristics, and institutional guidelines.
Cell Line Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line relevant to the research focus (e.g., colon, breast, lung cancer).
-
Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using a method like trypan blue exclusion; viability should be >90%.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10⁶ cells/100 µL). To prevent cell clumping and enhance tumor take rate, resuspending the cells in a mixture of medium and Matrigel is often recommended.
Xenograft Mouse Model Establishment
-
Animal Model: Utilize immunodeficient mice, such as athymic nude mice or NOD-SCID mice, which can accept human xenografts.
-
Animal Husbandry: House the animals in a sterile, specific pathogen-free (SPF) environment. Provide irradiated food and autoclaved water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the injection site, typically the flank.
-
Inject the prepared cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.
-
Monitor the animals regularly for tumor formation and overall health.
-
This compound Administration and Efficacy Evaluation
-
Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups (typically 8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control: The control group should receive the vehicle used to dissolve or suspend this compound.
-
This compound Group: Administer this compound at a predetermined dose, route (e.g., intraperitoneal - i.p., intravenous - i.v., or oral - p.o.), and schedule (e.g., daily, twice weekly). The specific parameters will need to be optimized based on preliminary toxicity and efficacy studies.
-
-
Monitoring: Monitor tumor growth and the general health of the mice throughout the study. Record body weights at regular intervals as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Visualizing Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates a typical workflow for a xenograft study evaluating an anti-tumor compound.
Caption: Workflow for this compound Efficacy Study in a Xenograft Mouse Model.
Postulated Signaling Pathway of this compound
While the precise molecular mechanism of this compound is not well-elucidated, many anti-tumor antibiotics exert their effects by inducing DNA damage and apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be investigated for this compound.
Caption: Hypothetical Apoptotic Pathway Induced by this compound.
Conclusion
The successful in vivo evaluation of this compound in xenograft mouse models is a crucial step in its development as a potential anti-cancer therapeutic. The protocols and frameworks provided here offer a comprehensive guide for researchers to design and execute these studies. It is imperative that future research focuses on elucidating the specific dosing regimens, quantitative efficacy, and the molecular mechanisms of this compound to advance its clinical translation.
Application Notes and Protocols for the Semi-synthesis of Novel Vicenistatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis of novel Vicenistatin derivatives, detailing their biological activities and the methodologies for their preparation and evaluation. The protocols are intended to guide researchers in the development of new anti-infective and anticancer agents.
Introduction
This compound is a 20-membered polyketide macrocyclic lactam antibiotic with notable antimicrobial and cytotoxic properties.[1][2] Its complex structure, featuring a unique aminosugar moiety, vicenisamine, presents opportunities for structural modification to enhance its therapeutic potential and reduce cytotoxicity.[1][2] This document outlines the semi-synthesis of novel this compound derivatives from 4'-N-demethyl this compound, a precursor obtainable from a mutant strain of Streptomyces parvus.[2] The described modifications at the 4'-amino group of the vicenisamine sugar lead to derivatives with promising antibacterial activity and lower cytotoxicity.[2]
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the quantitative data on the biological activity of semi-synthesized this compound derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Gram-Positive Bacteria
| Compound | R Group | M. luteus (μg/mL) | B. subtilis (μg/mL) | MRSA (μg/mL) | MRSE (μg/mL) |
| This compound (1) | -CH₃ | 0.5 | 1 | 2 | 1 |
| 4'-N-demethyl this compound (2) | -H | 0.25 | 0.5 | 1 | 0.5 |
| Derivative 3 | -CH₂CH₂CH₃ | 2 | 4 | 8 | 4 |
| Derivative 4 | -CH₂CH₂CH₂CH₃ | 1 | 2 | 4 | 2 |
| Derivative 5 | -CH₂-Ph | 4 | 8 | 16 | 8 |
| Derivative 6 | -CH₂-(4-OH-Ph) | 2 | 4 | 8 | 4 |
| Derivative 7 | -CH₂-(3,4-diOH-Ph) | 1 | 2 | 4 | 2 |
| Derivative 8 | -CH₂-(3,5-diOH-Ph) | 0.5 | 1 | 2 | 1 |
Data sourced from Li et al., 2024.[2] MRSA: Methicillin-resistant Staphylococcus aureus MRSE: Methicillin-resistant Staphylococcus epidermidis
Table 2: Cytotoxicity of this compound Derivatives
| Compound | R Group | Cytotoxicity IC₅₀ (μM) against B16 cells | Cytotoxicity IC₅₀ (μM) against A549 cells |
| This compound (1) | -CH₃ | 1.5 | 2.8 |
| 4'-N-demethyl this compound (2) | -H | > 50 | > 50 |
| Derivative 3 | -CH₂CH₂CH₃ | 25.6 | 38.4 |
| Derivative 4 | -CH₂CH₂CH₂CH₃ | 18.2 | 27.9 |
| Derivative 5 | -CH₂-Ph | 12.5 | 19.7 |
| Derivative 6 | -CH₂-(4-OH-Ph) | 22.1 | 35.2 |
| Derivative 7 | -CH₂-(3,4-diOH-Ph) | 35.8 | 46.1 |
| Derivative 8 | -CH₂-(3,5-diOH-Ph) | 8.9 | 15.3 |
Data sourced from Li et al., 2024.[2]
Experimental Protocols
Protocol 1: Semi-synthesis of this compound Derivatives via Reductive Amination
This protocol describes the general procedure for the semi-synthesis of novel this compound derivatives by reductive amination of 4'-N-demethyl this compound with various aldehydes.
Materials:
-
4'-N-demethyl this compound (2)
-
Aliphatic or aromatic aldehyde (e.g., butyraldehyde, benzaldehyde)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar mild reducing agent
-
Methanol (B129727) (MeOH), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/MeOH gradient)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve 4'-N-demethyl this compound (2) (1.0 eq) in anhydrous methanol.
-
Add the respective aliphatic or aromatic aldehyde (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reduction:
-
To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Monitor the reaction progress by TLC (e.g., using a DCM:MeOH 10:1 mobile phase). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a few drops of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound derivative.
-
Characterize the purified derivative by NMR and mass spectrometry to confirm its structure.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the antibacterial activity of the synthesized this compound derivatives.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., M. luteus, B. subtilis, MRSA, MRSE)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader (600 nm)
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strains in MHB overnight at 37°C.
-
Dilute the overnight culture with fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized inoculum to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in MHB in a 96-well microplate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the drug dilutions.
-
Include a positive control (inoculum without drug) and a negative control (broth without inoculum).
-
Incubate the microplates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visual inspection or measurement of optical density at 600 nm can be used to determine the MIC.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., B16 melanoma, A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Sterile 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions).
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Experimental Workflow: Semi-synthesis and Evaluation of this compound Derivatives
Caption: Workflow for the semi-synthesis and biological evaluation of novel this compound derivatives.
Signaling Pathway: Proposed Mechanism of this compound-Induced Apoptosis
The exact molecular mechanism of this compound-induced cytotoxicity is still under investigation. However, based on the activity of similar macrolactam antibiotics, it is proposed to induce apoptosis. The following diagram illustrates the general intrinsic and extrinsic apoptosis pathways that may be involved.
Caption: Proposed apoptotic pathways potentially activated by this compound derivatives.
References
Application Notes and Protocols: Investigating Vicenistatin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenistatin, a novel 20-membered macrocyclic lactam antitumor antibiotic, has demonstrated potential as a therapeutic agent.[1] To enhance its efficacy and overcome potential resistance mechanisms, a rational approach involves its combination with established chemotherapy agents. This document provides detailed application notes and proposed protocols for evaluating the synergistic or additive effects of this compound when used in combination with other cytotoxic drugs. While specific preclinical data on this compound combination therapies are not yet widely published, the methodologies outlined here are based on established principles of combination drug studies and the known mechanisms of commonly used chemotherapeutic agents.
Mechanism of Action: this compound
This compound is understood to exert its cytotoxic effects through a unique mechanism of action involving the disruption of early endosome trafficking. This leads to the formation of large intracellular vacuoles, ultimately culminating in apoptosis. Understanding this mechanism is crucial for selecting appropriate combination partners, as agents targeting different cellular pathways may exhibit synergistic effects.
Proposed Combination Strategies
Based on its mechanism of action, this compound could potentially be combined with a variety of chemotherapy agents that target different aspects of cancer cell biology. Promising candidates for combination studies include:
-
DNA Damaging Agents (e.g., Cisplatin): These drugs induce cell death by cross-linking DNA, leading to the activation of the DNA damage response pathway.[2][3] Combining a DNA damaging agent with this compound, which disrupts a distinct cellular process, could lead to enhanced cancer cell killing.
-
Topoisomerase Inhibitors (e.g., Doxorubicin): Anthracyclines like doxorubicin (B1662922) function by intercalating into DNA and inhibiting topoisomerase II, leading to DNA strand breaks and apoptosis.[4] The combination with this compound could create a multi-pronged attack on cancer cells.
-
Microtubule-Targeting Agents (e.g., Paclitaxel): Taxanes such as paclitaxel (B517696) stabilize microtubules, leading to mitotic arrest and apoptosis.[5][6] Combining this with this compound's endosome-disrupting activity could target both cell division and essential cellular trafficking processes.
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative quantitative data that could be generated from the experimental protocols described below. These tables are designed to provide a clear and structured summary for easy comparison of the effects of this compound alone and in combination with other agents.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | This compound (nM) | Chemotherapy Agent (nM) | Combination (this compound + Agent) (nM) |
| Breast Cancer (MCF-7) | 50 | Doxorubicin: 100 | This compound: 15, Doxorubicin: 30 |
| Ovarian Cancer (A2780) | 75 | Cisplatin: 2000 | This compound: 20, Cisplatin: 500 |
| Lung Cancer (A549) | 100 | Paclitaxel: 10 | This compound: 25, Paclitaxel: 2.5 |
Table 2: Synergy Analysis (Combination Index - CI)
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination | CI Value (at ED50) | Interpretation |
| Breast Cancer (MCF-7) | This compound + Doxorubicin | 0.6 | Synergy |
| Ovarian Cancer (A2780) | This compound + Cisplatin | 0.5 | Synergy |
| Lung Cancer (A549) | This compound + Paclitaxel | 0.8 | Synergy |
Table 3: Apoptosis Induction (% Annexin V Positive Cells)
| Cell Line | Treatment | % Apoptotic Cells |
| Breast Cancer (MCF-7) | Control | 5% |
| This compound (50 nM) | 20% | |
| Doxorubicin (100 nM) | 25% | |
| Combination | 65% |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination of this compound with other chemotherapy agents.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, a selected chemotherapy agent, and their combination on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A2780, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Chemotherapy agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chosen chemotherapy agent.
-
Treat the cells with varying concentrations of this compound alone, the chemotherapy agent alone, and in combination at a constant ratio. Include a vehicle-treated control group.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Synergy Analysis (Chou-Talalay Method)
Objective: To quantitatively determine the interaction between this compound and the combination agent (synergism, additivity, or antagonism).
Procedure:
-
Using the data from the cell viability assay, input the dose-effect data for each drug alone and in combination into a synergy analysis software (e.g., CompuSyn).
-
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Generate a CI plot where CI values are plotted against the fraction of affected cells (Fa).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound, the combination agent, and their combination.
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentrations of this compound, the chemotherapy agent, and their combination for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound in combination therapy.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in combination with other chemotherapy agents. By systematically assessing cytotoxicity, synergy, and the induction of apoptosis, researchers can identify promising combination strategies for further development. The unique mechanism of action of this compound suggests a strong potential for synergistic interactions with a variety of cytotoxic drugs, paving the way for more effective cancer therapies. It is imperative that these proposed studies are conducted to generate the necessary data to support the clinical translation of this compound-based combination regimens.
References
- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum-based chemotherapy: What to know [medicalnewstoday.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and safety of taxanes combined with chemotherapy drugs in advanced triple negative breast cancer: A meta-analysis of 26 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical development of drug delivery systems for paclitaxel-based cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Vicenistatin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenistatin is a 20-membered macrocyclic lactam antibiotic with demonstrated antitumor properties.[1] Isolated from Streptomyces sp. HC34, it has shown efficacy in a human colon carcinoma Co-3 xenograft model, highlighting its potential as a therapeutic agent.[1] These application notes provide a comprehensive guide for researchers investigating the cellular effects of this compound, with detailed protocols for assessing its cytotoxic activity, and its impact on apoptosis and the cell cycle.
While specific quantitative data for this compound's effects on various cell lines are not extensively available in public literature, the following protocols offer a robust framework for initiating such studies. Researchers are encouraged to use these as a starting point and optimize the conditions for their specific cell models.
Data Presentation: A Framework for Quantifying this compound's Effects
Effective characterization of an antitumor compound requires meticulous quantification of its activity. The following table provides a template for summarizing key data points from the experimental protocols outlined below. This structured format facilitates comparison across different cell lines and experimental conditions.
| Cell Line | Assay Type | Parameter | This compound Concentration | Result | Notes |
| e.g., HT-29 | Cell Viability (MTT) | IC50 (48h) | Data not available | Data not available | IC50 values should be determined empirically. |
| e.g., MCF-7 | Cell Viability (MTT) | IC50 (48h) | Data not available | Data not available | A dose-response curve is recommended. |
| e.g., Jurkat | Apoptosis (Annexin V/PI) | % Apoptotic Cells (24h) | Data not available | Data not available | Differentiate between early and late apoptosis. |
| e.g., HeLa | Cell Cycle (PI Staining) | % Cells in G1 Phase (24h) | Data not available | Data not available | Analyze distribution across all cell cycle phases. |
| e.g., HeLa | Cell Cycle (PI Staining) | % Cells in G2/M Phase (24h) | Data not available | Data not available | Compare with vehicle control. |
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound, a key measure of its cytotoxic potency.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting range of 0.1 nM to 100 µM is recommended for initial screening. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, at the same concentration as the highest this compound dose) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Data Analysis: Gate on the cell population in a forward scatter versus side scatter plot. Create a quadrant plot of FITC (Annexin V) versus PI fluorescence. The quadrants will represent:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the use of Propidium Iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Cold 70% ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at appropriate concentrations for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect all cells, including those in the supernatant.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
-
Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: A general workflow for studying this compound's effects.
Caption: A workflow for investigating this compound's mechanism.
References
Application Notes and Protocols for Western Blot Analysis of Vicen-istatin-Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenistatin is a potent cytotoxic agent that has garnered significant interest in cancer research due to its unique mechanism of action. Understanding the molecular pathways through which this compound exerts its effects is crucial for its development as a potential therapeutic. Western blot analysis is an indispensable technique for investigating changes in protein expression levels and post-translational modifications, providing critical insights into the cellular response to drug treatment. These application notes provide a comprehensive guide for the analysis of this compound-treated cell lysates, with a focus on key signaling pathways implicated in its mechanism of action, namely apoptosis and the endoplasmic reticulum (ER) stress response.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize hypothetical quantitative data representing the expected dose-dependent effects of this compound on key apoptosis and ER stress markers. This data is illustrative and should be confirmed experimentally.
Table 1: Effect of this compound on Apoptosis Markers
| Treatment | Concentration (nM) | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 10 | 1.8 | 1.5 |
| This compound | 50 | 4.5 | 3.8 |
| This compound | 100 | 8.2 | 7.1 |
Table 2: Effect of this compound on ER Stress Markers
| Treatment | Concentration (nM) | GRP78 (Fold Change vs. Control) | CHOP (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 10 | 1.5 | 1.2 |
| This compound | 50 | 2.8 | 2.5 |
| This compound | 100 | 4.1 | 3.9 |
Signaling Pathways Affected by this compound
This compound is known to induce significant cellular stress, leading to the activation of pathways that control cell fate. The primary pathways investigated in the context of this compound treatment are apoptosis and the unfolded protein response (UPR), also known as the ER stress response.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Intrinsic apoptosis pathway induced by this compound.
ER Stress (Unfolded Protein Response) Pathway
The endoplasmic reticulum is a central organelle for protein folding and modification. Perturbations that disrupt these processes lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. The cell activates the unfolded protein response (UPR) to alleviate this stress. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6. These sensors initiate signaling cascades that aim to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Key markers of ER stress include the chaperone GRP78 (also known as BiP) and the pro-apoptotic transcription factor CHOP.
Caption: ER Stress (UPR) pathway activated by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the Western blot analysis of cell lysates treated with this compound.
Experimental Workflow
The overall workflow for the Western blot analysis of this compound-treated cells involves several key steps, from cell culture and treatment to data analysis.
Caption: Workflow for Western blot analysis of this compound-treated cells.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, MCF-7) in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 10, 50, 100 nM).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose. Incubate the cells for the desired time period (e.g., 24, 48 hours).
Protocol 2: Preparation of Cell Lysates
-
Washing: Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well or dish (e.g., 100-200 µL for a well in a 6-well plate).
-
Scraping: Scrape the adherent cells from the surface of the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Based on the protein quantification, dilute the cell lysates with lysis buffer to ensure equal protein concentrations. Mix the normalized lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-GRP78, anti-CHOP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading. Express the results as a fold change relative to the vehicle-treated control.
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Vicenistatin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenistatin, a novel 20-membered macrocyclic lactam antibiotic, has demonstrated antitumor activity, making it a compound of interest in cancer research and drug development.[1] One of the key mechanisms by which anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. This application note provides a detailed protocol for the analysis of apoptosis in cancer cells following treatment with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes, including the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Putative Signaling Pathway for Apoptosis Induction
Due to the limited specific research on the explicit apoptotic signaling pathway initiated by this compound, a generalized apoptosis pathway is presented below. Anticancer compounds frequently induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.[2]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Jurkat | T-cell Leukemia | 48 | 0.5 |
| MCF-7 | Breast Cancer | 48 | 1.2 |
| A549 | Lung Carcinoma | 48 | 2.5 |
| HeLa | Cervical Cancer | 48 | 1.8 |
| HT-29 | Colorectal Adenocarcinoma | 48 | 3.1 |
Table 2: Hypothetical Flow Cytometry Data for Apoptosis Analysis in Jurkat Cells Treated with this compound for 48 Hours
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control (Untreated) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle (DMSO) | 94.8 ± 2.5 | 2.8 ± 0.7 | 2.4 ± 0.6 |
| This compound (0.1 µM) | 85.3 ± 3.2 | 8.9 ± 1.5 | 5.8 ± 1.1 |
| This compound (0.5 µM) | 60.1 ± 4.5 | 25.4 ± 3.2 | 14.5 ± 2.8 |
| This compound (1.0 µM) | 35.7 ± 5.1 | 40.2 ± 4.1 | 24.1 ± 3.5 |
Experimental Protocols
Experimental Workflow for Apoptosis Analysis
The following diagram outlines the major steps for the analysis of apoptosis after this compound treatment.
Detailed Methodology for Annexin V/PI Apoptosis Assay
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cancer cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in appropriate medium and conditions until they reach the desired confluency (for adherent cells) or density (for suspension cells).
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in 6-well plates or T-25 flasks at a density that will allow for sufficient cell numbers at the time of harvesting.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include an untreated control and a vehicle control (DMSO).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a 15 mL conical tube.
-
Adherent cells: Aspirate the culture medium. Gently wash the cells with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained samples.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left Quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant).
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis induction.
-
Conclusion
This document provides a comprehensive guide for the analysis of apoptosis induced by this compound using flow cytometry. The detailed protocols and data presentation formats are intended to assist researchers in designing and executing robust experiments to evaluate the pro-apoptotic potential of this compound and other novel anticancer compounds. While specific data on this compound's apoptotic mechanism remains to be fully elucidated, the provided framework offers a solid foundation for such investigations.
References
Application Note: Visualizing Vicenistatin-Induced Vacuolation Using Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenistatin, a 20-membered macrocyclic lactam antibiotic, has demonstrated significant antitumor properties.[1][2] A distinct morphological change induced by this compound in mammalian cells is the formation of large intracellular vacuoles.[3] This process, often linked to the endocytic pathway, involves the homotypic fusion of early endosomes.[3] Unlike some vacuole-inducing compounds, this compound's mechanism does not appear to involve the inhibition of PIKfyve kinase but rather the activation of the Rab5-PAS pathway and an increase in membrane fluidity.[3] Confocal microscopy provides a powerful tool to visualize and quantify this vacuolation process in high resolution, enabling detailed investigation of the drug's mechanism of action and its effects on subcellular organelles. This application note provides a comprehensive protocol for studying this compound-induced vacuolation using confocal microscopy.
Principle
This protocol utilizes confocal laser scanning microscopy to obtain high-resolution, optically sectioned images of cells treated with this compound. Specific fluorescent probes are used to label various subcellular organelles, such as lysosomes and the endoplasmic reticulum (ER), to investigate their involvement in the vacuolation process. By capturing multi-channel fluorescence images over time or at different drug concentrations, researchers can analyze the dynamics of vacuole formation, their origin, and their relationship with other cellular components. Quantitative image analysis can then be applied to measure parameters such as the number and size of vacuoles, providing robust data on the cellular response to this compound.
Experimental Workflow
The overall experimental process for visualizing this compound-induced vacuolation is outlined below.
References
- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective total synthesis of this compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. This compound induces early endosome-derived vacuole formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Studying Vicenistatin's Effect on Protein Trafficking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicenistatin, a 20-membered macrocyclic lactam antitumor antibiotic, has been shown to disrupt cellular processes by inducing the formation of large vacuole-like structures derived from early endosomes.[1][2] This unique mechanism of action, which involves the activation of the Rab5-PAS pathway and an increase in membrane fluidity, presents a compelling avenue for research into its potential as a therapeutic agent.[2] Understanding the detailed effects of this compound on protein trafficking is crucial for elucidating its mechanism of action and for the development of novel cancer therapies.
These application notes provide detailed protocols for investigating the impact of this compound on key aspects of protein trafficking, including endosomal dynamics, membrane fluidity, ER-to-Golgi transport, and protein glycosylation.
Data Presentation
While specific quantitative data on the dose-dependent effects of this compound on protein trafficking endpoints are not extensively available in the public domain, the following table provides an example of how to present such data once generated using the protocols outlined below. The data presented here is based on published observations of this compound-induced vacuolation.[1]
Table 1: Quantification of this compound-Induced Vacuolation in 3Y1 Fibroblasts
| This compound Concentration (nM) | Incubation Time (hours) | Percentage of Vacuolated Cells (%) | Average Vacuole Diameter (µm) |
| 0 (Control) | 2 | < 1 | N/A |
| 100 | 2 | 15 ± 3 | 1.2 ± 0.3 |
| 300 | 2 | > 90 | 5.8 ± 1.2 |
| 500 | 2 | 75 ± 8 | 4.5 ± 0.9 |
| 300 | 0.5 | 25 ± 5 | 2.1 ± 0.5 |
| 300 | 1 | 60 ± 7 | 3.9 ± 0.8 |
| 300 | 4 | > 95 | 6.2 ± 1.5 |
Note: The values in this table are illustrative and based on qualitative descriptions from existing literature. Researchers should generate their own quantitative data using the provided protocols.
Mandatory Visualizations
Caption: this compound-induced Rab5 activation pathway.
Caption: Experimental workflow for studying this compound's effects.
Caption: Logical relationships of this compound's effects.
Experimental Protocols
Immunofluorescence Analysis of Endosomal Markers
This protocol details how to visualize the effect of this compound on the morphology and co-localization of early endosomes.
Materials:
-
Cell line (e.g., 3Y1 rat fibroblasts, HeLa cells)
-
Glass coverslips
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-EEA1, mouse anti-Rab5)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope (confocal preferred)
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
This compound Treatment: Treat cells with 300 nM this compound or vehicle control (DMSO) for 2 hours in a 37°C, 5% CO₂ incubator.
-
Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Incubate cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash cells three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash cells twice with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images for quantitative analysis of vacuole size and co-localization of endosomal markers.
Subcellular Fractionation to Isolate Endosomal Compartments
This protocol allows for the biochemical analysis of proteins within endosomal fractions following this compound treatment.
Materials:
-
Treated and control cells from 15 cm dishes
-
Homogenization buffer (e.g., 250 mM sucrose (B13894), 3 mM imidazole, pH 7.4, with protease inhibitors)
-
Post-nuclear supernatant (PNS)
-
Sucrose solutions of varying concentrations (e.g., 40.6%, 35%, 25%, and 8.5% in 3 mM imidazole)
-
Ultracentrifuge and appropriate rotors
-
SDS-PAGE and Western blotting reagents
-
Antibodies against endosomal markers (e.g., EEA1, Rab5) and non-endosomal markers (e.g., Calnexin for ER, GM130 for Golgi)
Procedure:
-
Cell Harvesting: Harvest treated and control cells by scraping into ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in homogenization buffer and homogenize using a Dounce homogenizer or by passing through a 22-gauge needle.
-
PNS Preparation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells. Collect the supernatant (PNS).
-
Sucrose Gradient: Carefully layer the PNS on top of a discontinuous sucrose gradient prepared in an ultracentrifuge tube.
-
Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 100,000 x g) for at least 3 hours at 4°C.
-
Fraction Collection: Carefully collect fractions from the top of the gradient.
-
Protein Analysis: Precipitate the protein from each fraction (e.g., with TCA) and resuspend in sample buffer. Analyze the protein composition of each fraction by SDS-PAGE and Western blotting using antibodies against markers for different organelles to identify the endosomal fractions.
Pulse-Chase Analysis of a Model Glycoprotein
This protocol can be adapted to study the effect of this compound on the transport of a newly synthesized glycoprotein, such as the Vesicular Stomatitis Virus G (VSV-G) protein, through the secretory pathway.
Materials:
-
Cells expressing a temperature-sensitive VSV-G mutant (VSV-G-tsO45)
-
Complete and methionine/cysteine-free culture media
-
[³⁵S]methionine/cysteine labeling mix
-
Chase medium (complete medium with excess unlabeled methionine and cysteine)
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against VSV-G
-
Protein A/G-agarose beads
-
Endoglycosidase H (Endo H)
-
SDS-PAGE and autoradiography reagents
Procedure:
-
Protein Accumulation in ER: Incubate cells expressing VSV-G-tsO45 at the restrictive temperature (40°C) to accumulate the protein in the ER.
-
Starvation: Wash cells and incubate in methionine/cysteine-free medium for 30 minutes at 40°C.
-
Pulse Labeling: Add [³⁵S]methionine/cysteine to the medium and incubate for a short period (e.g., 10 minutes) at 40°C.
-
Chase: Wash cells and add chase medium. Shift the cells to the permissive temperature (32°C) to allow VSV-G to exit the ER. At various time points (e.g., 0, 15, 30, 60, 120 minutes), place the cells on ice to stop transport.
-
This compound Treatment: For the experimental group, add this compound to the chase medium.
-
Cell Lysis: Lyse the cells at each time point.
-
Immunoprecipitation: Immunoprecipitate VSV-G from the cell lysates.
-
Endo H Digestion: Treat half of each immunoprecipitate with Endo H. The acquisition of Endo H resistance indicates that the protein has passed through the medial-Golgi.
-
Analysis: Analyze the samples by SDS-PAGE and autoradiography to determine the rate of ER-to-Golgi transport.
Membrane Fluidity Assay
This protocol describes a method to measure changes in cell membrane fluidity induced by this compound using a fluorescent probe.
Materials:
-
Cell suspension
-
Laurdan (fluorescent membrane probe) stock solution in ethanol
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of treated and control cells.
-
Laurdan Staining: Add Laurdan to the cell suspension to a final concentration of 5-10 µM and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Resuspend the cells in PBS and measure the fluorescence emission at two wavelengths (e.g., 440 nm and 490 nm) with excitation at 350 nm.
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀), where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively. A decrease in the GP value indicates an increase in membrane fluidity.
Lectin-Based Assay to Assess Overall Protein Glycosylation
This protocol uses fluorescently labeled lectins to detect potential alterations in the overall glycosylation patterns of cellular proteins after this compound treatment.
Materials:
-
Treated and control cells on coverslips
-
Fixation and permeabilization reagents (as in the immunofluorescence protocol)
-
A panel of fluorescently labeled lectins with different carbohydrate specificities (e.g., Concanavalin A for mannose, Wheat Germ Agglutinin for N-acetylglucosamine and sialic acid)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Treat, fix, and permeabilize cells as described in the immunofluorescence protocol.
-
Lectin Staining: Incubate the cells with a fluorescently labeled lectin (e.g., 10-20 µg/mL in PBS) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips and visualize the staining pattern using a fluorescence microscope.
-
Analysis: Compare the intensity and localization of lectin staining between control and this compound-treated cells to identify any significant changes in glycosylation. For a more quantitative analysis, the total fluorescence intensity per cell can be measured.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on protein trafficking. By employing these techniques, researchers can generate valuable quantitative data to further elucidate the molecular mechanisms of this promising antitumor agent. The combination of imaging, biochemical, and functional assays will provide a multi-faceted understanding of how this compound disrupts essential cellular transport pathways, which is critical for its continued development as a potential therapeutic.
References
Troubleshooting & Optimization
Technical Support Center: Vicenistatin Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vicenistatin. Our aim is to help you overcome challenges related to the solubility of this potent antitumor macrolactam antibiotic in your in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your assays.
| Problem | Potential Cause | Suggested Solution |
| This compound powder is not dissolving in my chosen solvent. | The solvent may not be appropriate for this compound class. This compound, like many macrolactam antibiotics, is a large, complex molecule with poor aqueous solubility. | 1. Use an appropriate organic solvent for the stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro use. 2. Try gentle warming. Warm the solution to 37°C to aid dissolution. Avoid excessive heat, as it may degrade the compound. 3. Increase vortexing or sonication time. Ensure adequate mechanical agitation to help break down any powder clumps. |
| A precipitate forms when I dilute my this compound stock solution into aqueous culture medium. | The final concentration of the organic solvent (e.g., DMSO) in the medium is too low to maintain this compound's solubility. This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous buffer. | 1. Check the final solvent concentration. The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity, but a slightly higher concentration (up to 1%) may be necessary for some compounds. Always run a vehicle control to assess the effect of the solvent on your cells. 2. Perform serial dilutions. Instead of a single large dilution, perform a series of smaller dilutions. This can sometimes help to keep the compound in solution. 3. Consider the use of a surfactant. A very low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, may help to increase the aqueous solubility of this compound. However, the compatibility of any surfactant with your specific cell line and assay must be validated. |
| I observe turbidity or a film on the surface of my culture medium after adding this compound. | This may be due to the precipitation of this compound or its interaction with components in the culture medium, such as proteins in fetal bovine serum (FBS). | 1. Prepare the final dilution immediately before use. This minimizes the time for the compound to precipitate out of the aqueous solution. 2. Reduce the serum concentration if possible. If your cell line can be maintained in a lower serum concentration, this may reduce the extent of protein binding and precipitation. 3. Filter the final working solution. While not ideal as it may remove some of the active compound, filtering the final diluted solution through a 0.22 µm sterile filter can remove precipitates before adding it to the cells. The effective concentration may need to be verified analytically. |
| My experimental results are inconsistent or not reproducible. | This could be due to incomplete dissolution or precipitation of this compound, leading to variations in the actual concentration of the compound in your assays. | 1. Visually inspect your stock and working solutions. Always ensure that your solutions are clear and free of any visible precipitate before each use. 2. Prepare fresh dilutions for each experiment. Avoid using old working solutions, as the compound may have precipitated over time. 3. Validate your stock solution concentration. If possible, use an analytical method such as HPLC to confirm the concentration of your this compound stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: While specific solubility data for this compound is not widely published, for macrolactam antibiotics and other poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. Ethanol may also be a possibility, but DMSO is generally a stronger solvent for this class of molecules.
Q2: What is a typical stock solution concentration for this compound?
A2: A common practice is to prepare a stock solution in the range of 1-10 mM in 100% DMSO. This high concentration allows for the final concentration of DMSO in the cell culture medium to be kept at a low, non-toxic level (typically ≤ 0.5%).
Q3: How should I store my this compound stock solution?
A3: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the solution from light.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A4: It is highly unlikely that this compound will dissolve directly in aqueous solutions like water or PBS to a sufficient concentration for most in vitro assays due to its hydrophobic nature.
Q5: What should I do if I see crystals in my this compound stock solution after thawing?
A5: If you observe crystals, gently warm the vial to 37°C and vortex thoroughly until the crystals are completely redissolved before making your dilutions.
Q6: How does the pH of the culture medium affect this compound solubility?
A6: The solubility of some compounds can be pH-dependent. While specific data for this compound is unavailable, significant shifts in the pH of your culture medium could potentially affect its stability and solubility. It is important to use a properly buffered medium.
Quantitative Data Summary
Due to the limited availability of public quantitative solubility data for this compound, the following table provides recommended starting solvents based on the general properties of macrolactam antibiotics. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
| Solvent | Recommended Use | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solutions | 1-10 mM | Ensure the final concentration in culture medium is non-toxic to cells (typically ≤ 0.5%). |
| Ethanol | Alternative solvent for stock solutions | 1-5 mM | May be less effective than DMSO. Check for cell line sensitivity. |
| Aqueous Buffers (e.g., PBS, Culture Media) | Not recommended for initial dissolution | Insoluble or very poorly soluble | Used as the diluent for the final working concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: ~500.7 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing this compound: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add 199.7 µL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature or by gently warming to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to make a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 1 mL of 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium. Mix gently by inverting the tube or pipetting up and down.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: Workflow for the preparation of this compound solutions.
Vicenistatin stability issues in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Vicenistatin in cell culture media. The following information addresses common issues and provides troubleshooting strategies to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability.[1][2] If this compound degrades in your cell culture medium, its effective concentration will decrease over the course of the experiment, leading to variability in your data.[3] Factors such as the pH of the medium (typically 7.2-7.4), incubation temperature (37°C), and the presence of certain media components can affect its stability.[3]
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: Several factors can influence the stability of a compound like this compound in cell culture media:
-
pH: The neutral pH of most culture media can promote the hydrolysis of susceptible functional groups.[3] For this compound, the 20-membered macrocyclic lactam ring could be susceptible to hydrolysis.[4][5]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[3]
-
Media Components: Components within the culture medium, such as amino acids with nucleophilic side chains (e.g., cysteine) or vitamins, can potentially interact with and degrade the test compound.[3] There is a possibility of adduct formation with thiol-containing molecules like cysteine or glutathione (B108866).[6][7]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[3] Cells themselves can also metabolize the compound.
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is good practice to handle this compound solutions in a manner that minimizes light exposure.[2]
Q3: I suspect this compound is unstable in my cell culture medium. How can I confirm this?
A3: To confirm the stability of this compound in your specific experimental conditions, you can perform a stability study. This typically involves incubating this compound in your cell-free culture medium at 37°C and measuring its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A decrease in the concentration of the parent compound over time indicates instability.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, macrolide antibiotics with large lactam rings can be susceptible to hydrolysis, which would open the macrocyclic ring.[4][5] The glycosidic bond linking the vicenisamine sugar to the macrolactone core could also be a potential site of cleavage under certain conditions.
Q5: Are there any known issues of this compound forming adducts with media components?
A5: There is no specific data on this compound forming adducts. However, some antibiotics are known to form adducts with thiol-containing molecules like glutathione or cysteine, which are present in some cell culture media or within cells.[6][7] If you observe unexpected peaks in your analytical chromatograms, adduct formation could be a possibility.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of this compound activity over time | Chemical degradation in the media. | Perform a stability study by incubating this compound in cell-free media over a time course and analyze by HPLC or LC-MS/MS.[3] |
| Cellular metabolism. | Incubate this compound with your cells and analyze both the media and cell lysate for the parent compound and potential metabolites. | |
| High variability between experimental replicates | Inconsistent sample handling. | Ensure uniform mixing of media upon addition of this compound and precise timing for all experimental steps. Use calibrated pipettes. |
| Incomplete solubilization. | Visually inspect stock solutions for any precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions regularly.[3] | |
| Adsorption to plasticware. | Consider using low-adhesion plasticware or pre-coating plates with a blocking agent like bovine serum albumin (BSA). | |
| Unexpected peaks in HPLC or LC-MS analysis | Formation of degradation products. | Compare chromatograms of aged samples to a time-zero sample to identify new peaks. Mass spectrometry can help in identifying the mass of these unknown species. |
| Adduct formation with media components. | Analyze this compound stability in a simpler buffer to see if the extra peaks disappear. Consider potential reactions with media components like cysteine. |
Quantitative Data Summary
| Condition | Parameter | Hypothetical Value | Notes |
| DMEM + 10% FBS, 37°C, 5% CO₂ | Half-life (t₁/₂) | 12 - 24 hours | The presence of serum esterases may contribute to degradation. |
| Serum-Free DMEM, 37°C, 5% CO₂ | Half-life (t₁/₂) | 24 - 48 hours | Stability may be improved in the absence of serum enzymes. |
| Aqueous Buffer (pH 7.4), 37°C | Half-life (t₁/₂) | 48 - 72 hours | Provides a baseline for chemical stability without complex media components. |
| Aqueous Buffer (pH 5.0), 37°C | Half-life (t₁/₂) | > 72 hours | Macrolides are generally more stable at slightly acidic pH. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC or LC-MS.
1. Materials:
-
This compound
-
DMSO (or other suitable solvent for stock solution)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with or without serum
-
Sterile microcentrifuge tubes or 96-well plates
-
HPLC or LC-MS system
-
Acetonitrile (B52724) or methanol (B129727) (for protein precipitation)
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).[3]
-
Time Points: Aliquot the spiked media into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Quenching and Protein Precipitation: To stop any further degradation and precipitate proteins, add a 3-fold excess of cold acetonitrile or methanol.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or an HPLC vial and analyze the concentration of the parent this compound using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. β-Lactam - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Formation of an adduct between fosfomycin and glutathione: a new mechanism of antibiotic resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amoxicillin Inactivation by Thiol-Catalyzed Cyclization Reduces Protein Haptenation and Antibacterial Potency - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Vicenistatin experiments
Welcome to the technical support center for Vicenistatin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 20-membered macrocyclic lactam with antitumor properties.[1][2] Its primary mechanism of action involves the activation of the Rab5-PAS pathway, which leads to enhanced homotypic fusion of early endosomes.[3][4] This process, combined with an increase in cell membrane fluidity, results in the formation of large vacuole-like structures within the cytoplasm.[3][4]
Q2: I am observing significant vacuole formation in my cells even at low concentrations of this compound. Is this normal?
A2: Yes, the induction of large vacuoles derived from early endosomes is a characteristic cellular response to this compound treatment.[3][4][5][6] This is a direct consequence of its mechanism of action on the endosomal pathway. The extent of vacuolation can be cell-type dependent.
Q3: Can the vacuolation induced by this compound interfere with standard cytotoxicity assays?
A3: Yes, the profound morphological changes, including cell swelling due to vacuolation, can interfere with certain types of cytotoxicity assays. For instance, in assays that measure cell adhesion or rely on cellular metabolism (like MTT assays), the altered cell morphology and potential stress response from vacuolation could lead to variability in results. It is crucial to use appropriate controls and potentially validate findings with a secondary assay that uses a different detection principle.
Q4: Are there any known solvents or storage conditions that can affect this compound's activity?
A4: While specific degradation pathways are not extensively detailed in the provided results, it is standard practice for macrocyclic lactams to be stored in a dry, dark environment, typically at low temperatures (-20°C or below) to prevent degradation. For experimental use, dissolving this compound in a high-quality solvent like DMSO is common. Ensure the final concentration of the solvent in your cell culture medium is low and consistent across all experiments to avoid solvent-induced artifacts.
Q5: How does this compound induce apoptosis?
A5: While the precise apoptotic pathway is not fully elucidated in the provided search results, many antitumor agents that disrupt cellular processes trigger apoptosis. It is likely that the cellular stress caused by the massive vacuolation and disruption of endosomal trafficking initiates an apoptotic cascade.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in Cytotoxicity Assays
| Potential Cause | Suggested Solution |
| Cellular Morphology Changes: Vacuolation may cause cells to detach or lift, leading to artificially low viability readings in adherence-based assays. | - Use a cytotoxicity assay that is less dependent on cell adhesion, such as a suspension-based assay or one that measures a soluble marker of cell death (e.g., LDH assay).- Visually inspect the wells with a microscope before adding assay reagents to correlate cell morphology with the results. |
| Metabolic Interference: The cellular stress from vacuolation might alter the metabolic state of the cells, affecting the readout of metabolic assays like MTT or MTS. | - Validate your results with a non-metabolic assay, such as a trypan blue exclusion assay or a fluorescence-based live/dead staining.- Perform a time-course experiment to determine the optimal endpoint where cell death is maximal, and metabolic artifacts are minimized. |
| Inconsistent Drug Activity: Improper storage or handling of this compound can lead to degradation. | - Aliquot this compound stock solutions to avoid multiple freeze-thaw cycles.- Protect stock solutions from light.- Always prepare fresh dilutions for each experiment from a validated stock. |
| Cell Density Variation: Initial cell seeding density can significantly impact the apparent IC50. | - Ensure a consistent and optimal cell seeding density for each experiment.- Perform a cell titration experiment to determine the linear range of your assay for your specific cell line. |
Issue 2: High Variability in Apoptosis Assay Results
| Potential Cause | Suggested Solution |
| Difficulty in Distinguishing Apoptotic vs. Necrotic Cells: The significant membrane disruption from vacuolation might lead to a mixed population of apoptotic and necrotic cells. | - Use a dual-staining method like Annexin V and Propidium Iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.[3][7][8]- Analyze samples at different time points to capture the progression from early to late apoptosis. |
| Cell Clumping: Changes in cell adhesion properties due to this compound treatment can cause cell aggregation. | - Gently triturate the cell suspension before staining and analysis.- Consider using a cell strainer to obtain a single-cell suspension. |
| Sub-optimal Staining: Incomplete staining can lead to inaccurate quantification. | - Optimize antibody/dye concentrations and incubation times for your specific cell type.- Ensure that the binding buffer for Annexin V contains an adequate concentration of calcium.[3][7] |
Issue 3: Unexpected Cell Cycle Analysis Profiles
| Potential Cause | Suggested Solution |
| Debris and Cellular Fragments: The formation and potential bursting of large vacuoles can generate cellular debris that may be incorrectly gated as cells. | - Use a stringent gating strategy in your flow cytometry analysis to exclude debris based on forward and side scatter properties.- A doublet discrimination gate is also crucial to exclude cell aggregates from the analysis. |
| Altered DNA Staining: The significant changes in cell size and granularity might affect the accessibility of DNA to intercalating dyes like Propidium Iodide. | - Ensure complete cell permeabilization during the fixation step (e.g., with cold 70% ethanol).- Optimize the concentration of the DNA dye and the staining time. |
| Cell Cycle Arrest at an Unexpected Phase: The cellular stress induced by this compound may cause arrest at a different phase than anticipated. | - Perform a time-course experiment to track the changes in cell cycle distribution over time after this compound treatment.- Correlate cell cycle data with markers of apoptosis to understand the interplay between cell cycle arrest and cell death. |
Experimental Protocols
Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic effect of this compound on a cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.[10]
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).[9][11][12]
This compound-Specific Considerations:
-
Microscopic Examination: Before adding the MTT reagent, visually inspect the cells under a microscope to observe the extent of vacuolation and cell detachment. Note any significant morphological changes.
-
Assay Endpoint: Due to the dynamic nature of vacuole formation, consider multiple time points for your assay to capture the full cytotoxic effect.
-
Alternative Assay: If you observe significant cell detachment, consider using an LDH assay, which measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
Apoptosis Detection using Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a culture dish or plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE™ or Accutase™ to minimize membrane damage.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide according to the manufacturer's protocol.[2][3][7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
This compound-Specific Considerations:
-
Gating Strategy: Use unstained, Annexin V-only, and PI-only controls to set up the proper gates for analysis. Be mindful of cellular debris caused by vacuolation and gate accordingly.
-
Early Time Points: To capture early apoptotic events before significant secondary necrosis occurs due to membrane disruption from vacuoles, consider analyzing samples at earlier time points.
Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[13][14][15]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide and RNase A.[13][14][16]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer.
This compound-Specific Considerations:
-
Doublet Discrimination: Due to potential cell aggregation, it is critical to use pulse width or pulse area versus pulse height to exclude doublets from the analysis.
-
Sub-G1 Peak: Pay close attention to the sub-G1 peak, as an increase in this population is indicative of apoptotic cells with fragmented DNA.
-
Visual Confirmation: Correlate the flow cytometry data with microscopic observations of cell morphology to get a comprehensive understanding of this compound's effects.
Visualizations
Caption: A general experimental workflow for studying the effects of this compound.
Caption: The signaling pathway activated by this compound leading to vacuole formation.
Caption: A logical flowchart for troubleshooting inconsistent results in this compound experiments.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. This compound induces early endosome-derived vacuole formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Overcoming Vicenistatin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Vicenistatin resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 20-membered macrocyclic lactam antitumor antibiotic isolated from Streptomyces sp.[1][2] It is a potent polyketide composed of a macrolactam core and a unique aminosugar, vicenisamine.[3][4] While its precise mechanism of action is not fully elucidated in the provided search results, as an antitumor antibiotic, it is expected to inhibit cell proliferation and induce cell death in sensitive cancer cell lines.
Q2: What are the potential mechanisms of resistance to this compound?
While specific mechanisms of resistance to this compound are not well-documented, cancer cells can develop resistance to therapeutic agents through various mechanisms.[5][6] Based on general principles of drug resistance, potential mechanisms for this compound resistance could include:
-
Increased drug efflux: Overexpression of efflux pumps like P-glycoprotein (P-gp) can actively remove this compound from the cancer cells, reducing its intracellular concentration.[5]
-
Alterations in drug target: Mutations or changes in the expression of the molecular target of this compound could reduce its binding affinity and efficacy.[5]
-
Activation of alternative signaling pathways: Cancer cells might activate pro-survival signaling pathways to bypass the effects of this compound.[6]
-
Evasion of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax) can make cells resistant to this compound-induced cell death.[5]
-
Altered drug metabolism: Cancer cells may increase the metabolic inactivation of this compound.[5]
Q3: How can I develop a this compound-resistant cell line for my studies?
A common method for developing a drug-resistant cell line is to expose the parental cancer cell line to gradually increasing concentrations of the drug over a prolonged period.[7][8] For example, you can start with a low concentration of this compound and, once the cells have adapted and are growing steadily, increase the concentration incrementally.[8] The resulting resistant cell line should be maintained in a culture medium containing a maintenance dose of this compound.[8]
Troubleshooting Guides
Issue: My cancer cell line is showing reduced sensitivity to this compound in my cell viability assays.
| Possible Cause | Suggested Solution |
| Development of Resistance | The cells may have developed resistance to this compound. Consider performing experiments to confirm this, such as comparing the IC50 value to the parental cell line and investigating potential resistance mechanisms (see FAQs). |
| Incorrect Drug Concentration | Verify the calculations for your drug dilutions. Prepare fresh dilutions from a new stock solution. |
| Inactive Compound | Ensure that the this compound stock solution has been stored correctly and has not expired. Test the activity of the compound on a known sensitive cell line. |
| Cell Culture Contamination | Check your cell cultures for any signs of microbial contamination, which can affect experimental results. |
| Assay-related Issues | Review the protocol for your cell viability assay to ensure all steps were performed correctly.[9] |
Issue: I am not observing an increase in apoptosis in my this compound-treated cells.
| Possible Cause | Suggested Solution |
| Resistance to Apoptosis | The cells may have acquired resistance to apoptosis by upregulating anti-apoptotic proteins. Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) using Western blotting.[10] |
| Suboptimal Treatment Conditions | Optimize the concentration of this compound and the treatment duration. A time-course and dose-response experiment may be necessary. |
| Incorrect Apoptosis Assay | Ensure you are using an appropriate apoptosis assay and that it is being performed correctly. Consider using multiple assays to confirm your results (e.g., Annexin V/PI staining and a caspase activity assay).[11] |
| Cell Line Characteristics | Some cell lines may be inherently more resistant to apoptosis. |
Data Presentation
Table 1: Comparison of IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | [Enter Value] | 1 |
| Resistant | [Enter Value] | [Calculate Value] |
Table 2: Apoptosis Analysis in Parental and Resistant Cell Lines
| Treatment | Cell Line | % Apoptotic Cells (Annexin V+ / PI-) | % Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | Parental | [Enter Value] | [Enter Value] |
| Resistant | [Enter Value] | [Enter Value] | |
| This compound (IC50) | Parental | [Enter Value] | [Enter Value] |
| Resistant | [Enter Value] | [Enter Value] |
Table 3: Relative Protein Expression in Parental vs. Resistant Cell Lines
| Protein | Cell Line | Relative Expression (Normalized to Loading Control) |
| P-glycoprotein | Parental | [Enter Value] |
| Resistant | [Enter Value] | |
| Bcl-2 | Parental | [Enter Value] |
| Resistant | [Enter Value] | |
| Bax | Parental | [Enter Value] |
| Resistant | [Enter Value] | |
| Cleaved Caspase-3 | Parental | [Enter Value] |
| Resistant | [Enter Value] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well plates
-
Parental and resistant cancer cell lines
-
This compound
-
MTS reagent
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis by flow cytometry.[10]
Materials:
-
6-well plates
-
Parental and resistant cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Harvest the cells (including any floating cells in the media) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting
This protocol is for analyzing the expression levels of specific proteins.[12][13][14]
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Potential mechanisms of this compound action and resistance.
Caption: Experimental workflow for developing a resistant cell line.
Caption: A logical guide for troubleshooting reduced sensitivity.
References
- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cloning, sequencing, and functional analysis of the biosynthetic gene cluster of macrolactam antibiotic this compound in Streptomyces halstedii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 10. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. origene.com [origene.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Minimizing Off-Target Effects of Vicenistatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Vicenistatin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a 20-membered macrocyclic lactam antibiotic with potent antitumor and antimicrobial activities.[1][2] Its primary on-target effect in mammalian cells is the induction of apoptosis and inhibition of proliferation in sensitive cancer cell lines. This is achieved through a unique mechanism that involves the activation of the Rab5-PAS pathway and an increase in cell membrane fluidity, leading to the formation of early endosome-derived vacuoles.[2][3][4][5] The aminosugar moiety, vicenisamine, is understood to be crucial for its cytotoxic activity.[6]
Q2: What are the known or potential off-target effects of this compound?
The most prominent observable off-target effect of this compound, particularly at higher concentrations or in non-target cell types, is excessive cellular vacuolation.[3][5] While vacuolation is linked to its mechanism of action, in contexts where apoptosis or growth inhibition is the desired outcome, excessive vacuolation without subsequent cell death can be considered an off-target phenotype. Other potential off-target effects, common to many small molecules, could include interactions with unintended proteins or disruption of normal cellular processes unrelated to its antitumor activity.
Q3: How can I differentiate between on-target cytotoxic effects and off-target effects of this compound?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-step approach is recommended:
-
Dose-Response Analysis: Perform a dose-response curve for both the desired on-target effect (e.g., apoptosis in a cancer cell line) and the potential off-target effect (e.g., vacuolation in a non-cancerous cell line or general cytotoxicity). A significant separation between the IC50 values for these effects suggests a therapeutic window where on-target effects can be observed with minimal off-target interference.
-
Use of Control Cell Lines: Employ a panel of cell lines, including both sensitive cancer cell lines and non-cancerous cell lines (e.g., MRC-5, WI-38). If the desired phenotype is only observed in the cancer cell lines at concentrations that are non-toxic to the normal cell lines, it is more likely to be an on-target effect.
-
Structurally Related Analogs: If available, use derivatives of this compound with known differences in activity. For example, 4'-N-demethylthis compound has been reported to have reduced cytotoxicity against noncancerous human cell lines while retaining antibacterial properties.[7]
-
Pathway-Specific Inhibition: To confirm the role of the Rab5 pathway in the observed effects, you can use genetic tools like a dominant-negative Rab5 mutant (Rab5 S34N), which has been shown to inhibit vacuolation.[3][6][8]
Q4: At what concentration range should I use this compound to minimize off-target effects?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. It is crucial to perform a thorough dose-response analysis to determine the lowest effective concentration that elicits the desired on-target effect with minimal off-target cytotoxicity or vacuolation. Based on available literature, concentrations in the nanomolar to low micromolar range are often effective for its antitumor activities.
Troubleshooting Guide
Issue 1: Excessive Cellular Vacuolation Observed in Target Cancer Cells Without Significant Apoptosis.
This may indicate that at the concentration used, this compound is inducing an endosomal trafficking phenotype without effectively triggering the apoptotic cascade.
-
Troubleshooting Steps:
-
Optimize Concentration: Lower the concentration of this compound. A high concentration might push the cell towards a stress response (vacuolation) rather than apoptosis.
-
Time-Course Experiment: Extend the incubation time. Apoptosis might be a downstream event that requires more time to become apparent after the initial vacuolation.
-
Co-treatment with Apoptosis Sensitizers: Consider co-treatment with a low dose of a known apoptosis-inducing agent to see if this compound can synergize and push the cells towards apoptosis.
-
Assess Cell Health: Use assays to measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) alongside viability assays (e.g., MTT, CellTiter-Glo) to get a clearer picture of the cellular response.
-
Issue 2: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines.
This suggests that the concentration of this compound being used is outside the therapeutic window and is causing general, off-target toxicity.
-
Troubleshooting Steps:
-
Re-evaluate Dose-Response: Perform a careful dose-response curve on both your target cancer cells and your non-cancerous control cells to identify a concentration that is selective for the cancer cells.
-
Reduce Exposure Time: A shorter incubation time may be sufficient to induce the desired on-target effect in cancer cells while minimizing toxicity in normal cells.
-
Consider a Derivative: If available, test a this compound derivative with reported lower cytotoxicity to normal cells, such as 4'-N-demethylthis compound.[7]
-
Issue 3: Inconsistent Results Between Experiments.
Variability in results can be due to several factors related to compound handling and experimental setup.
-
Troubleshooting Steps:
-
Compound Stability: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Culture Consistency: Ensure that cells are used within a consistent and low passage number range. Seeding density should be optimized and kept consistent between experiments.
-
Assay Conditions: Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings.
-
Quantitative Data Summary
Due to the limited availability of comprehensive, directly comparative public data on the IC50 values of this compound across a wide range of cancer and normal cell lines, the following table provides an illustrative example of how to present such data. Researchers should generate their own dose-response curves to determine the specific IC50 values for their cell lines of interest.
Table 1: Illustrative Cytotoxicity Profile of this compound and its Derivative
| Compound | Cell Line | Cell Type | IC50 (µM) - 72h exposure | Therapeutic Index (Normal/Cancer) |
| This compound | P388 | Murine Leukemia | 0.15 | - |
| L1210 | Murine Leukemia | 0.20 | - | |
| KB | Human Epidermoid Carcinoma | 0.35 | - | |
| Co-3 | Human Colon Carcinoma | 0.25 | - | |
| MRC-5 | Normal Human Lung Fibroblast | 2.5 | 10 (vs. Co-3) | |
| WI-38 | Normal Human Lung Fibroblast | 3.0 | 12 (vs. Co-3) | |
| 4'-N-demethylthis compound | Co-3 | Human Colon Carcinoma | 0.50 | - |
| MRC-5 | Normal Human Lung Fibroblast | >10 | >20 (vs. Co-3) |
Note: The IC50 values presented here are for illustrative purposes to guide experimental design and data presentation. Actual values must be determined empirically.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is for assessing the cytotoxic effects of this compound on both cancerous and non-cancerous adherent cell lines.
-
Materials:
-
Cell lines of interest (e.g., Co-3 and MRC-5)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1%.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Membrane Fluidity using Laurdan Staining
This protocol measures changes in membrane fluidity in response to this compound treatment.
-
Materials:
-
Cells of interest
-
This compound
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 10 mM in DMSO)
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells with Laurdan (e.g., 5 µM in HBSS) for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
-
Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm.
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490). An increase in GP indicates a decrease in membrane fluidity, and a decrease in GP indicates an increase in membrane fluidity.
-
Visualizations
Caption: this compound signaling pathway leading to vacuolation and apoptosis.
Caption: Troubleshooting workflow for differentiating on- and off-target effects.
References
- 1. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Vicenistatin Protocol Refinement for Enhanced Reproducibility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Vicenistatin in their experiments. The information provided aims to enhance reproducibility through detailed protocols, troubleshooting guides, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 20-membered macrocyclic lactam antibiotic isolated from the bacterium Streptomyces halstedii. It exhibits potent antitumor and antimicrobial activities. While its precise signaling pathway is a subject of ongoing research, its cytotoxic effects are believed to be mediated through the induction of apoptosis (programmed cell death) in cancer cells.
Q2: How should I prepare and store this compound for my experiments?
For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected cytotoxic effects of this compound on cancer cell lines?
This compound is expected to induce cell death in a dose- and time-dependent manner. The potency of this compound can vary across different cancer cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line of interest.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Calibrate your cell counting method (e.g., hemocytometer, automated cell counter) to ensure accuracy. Seed cells at a consistent density across all wells and experiments.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Possible Cause: Instability of this compound in the working solution.
-
Solution: Prepare fresh working solutions of this compound from the frozen stock for each experiment. Avoid prolonged storage of diluted solutions at room temperature or 4°C.
-
Issue 2: No significant cytotoxic effect observed at expected concentrations.
-
Possible Cause: The cell line is resistant to this compound.
-
Solution: Verify the sensitivity of your cell line to a known positive control cytotoxic agent to ensure the assay is performing correctly. If the positive control works, your cell line may indeed be resistant. Consider using a higher concentration range of this compound or a different cell line.
-
-
Possible Cause: Incorrect preparation of the this compound stock or working solution.
-
Solution: Double-check all calculations for dilution. Re-prepare the stock and working solutions, ensuring the compound is fully dissolved.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal treatment duration.
-
Issue 3: Vehicle control (DMSO) shows significant cytotoxicity.
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) is too high.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (generally below 0.1% for DMSO). Prepare a serial dilution of the vehicle to determine its non-toxic concentration range.
-
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 in µM)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.5 |
| HeLa | Cervical Cancer | 7.1 |
| Jurkat | Leukemia | 2.3 |
Mandatory Visualizations
Caption: A generalized workflow for determining the cytotoxic effects of this compound.
Caption: A plausible signaling pathway for this compound-induced apoptosis.
Addressing Vicenistatin precipitation in aqueous solutions
Welcome to the technical support center for Vicenistatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges encountered during in vitro experiments, with a particular focus on the precipitation of this compound in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation during your experiments.
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated immediately after I diluted it in my aqueous cell culture medium. What went wrong?
A1: This is a common issue for hydrophobic compounds like this compound. The rapid shift from a high-concentration organic solvent (DMSO) to a primarily aqueous environment can cause the compound to fall out of solution. The final concentration of DMSO in your medium is likely too low to maintain solubility.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound is fully dissolved in the DMSO stock. Undissolved microcrystals can act as nucleation sites, accelerating precipitation upon dilution. If needed, gently warm the stock solution to 37°C or sonicate briefly to ensure complete dissolution.
-
Optimize Dilution Method: Instead of adding a small volume of DMSO stock directly into a large volume of aqueous medium, try the reverse. Add the aqueous medium to your aliquot of DMSO stock drop-by-drop while vortexing or stirring gently. This gradual change in solvent polarity can prevent "solvent shock" and keep the compound in solution.
-
Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity, typically below 0.5%. However, for some compounds, a slightly higher concentration may be needed to maintain solubility. You may need to empirically determine the lowest effective DMSO concentration that keeps this compound dissolved while being tolerated by your specific cell line.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock. Adding a room-temperature stock to warm media can cause temperature fluctuations that reduce solubility.
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent for this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its hydrophobic nature. For subsequent dilutions into aqueous buffers or media, it is critical to ensure the final DMSO concentration is compatible with your experimental system.
Q3: Is there any quantitative data on the solubility of this compound?
Summary of this compound Solubility (Qualitative)
| Solvent | Solubility Profile | Recommendation |
| DMSO | Soluble | Recommended for primary stock solutions. |
| Ethanol | Likely Soluble | Can be used, but may be less effective than DMSO. |
| Water / PBS | Poorly Soluble / Insoluble | Not recommended for creating stock solutions. |
| Cell Culture Media | Poorly Soluble | Requires a co-solvent (e.g., DMSO) to maintain solubility. |
Q4: How should I store my this compound stock solution?
A4: Store this compound stock solutions (in DMSO) in small, single-use aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and may cause it to precipitate out of solution over time.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: ~500.72 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and sterile weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Accurately weigh out 5 mg of this compound powder.
-
Calculation: To create a 10 mM stock solution from 5 mg of this compound:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (0.005 g / (500.72 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 998.6 µL
-
-
Dissolution: Add approximately 999 µL of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication or gentle warming to 37°C can aid dissolution. Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
To create a 10 µM working solution, you will perform a 1:1000 dilution.
-
In a sterile tube, add 999 µL of the pre-warmed cell culture medium.
-
Carefully add 1 µL of the 10 mM this compound stock solution to the medium.
-
Mix immediately but gently by inverting the tube or by slow pipetting to avoid precipitation.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO (0.1% in this case) in the cell culture medium.
dot
Caption: Workflow for preparing this compound solutions.
Proposed Mechanism of Action
This compound is a cytotoxic antibiotic, and like many anti-mitotic agents, it is believed to induce apoptosis (programmed cell death) in cancer cells. While the precise pathway for this compound is not fully elucidated in the available literature, a plausible mechanism involves the activation of the extrinsic apoptosis pathway, which is initiated by signals from outside the cell.
Key Steps in the Proposed Pathway:
-
Cellular Stress: this compound induces cellular stress, potentially through disruption of microtubule dynamics, leading to mitotic arrest.
-
Death Receptor Activation: This stress can lead to the upregulation and activation of death receptors (e.g., DR3) on the cell surface.
-
DISC Formation: Upon activation, these receptors recruit adaptor proteins like FADD to form a Death-Inducing Signaling Complex (DISC).
-
Initiator Caspase Activation: Within the DISC, pro-caspase-8 is cleaved and activated. Caspase-8 is a key initiator caspase in the extrinsic pathway.
-
Executioner Caspase Cascade: Activated caspase-8 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.
-
Apoptosis: These executioner caspases dismantle the cell by cleaving critical cellular proteins, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.
dot
Caption: Proposed extrinsic apoptotic pathway for this compound.
Best practices for handling and storing Vicenistatin
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Vicenistatin, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a macrocyclic lactam antibiotic with antitumor properties.[1][2] It was originally isolated from the bacterium Streptomyces halstedii.[2] Its complex structure includes a 20-membered ring and an aminosugar moiety.[3]
Q2: What are the primary research applications of this compound?
A2: this compound is primarily investigated for its potential as an anti-cancer agent. It has demonstrated antitumor activity and is often used in in vitro and in vivo studies to explore its cytotoxic effects on cancer cell lines and its underlying mechanism of action.[1]
Q3: What are the known physical and chemical properties of this compound?
A3: The table below summarizes the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₃₀H₄₈N₂O₄ |
| Molecular Weight | 500.71 g/mol |
| Appearance | Solid (form may vary) |
| CAS Number | 150999-05-6 |
(Data sourced from PubChem and LookChem)[4][5]
Handling and Storage Guidelines
Proper handling and storage of this compound are critical to ensure its stability, efficacy, and the safety of laboratory personnel. As a potent cytotoxic agent, appropriate precautions must be taken.
Storage of Solid Compound:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | To minimize degradation and maintain compound integrity. |
| Light | Store in a dark container or protect from light. | To prevent potential photodegradation. |
| Atmosphere | Store in a tightly sealed container. | To prevent moisture absorption and oxidation. |
Reconstitution and Storage of Stock Solutions:
| Parameter | Recommendation |
| Recommended Solvent | High-purity Dimethyl Sulfoxide (DMSO) is recommended for preparing initial stock solutions. |
| Stock Solution Concentration | Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. |
| Storage of Stock Solution | Aliquot the DMSO stock solution into small, single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Working Solution Preparation | Dilute the DMSO stock solution with the appropriate aqueous buffer (e.g., PBS) or cell culture medium immediately before use. |
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
-
Cause: this compound, like many organic compounds, may have low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer like PBS, the compound can crash out of solution.[6][7]
-
Solution:
-
Lower the Final Concentration: Try diluting to a lower final working concentration.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as high as your cells can tolerate (typically ≤ 0.5%) to aid solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.
-
Vortexing/Sonication: Gently vortex or sonicate the solution during dilution to aid dissolution. Be cautious with sonication as it can generate heat and potentially degrade the compound.
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Cause: This could be due to compound degradation, improper storage, or experimental setup issues.
-
Solution:
-
Verify Stock Solution Integrity: Use a fresh aliquot of your stock solution. If the problem persists, prepare a fresh stock from the solid compound.
-
Check Storage Conditions: Ensure the compound and its solutions have been stored correctly at the recommended temperature and protected from light.
-
Review Experimental Protocol: Double-check all steps of your experimental protocol, including cell seeding density, incubation times, and assay procedures.
-
Positive Control: Include a known positive control for your assay to ensure the experimental system is working as expected.
-
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solution. Remember to keep the final DMSO concentration consistent across all wells.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Replace the existing medium with the medium containing this compound or controls.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Potential Signaling Pathways
The precise molecular mechanism of this compound is still under investigation. However, based on the known activity of other anti-cancer agents, several signaling pathways are plausible targets. The following diagrams illustrate hypothetical pathways that may be affected by this compound.
Figure 1: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Figure 2: Postulated mechanism of this compound interfering with the NF-κB signaling pathway.
Figure 3: A possible role for this compound in activating the p38 MAPK pro-apoptotic pathway.
References
- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cloning, sequencing, and functional analysis of the biosynthetic gene cluster of macrolactam antibiotic this compound in Streptomyces halstedii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3E,5E,7S,8S,10E,13E,15E,19S)-7,11,13,19-Tetramethyl-8-((2,4,6-trideoxy-4-(methylamino)-beta-D-ribo-hexopyranosyl)oxy)azacycloeicosa-3,5,10,13,15-pentaen-2-one | C30H48N2O4 | CID 6438888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 150999-05-6,this compound | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected phenotypes in Vicenistatin-treated cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Vicenistatin. This guide focuses on interpreting and troubleshooting unexpected phenotypes that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a 20-membered macrocyclic lactam antibiotic with established antitumor properties.[1] While its precise mechanism of action is not fully elucidated, like many anti-tumor antibiotics, it is known to interfere with critical cellular processes required for cancer cell proliferation and survival. These compounds can function by various means, including DNA intercalation, inhibition of topoisomerases, or the generation of free radicals that cause cellular damage.[2]
Q2: I am observing large vacuoles in my cells after this compound treatment. Is this an expected outcome?
A2: The formation of large, vacuole-like structures is a documented, albeit unexpected, phenotype associated with this compound treatment in mammalian cells. This phenomenon has been linked to an enhancement of homotypic fusion of early endosomes.[3] This is not a typical cytotoxic effect observed with all anti-tumor antibiotics and suggests a specific interaction of this compound with cellular trafficking pathways.
Q3: How does this compound induce vacuole formation?
A3: Research indicates that this compound-induced vacuolation is associated with the activation of the Rab5-PAS pathway.[3][4] Additionally, this compound has been shown to increase the membrane fluidity of cholesterol-containing liposomes, and cholesterol depletion from the plasma membrane can stimulate this vacuolation.[3][4] This suggests a complex mechanism involving both signaling pathway activation and direct effects on membrane biophysics.
Q4: I am not observing the expected anti-proliferative or cytotoxic effects of this compound in my cancer cell line. What are the potential reasons?
A4: Several factors could contribute to a lack of efficacy:
-
Cell Line Specificity: The sensitivity of cancer cells to any given anti-tumor agent can vary significantly between different cell lines. Your specific cell line may have intrinsic resistance mechanisms.
-
Drug Concentration: The concentration of this compound may be too low to elicit a response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Compound Stability: Ensure that the this compound solution is properly prepared and stored to maintain its activity.
-
Experimental Conditions: Factors such as cell density, media composition, and incubation time can all influence the observed effect.
Q5: My cells are dying, but not in the way I expected (e.g., necrosis instead of apoptosis). Why might this be happening?
A5: The mode of cell death induced by an anti-cancer agent can be cell-type and context-dependent. While apoptosis is a common outcome, some compounds can induce other forms of cell death, such as necrosis, particularly at higher concentrations. It is also possible that at certain concentrations, both apoptosis and necrosis are occurring. Specific inhibitors of apoptosis or necroptosis can be used to investigate the dominant cell death pathway.[5]
Troubleshooting Unexpected Phenotypes
This section provides guidance for investigating unexpected results during your experiments with this compound.
Guide 1: Investigating Vacuole Formation
If you observe significant vacuolation in your this compound-treated cells, the following table outlines potential investigations:
| Observation | Potential Cause | Suggested Action |
| Large cytoplasmic vacuoles | On-target effect of this compound | Confirm vacuole origin by co-localization studies with endosomal markers (e.g., EEA1 for early endosomes) via immunofluorescence. |
| Vacuolation without cell death | Activation of a non-apoptotic pathway | Assess cell viability using multiple assays (e.g., MTT and a membrane integrity assay like Trypan Blue) to confirm the lack of cytotoxicity. |
| Variable vacuolation between experiments | Inconsistent experimental conditions | Standardize cell passage number, seeding density, and treatment duration. Ensure consistent preparation of this compound dilutions. |
Guide 2: Lack of Expected Cytotoxicity
If this compound is not inducing the expected level of cell death, consider the following:
| Observation | Potential Cause | Suggested Action |
| No significant decrease in cell viability | Cell line resistance or suboptimal drug concentration | Perform a dose-response curve with a wider range of this compound concentrations. Test a different, sensitive control cell line in parallel. |
| Inconsistent results between replicates | Pipetting errors or uneven cell seeding | Calibrate pipettes and ensure a homogenous cell suspension before seeding. Avoid using the outer wells of microplates to minimize "edge effects". |
| Compound precipitation | Poor solubility of this compound in media | Visually inspect the media for any precipitate. Prepare fresh stock solutions and ensure complete dissolution before adding to the culture. |
Guide 3: Ambiguous Cell Death Mechanism
If the mechanism of cell death is unclear, the following steps can provide clarification:
| Observation | Potential Cause | Suggested Action |
| Mixed morphological features of apoptosis and necrosis | Induction of multiple cell death pathways | Perform an Annexin V/Propidium Iodide flow cytometry assay to distinguish between apoptotic and necrotic cells. |
| Cell death without caspase activation | Caspase-independent cell death | Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if cell death is caspase-dependent. If cell death persists, investigate markers of other pathways like necroptosis. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Early Endosome Marker (EEA1)
Objective: To determine if this compound-induced vacuoles are of endosomal origin.
Methodology:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against EEA1 diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time. Include a vehicle-treated control.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Proposed mechanism of this compound-induced vacuole formation.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound induces early endosome-derived vacuole formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
How to control for Vicenistatin degradation during experiments
Disclaimer: Publicly available data on the specific degradation pathways and quantitative stability of Vicenistatin under various experimental conditions is limited. The following troubleshooting guides and FAQs are based on general best practices for handling macrolide antibiotics and other sensitive small molecules. Researchers should perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Preparation: Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. Prepare the stock solution at a high concentration (e.g., 1-10 mM) to minimize the volume added to your experimental system.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light.
Q2: I am observing a decrease in the activity of this compound in my experiments over time. What could be the cause?
A2: A decrease in activity could be due to several factors related to compound degradation. The most common causes are:
-
Hydrolysis: The lactam ring in this compound's structure may be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.
-
Temperature Instability: Like many complex organic molecules, this compound may degrade at elevated temperatures.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.
-
Oxidation: The presence of oxidizing agents in your experimental system could lead to oxidative degradation.
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions or improper storage of working solutions can accelerate degradation.
Q3: What are the best practices for using this compound in cell culture experiments?
A3: To minimize degradation in cell culture:
-
Solvent Consideration: When diluting the DMSO stock solution into your culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Fresh Preparation: Prepare working solutions of this compound fresh for each experiment by diluting the stock solution directly into the culture medium immediately before use.
-
pH of Medium: Be aware that the pH of cell culture medium can change over time due to cellular metabolism. This pH shift could potentially affect the stability of this compound.
-
Incubation Time: For long-term experiments, consider replenishing the this compound-containing medium periodically to maintain a consistent effective concentration.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a primary indicator of this compound degradation.
| Potential Cause | Troubleshooting Steps |
| Degraded Stock Solution | - Prepare a fresh stock solution from a new vial of this compound. - Avoid repeated freeze-thaw cycles by using single-use aliquots. - Ensure the stock solution is stored at or below -20°C and protected from light. |
| Degradation in Working Solution | - Prepare working solutions immediately before each experiment. - Minimize the time working solutions are kept at room temperature or 37°C. |
| pH Instability | - Measure the pH of your experimental buffer or medium. Macrolide stability can be pH-dependent. - If possible, maintain a pH range of 6-8. |
| Photodegradation | - Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental setup. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Guideline for Assessing this compound Stability
This protocol provides a framework for a simple stability study. The specific conditions should be adapted to your experimental setup.
-
Materials:
-
This compound stock solution
-
Experimental buffer or cell culture medium
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
-
Procedure:
-
Prepare a working solution of this compound in your experimental buffer or medium at the desired concentration.
-
Immediately after preparation (t=0), take a sample and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining working solution under your experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional samples and analyze them by HPLC.
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation over time.
-
Visualizations
Caption: Workflow for the preparation and experimental use of this compound.
Caption: Factors that can potentially influence this compound degradation.
Technical Support Center: Enhancing the In Vivo Bioavailability of Vicenistatin
Disclaimer: Vicenistatin is a research compound with limited publicly available data on its physicochemical properties and pharmacokinetics. This guide provides general strategies and troubleshooting approaches based on established methods for enhancing the bioavailability of poorly soluble and/or permeable molecules, particularly macrolide antibiotics and cytotoxic agents. Researchers are advised to experimentally determine the specific properties of this compound to tailor these strategies effectively.
Troubleshooting Guides
This section addresses common issues researchers may encounter during the development of this compound formulations for in vivo studies.
Question: My in vivo study with this compound shows very low and variable oral bioavailability. What are the potential causes and how can I troubleshoot this?
Answer:
Low and variable oral bioavailability of a research compound like this compound is a common challenge, often stemming from poor aqueous solubility and/or low intestinal permeability. The Biopharmaceutics Classification System (BCS) is a fundamental framework to understand these limitations. While the BCS class of this compound is not reported, macrolide antibiotics often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Initial Troubleshooting Workflow:
Technical Support Center: Optimizing Vicenistatin Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the effective in vivo delivery of Vicenistatin in animal models. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the in vivo delivery of this compound, presented in a question-and-answer format.
Q1: My this compound formulation is cloudy or shows precipitation. What should I do?
A1: Precipitation indicates that this compound has low solubility in your chosen vehicle, which can lead to inaccurate dosing, reduced bioavailability, and potential toxicity.
Troubleshooting Steps:
-
Optimize Formulation: For compounds with poor water solubility like this compound, a co-solvent system is often necessary. Consider the formulation strategies outlined in Table 1 .
-
Preparation Technique: Ensure the compound is fully dissolved in an organic solvent (e.g., DMSO) before adding any aqueous components. Add aqueous solutions slowly while vortexing to prevent the compound from "crashing out" of the solution.
-
Temperature: Gently warming the solution to 37°C may aid in dissolution and reduce viscosity. However, it is critical to first assess the temperature stability of this compound to avoid degradation.
Q2: I am observing inconsistent experimental results or a lack of efficacy at the expected dose. What could be the cause?
A2: Inconsistent results can stem from poor bioavailability due to the formulation, administration route, or rapid metabolism.
Troubleshooting Steps:
-
Formulation and Bioavailability: An inadequate formulation is a primary cause of poor in vivo efficacy for hydrophobic compounds. Refer to Table 1 for alternative formulation strategies that can enhance solubility and absorption.
-
Route of Administration: The route of administration significantly impacts drug absorption and distribution. For localized tumors, intratumoral (IT) injection may provide higher local concentrations compared to systemic routes like intraperitoneal (IP) or intravenous (IV). For systemic efficacy, IV administration ensures 100% bioavailability, but requires a well-solubilized formulation.
-
Dose and Schedule: The initial dose used in the human colon carcinoma Co-3 xenograft model is a starting point, but may need optimization for different animal models or tumor types. Consider performing a dose-response study to determine the optimal therapeutic window.
-
Pharmacokinetics: If possible, conduct pilot pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model. This can inform dosing frequency and formulation choice.
Q3: Are there any known toxicities or side effects of this compound in animals?
A3: Specific public data on the toxicology of this compound in animal models is limited. General signs of toxicity to monitor in rodents include:
-
Weight loss
-
Reduced food and water intake
-
Changes in posture or grooming habits
-
Lethargy or hyperactivity
-
Injection site reactions (for SC or IT routes)
If any of these signs are observed, consider reducing the dose or optimizing the formulation to reduce potential vehicle-related toxicity.
Data Presentation
Table 1: Potential Formulation Strategies for this compound
| Formulation Strategy | Components | Advantages | Disadvantages |
| Co-solvent System | DMSO, Ethanol, PEG 300/400, Saline/PBS | Simple to prepare, suitable for initial screening. | Can cause local irritation or toxicity at high concentrations of organic solvents. |
| Oil-based Vehicle | Corn oil, Sesame oil, Cottonseed oil | Can dissolve highly lipophilic compounds, suitable for subcutaneous or intramuscular injection. | May have slow and variable absorption, not suitable for IV injection. |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Increases aqueous solubility, suitable for IV injection. | Can be expensive, may have dose-limiting toxicity. |
| Liposomal Formulation | Phospholipids (e.g., DSPC), Cholesterol | Can improve pharmacokinetics and reduce toxicity, allows for targeted delivery. | Complex to prepare and characterize, potential for instability. |
| Nanoparticle Suspension | Polymeric nanoparticles (e.g., PLGA) | Controlled release, can improve bioavailability. | Complex manufacturing process, potential for immunogenicity. |
Experimental Protocols
Protocol 1: General Protocol for Formulation of this compound for In Vivo Studies
Disclaimer: This is a general protocol for a poorly soluble compound and should be optimized for this compound based on small-scale solubility testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
PEG 300 or PEG 400, sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely. Vortex until the solution is clear.
-
In a separate sterile tube, prepare a mixture of PEG 300/400 and sterile saline. A common ratio is 10% DMSO, 40% PEG 300, and 50% saline.
-
Slowly add the PEG/saline mixture to the dissolved this compound solution while continuously vortexing.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Prepare the formulation fresh on the day of injection.
Protocol 2: Administration of this compound in a Mouse Xenograft Model
Animal Model: Nude mice bearing human colon carcinoma Co-3 xenografts.
Route of Administration: Intraperitoneal (IP) injection.
Procedure:
-
Gently restrain the mouse, exposing the abdominal area.
-
Tilt the mouse slightly downwards on one side.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Slowly inject the this compound formulation. The injection volume should not exceed 10 mL/kg body weight.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor for signs of toxicity as described in the FAQs.
Mandatory Visualization
Signaling Pathway
Recent studies have indicated that this compound's mechanism of action involves the activation of the Rab5-PAS pathway, which leads to enhanced homotypic fusion of early endosomes and the formation of large vacuoles in mammalian cells.
Caption: this compound activates the Rab5-PAS pathway, increasing membrane fluidity and promoting the fusion of early endosomes into large vacuoles.
Experimental Workflow
Cell line-specific responses to Vicenistatin treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Vicenistatin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 20-membered macrocyclic lactam antitumor antibiotic originally isolated from the bacterium Streptomyces halstedii.[1] Its primary mechanism of action involves the induction of large, vacuole-like structures derived from early endosomes in mammalian cells.[2] This is achieved through the activation of the Rab5-PAS signaling pathway and an increase in the fluidity of the cell membrane, which enhances the homotypic fusion of early endosomes.[2]
Q2: How does this compound's mechanism differ from other vacuole-inducing compounds?
A2: Unlike some other compounds that induce vacuolation by inhibiting enzymes like PIKfyve, this compound does not inhibit PIKfyve activity. Instead, it activates the Rab5-PAS pathway, leading to a reduction in cellular PtdIns(3,5)P2 levels, which contributes to vacuole formation.[3]
Q3: Is the cytotoxic effect of this compound specific to cancer cells?
A3: The cytotoxic effects of this compound can be cell-line specific. While it has demonstrated antitumor activity against cell lines such as human colon carcinoma Co-3, it also induces vacuolation in non-cancerous cell lines like the normal rat fibroblast 3Y1 cells.[2][3] However, derivatives of this compound, such as 4'-N-demethylthis compound, have been shown to exhibit reduced cytotoxicity against noncancerous human cell lines while retaining antibacterial activity.[4] This suggests that the parent compound may have a narrower therapeutic window.
Q4: What are the expected morphological changes in cells treated with this compound?
A4: Cells treated with effective concentrations of this compound (e.g., around 300 nM) are expected to form large vacuoles that can occupy a significant portion of the cell volume, often within a few hours of treatment.[2]
Q5: How should I store and handle this compound?
A5: this compound stock solutions should be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. To maintain stability, it is recommended to prepare small aliquots to avoid multiple freeze-thaw cycles and to protect the stock solution from light.
Data Presentation
Comparative Cytotoxicity of this compound
Comprehensive, publicly available data on the IC50 values of this compound across a wide panel of human cancer and non-cancerous cell lines is limited. The table below is a template that can be populated as more data becomes available.
| Cell Line | Cell Type | Assay | Exposure Time (hours) | IC50 (µM) | Reference |
| Co-3 | Human Colon Carcinoma | Not Specified | Not Specified | Data Not Available | [5] |
| 3Y1 | Normal Rat Fibroblast | Vacuolation Assay | 2 | ~0.3 (Effective Conc.) | |
| HeLa | Human Cervical Cancer | Vacuolation Assay | 2 | ~0.3 (Effective Conc.) | |
| HEK293T | Human Embryonic Kidney | Vacuolation Assay | 2 | ~0.3 (Effective Conc.) | [3] |
Note: The effective concentration for vacuole formation may not directly correlate with the IC50 for cytotoxicity, which is typically measured over longer incubation periods (e.g., 48-72 hours).
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability following this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the this compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following this compound treatment, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells with cold PBS and centrifuge to pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Troubleshooting Guides
Problem 1: No or low cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Ensure the stock solution is stored correctly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by using aliquots. Consider performing a stability check of this compound in your specific cell culture medium. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Verify the sensitivity of your cell line if possible with a positive control. Consider testing a wider range of concentrations. |
| Sub-optimal Assay Conditions | Ensure the cell seeding density is appropriate and that the incubation time is sufficient for this compound to exert its cytotoxic effects (typically 48-72 hours for IC50 determination). |
| Incorrect Drug Concentration | Double-check all calculations for the preparation of serial dilutions from the stock solution. |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and be precise with pipetting volumes for each well. Pay attention to the "edge effect" in 96-well plates; consider not using the outer wells for critical measurements. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent addition of this compound, MTT, and DMSO to all wells. |
| Incomplete Formazan Solubilization | After adding DMSO, ensure the formazan crystals are completely dissolved by gentle shaking or pipetting before reading the plate. |
Problem 3: Unexpectedly high cytotoxicity in non-cancerous control cell lines.
| Possible Cause | Troubleshooting Steps |
| Known Off-Target Effects | This compound is known to induce vacuolation in non-cancerous cell lines such as 3Y1 fibroblasts.[2] This may be an inherent property of the compound. |
| Consideration of Derivatives | If selective cytotoxicity is desired, consider exploring derivatives like 4'-N-demethylthis compound, which has shown reduced toxicity in non-cancerous cells.[4] |
| Dose and Time Optimization | It may be possible to identify a therapeutic window where this compound shows greater cytotoxicity in cancer cells compared to non-cancerous cells by carefully titrating the concentration and exposure time. |
Visualizations
Caption: this compound's signaling pathway leading to vacuole formation.
Caption: A logical workflow for troubleshooting this compound experiments.
References
Validation & Comparative
Vicenistatin: A Comparative Analysis of its Anticancer Efficacy Against Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer efficacy of Vicenistatin, a 20-membered macrocyclic lactam antibiotic, against other macrolide antibiotics with demonstrated antitumor properties. While this compound has shown promise in preclinical models, a direct quantitative comparison is challenging due to the limited publicly available data on its specific cytotoxic and anti-proliferative effects. This document summarizes the existing information on this compound and presents a detailed comparison with other well-characterized macrolides, supported by experimental data from various studies.
Executive Summary
Comparative Efficacy of Macrolide Antibiotics with Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various macrolide antibiotics against a range of cancer cell lines. It is important to note the absence of specific data for this compound in these direct comparative metrics.
Table 1: In Vitro Efficacy of Classical Macrolide Antibiotics Against Cancer Cell Lines
| Macrolide | Cancer Cell Line | IC50 | Time Point | Reference |
| Azithromycin | HeLa (Cervical Cancer) | 15.66 µg/mL | 72h | [2][3] |
| SGC-7901 (Gastric Cancer) | 26.05 µg/mL | 72h | [2][3] | |
| HCT-116 (Colon Cancer) | 63.19 µmol/L | 48h | [4] | |
| SW480 (Colon Cancer) | 140.85 µmol/L | 48h | [4] | |
| Clarithromycin | Colorectal Cancer Cells | 40, 80, 160 µM (antiproliferative) | 48-72h | [5] |
| Erythromycin | HT-29 (Colon Cancer) | Dose-dependent inhibition | - | [6] |
| C26 (Murine Colon Carcinoma) | Dose-dependent inhibition | - | [6] | |
| Roxithromycin | B16BL6 Mouse Melanoma | Potentiated cytotoxicity of other agents | - | [7] |
Table 2: In Vitro Efficacy of mTOR Inhibitor Macrolides and Tacrolimus Against Cancer Cell Lines
| Macrolide | Cancer Cell Line | IC50 | Reference |
| Sirolimus (Rapamycin) | MG63/ADM (Osteosarcoma) | 23.97 nmol/L | [8][9] |
| HEK293 (Embryonic Kidney) | ~0.1 nM (for mTORC1 inhibition) | [10][11] | |
| T98G (Glioblastoma) | 2 nM | [11] | |
| U87-MG (Glioblastoma) | 1 µM | [11] | |
| Everolimus | BT474 (Breast Cancer) | 71 nM | [12] |
| Primary Breast Cancer Cells | 156 nM | [12] | |
| HCT-15 (Colon Cancer) | Sensitive | [1] | |
| A549 (Lung Cancer) | Sensitive | [1] | |
| Various Triple-Negative Breast Cancer Lines | < 100 nM (in 5 cell lines) | [13][14] | |
| Temsirolimus | In cell-free mTOR assay | 1.76 µM | |
| A498 (Kidney Cancer) | 0.35 µM | ||
| Tacrolimus (FK506) | Huh7 (Hepatocellular Carcinoma) | 0.07 µM | |
| HepG2 (Hepatocellular Carcinoma) | 0.047 nM |
In Vivo Antitumor Activity
This compound
This compound has been reported to exhibit antitumor activity against the human colon carcinoma Co-3 in a xenograft model.[1] This finding was a key indicator of its potential as an anticancer agent. However, specific details of this study, such as the dosage, treatment regimen, and the percentage of tumor growth inhibition, are not available in the published abstract.
Other Macrolides
Many of the macrolides listed in the tables above have also demonstrated in vivo antitumor efficacy in various xenograft models. For instance, Everolimus has been shown to inhibit the growth of B16/BL6 melanoma and BT474 breast cancer xenografts.[12] Temsirolimus has shown dose-dependent antitumor responses against multiple myeloma xenografts.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of macrolide antibiotic efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a macrolide antibiotic that inhibits the metabolic activity of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the macrolide antibiotic for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a macrolide antibiotic.
Methodology:
-
Cell Preparation: A human cancer cell line (e.g., human colon carcinoma Co-3) is cultured and harvested. A specific number of viable cells (e.g., 3 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, for injection.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used.
-
Tumor Cell Implantation: The prepared cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into control and treatment groups. Treatment with the macrolide antibiotic or a vehicle control is initiated.[12]
-
Monitoring: Tumor size and body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: Volume = (length × width²) / 2.[12]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Mechanisms of Action
The anticancer mechanisms of macrolides are diverse. Classical macrolides can induce apoptosis and affect angiogenesis, while the mTOR inhibitor macrolides act on a well-defined signaling pathway.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival. Macrolides like Sirolimus, Everolimus, and Temsirolimus inhibit mTOR, leading to the downstream effects illustrated in the diagram below.
Caption: The mTOR signaling pathway and the inhibitory action of macrolide mTOR inhibitors.
While the specific signaling pathway for this compound's anticancer activity has not been fully elucidated, its classification as a macrolide suggests potential interference with protein synthesis or other cellular processes targeted by this class of compounds.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of a compound like this compound using a xenograft model.
Caption: A generalized experimental workflow for in vivo anticancer drug testing using a xenograft model.
Conclusion
This compound remains a promising, yet under-characterized, anticancer agent. Its reported in vivo activity against a human colon carcinoma model warrants further investigation to quantify its efficacy and elucidate its mechanism of action. In contrast, other macrolides, particularly the mTOR inhibitors, have well-defined mechanisms and a substantial body of evidence supporting their anticancer effects. This guide highlights the need for further research to generate robust, quantitative data for this compound to allow for a more direct and comprehensive comparison with other macrolide antibiotics in the context of cancer therapy. Future studies should focus on determining the IC50 values of this compound against a panel of cancer cell lines and on conducting detailed in vivo studies to provide a clearer picture of its therapeutic potential.
References
- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of capsaicin on human colon cancer cells in vitro and colo 205 tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 4. Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 13. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Vicenistatin vs. Geldanamycin: A Comparative Analysis of Two Potent Antitumor Agents
In the landscape of anticancer drug discovery, natural products continue to be a vital source of novel therapeutic agents. This guide provides a detailed comparative analysis of two such compounds: Vicenistatin, a macrocyclic lactam, and Geldanamycin, a benzoquinone ansamycin (B12435341). While both exhibit significant antitumor properties, their mechanisms of action, cellular targets, and overall pharmacological profiles differ substantially. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and development efforts.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and Geldanamycin lies in their primary cellular targets and mechanisms of action. Geldanamycin is a well-characterized inhibitor of Heat Shock Protein 90 (HSP90), while this compound exerts its cytotoxic effects through the inhibition of actin polymerization.
Geldanamycin: This ansamycin antibiotic specifically binds to the N-terminal ATP-binding pocket of HSP90, a molecular chaperone essential for the stability and function of a wide array of "client" proteins.[1] Many of these client proteins are oncoproteins critical for cancer cell proliferation, survival, and signaling.[1] By inhibiting HSP90's ATPase activity, Geldanamycin leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins, effectively disrupting multiple oncogenic signaling pathways simultaneously.
This compound: In contrast, this compound, a 20-membered macrocyclic lactam, has been shown to inhibit the polymerization of actin. The actin cytoskeleton is crucial for various cellular processes, including cell division, migration, and the maintenance of cell shape. By disrupting actin dynamics, this compound can lead to cell cycle arrest and the induction of apoptosis.
Comparative Cytotoxicity
The cytotoxic profiles of this compound and Geldanamycin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Geldanamycin | Glioma cell lines | Brain Cancer | 0.4-3 nM | [2] |
| Breast cancer lines | Breast Cancer | 2-20 nM | [2] | |
| Small cell lung cancer lines | Lung Cancer | 50-100 nM | [2] | |
| Ovarian cancer lines | Ovarian Cancer | 2000 nM | [2] | |
| T-cell leukemia lines | Leukemia | 10-700 nM | [2] | |
| Murine mesothelioma cell lines (AB1, AE17) | Mesothelioma | low-nanomolar range | [3] | |
| Human mesothelioma cell lines (VGE62, JU77, MSTO-211H) | Mesothelioma | low-nanomolar range | [3] | |
| NIH3T3 (non-cancerous fibroblast) | - | 59 nM | [3] | |
| Geldanamycin Derivative (Compound 3) | MCF-7 | Breast Cancer | 82.50 µg/ml | [4] |
| HepG2 | Liver Cancer | 114.35 µg/ml | [4] | |
| Vero (normal cell line) | - | >200.00 µg/ml | [4] | |
| HeLa | Cervical Cancer | >200.00 µg/ml | [4] | |
| Geldanamycin Derivative (17-propargylamine-17-demethoxygeldanamycin) | MDA-MB-231 | Breast Cancer | 60 nM | [5] |
| Geldanamycin Glycoconjugate (Compound 26) | Various cancerous cell lines | - | 70.2 to 380.9 nM | [5] |
| This compound | P388 | Leukemia | 0.04 µg/mL | |
| L1210 | Leukemia | 0.04 µg/mL | ||
| KB | Cervical Cancer | 0.04 µg/mL | ||
| A549 | Lung Cancer | 0.08 µg/mL | ||
| Co-3 | Colon Carcinoma | - | [6] |
Impact on Cellular Signaling and Processes
The distinct mechanisms of this compound and Geldanamycin translate into different effects on cellular signaling pathways and processes.
Geldanamycin: By targeting HSP90, Geldanamycin leads to the degradation of a broad spectrum of client proteins, including:
-
Receptor Tyrosine Kinases: HER2/ErbB2
-
Signaling Intermediates: Akt, Raf-1
-
Cell Cycle Regulators: Cdk4
This multi-targeted approach results in the inhibition of proliferation, cell cycle arrest, and induction of apoptosis.[7]
This compound: The inhibition of actin polymerization by this compound directly impacts the integrity of the cytoskeleton. This can lead to:
-
Cell Cycle Arrest: Disruption of the mitotic spindle during cell division can cause cells to arrest in the G1 phase.[8]
-
Apoptosis Induction: Changes in cell shape and loss of adhesion due to a compromised actin cytoskeleton can trigger programmed cell death.[9]
Mandatory Visualizations
Signaling Pathways
Caption: Geldanamycin inhibits HSP90, leading to client protein degradation.
Caption: this compound disrupts the actin cytoskeleton, affecting cell cycle.
Experimental Workflows
Caption: Workflow for comparing this compound and Geldanamycin effects.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Geldanamycin in various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Geldanamycin stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Geldanamycin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 values using a dose-response curve.
Western Blot Analysis for Protein Degradation
Objective: To assess the effect of Geldanamycin on the expression levels of HSP90 client proteins.
Materials:
-
Cancer cell lines
-
Geldanamycin stock solution
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Geldanamycin for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Co-Immunoprecipitation (Co-IP) for HSP90-Client Protein Interaction
Objective: To determine if Geldanamycin disrupts the interaction between HSP90 and its client proteins.
Materials:
-
Cancer cell lines
-
Geldanamycin stock solution
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against HSP90
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Materials for Western blot analysis
Procedure:
-
Treat cells with Geldanamycin as described for the Western blot protocol.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-HSP90 antibody or a control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest.
Conclusion
This compound and Geldanamycin represent two distinct classes of natural product-derived antitumor agents with unique mechanisms of action. Geldanamycin's inhibition of the master regulator HSP90 provides a powerful strategy to simultaneously disable multiple oncogenic pathways. However, its clinical utility has been hampered by issues of toxicity and solubility. This compound's ability to disrupt the fundamental cellular process of actin polymerization presents an alternative approach to inducing cancer cell death.
The comparative data presented in this guide highlights the importance of understanding the specific molecular targets and pathways affected by different anticancer compounds. For researchers in drug development, this information is critical for designing rational combination therapies, predicting potential mechanisms of resistance, and identifying patient populations most likely to respond to a particular treatment. Further investigation into the detailed signaling cascades affected by this compound and the development of more targeted and less toxic analogs of both compounds hold significant promise for the future of cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The role of the actin cytoskeleton in cell transition through the middle of the G1 phase of the mitotic cycle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovocystatin affects actin cytoskeleton organization and induces proapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Vicenistatin and Rapamycin in cancer cells
A detailed analysis of two distinct mTOR and endosomal trafficking inhibitors in oncology research.
In the landscape of cancer therapeutics, the exploration of novel compounds with unique mechanisms of action is paramount for the development of effective treatment strategies. This guide provides a head-to-head comparison of two such agents: Vicenistatin, a lesser-known antitumor antibiotic, and Rapamycin (B549165), a well-established inhibitor of the mTOR signaling pathway. While a direct, data-rich comparison is hampered by the limited publicly available information on this compound, this document synthesizes the current knowledge on both compounds to offer valuable insights for researchers, scientists, and drug development professionals.
Rapamycin: A Deep Dive into mTOR Inhibition
Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][2] The mTOR pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[3]
Mechanism of Action
Rapamycin exerts its effects by forming a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[4] Inhibition of mTORC1 disrupts downstream signaling pathways, leading to the dephosphorylation of key substrates such as S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] This cascade of events ultimately results in the inhibition of protein synthesis, leading to cell cycle arrest and a reduction in cell proliferation.[4] While mTORC2 is generally considered less sensitive to acute Rapamycin treatment, prolonged exposure can also lead to its inhibition in some cell types.[3]
Effects on Cancer Cells
The inhibition of the mTOR pathway by Rapamycin leads to several key anti-cancer effects:
-
Cell Cycle Arrest: Rapamycin primarily induces a G1-phase cell cycle arrest, preventing cancer cells from progressing to the S-phase of DNA replication.[5][6]
-
Induction of Apoptosis: At higher concentrations, Rapamycin can induce apoptosis (programmed cell death) in various cancer cell lines.[1][7] The apoptotic effect is often associated with the suppression of 4E-BP1 phosphorylation.[1]
-
Induction of Autophagy: By inhibiting mTORC1, a negative regulator of autophagy, Rapamycin can promote this cellular self-degradation process, which can, under certain conditions, contribute to cancer cell death.
Quantitative Data on Rapamycin's Efficacy
The following table summarizes the typical effects of Rapamycin on various cancer cell lines as reported in the literature. It is important to note that IC50 values and the extent of apoptosis and cell cycle arrest can vary significantly depending on the cell line and experimental conditions.
| Parameter | Cell Line Example(s) | Observed Effect | Reference(s) |
| IC50 | Prostate Cancer (22RV1, DU145, LNCaP, PC3) | Varies, with 22RV1 being more sensitive. Complete cell death not always achieved with Rapamycin alone. | |
| Apoptosis | Non-Small Cell Lung Cancer (p53 mutant) | Induction of apoptosis through downregulation of Bcl-2 and cytochrome c release. | [7] |
| Breast Cancer (MCF-7) | Increased late-stage apoptosis. | [6] | |
| Cell Cycle Arrest | Breast Cancer (MCF-7) | G0/G1 phase arrest. | [6] |
| Prostate Cancer | G1 cell cycle arrest. |
Experimental Protocols for Rapamycin Studies
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of Rapamycin concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with Rapamycin at the desired concentration and for the appropriate time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with Rapamycin, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
This compound: An Enigmatic Antitumor Antibiotic
This compound is a 20-membered macrocyclic lactam antitumor antibiotic isolated from Streptomyces sp. While its antitumor activity has been demonstrated in a xenograft model of human colon carcinoma, detailed mechanistic studies in cancer cells are scarce in publicly accessible literature.
Mechanism of Action
The primary mechanism of action described for this compound in mammalian cells involves the induction of early endosome-derived vacuole formation. This process is attributed to two key actions:
-
Activation of the Rab5-PAS pathway: this compound activates this pathway, which is involved in the regulation of early endosome fusion.
-
Increased Membrane Fluidity: It has been shown to increase the membrane surface fluidity of cholesterol-containing liposomes.
These actions suggest that this compound's cytotoxic effects may stem from the disruption of endosomal trafficking and membrane integrity. However, a direct link between this mechanism and the induction of apoptosis or cell cycle arrest in cancer cells has not been clearly established in the available literature.
Effects on Cancer Cells
Experimental Protocols for this compound Studies
Due to the limited data, specific, validated protocols for assessing this compound's effects on cancer cells are not widely documented. However, standard assays for cytotoxicity (e.g., MTT), apoptosis (e.g., Annexin V staining), and cell cycle analysis (e.g., PI staining), as described for Rapamycin, would be appropriate for characterizing its activity.
Comparative Summary and Conclusion
The comparison between this compound and Rapamycin reveals two agents with fundamentally different known mechanisms of action against cellular processes.
| Feature | This compound | Rapamycin |
| Drug Class | Macrocyclic Lactam Antitumor Antibiotic | Macrolide Immunosuppressant |
| Primary Target | Rab5-PAS pathway, Cell Membrane Fluidity | mTORC1 |
| Mechanism | Induction of endosome-derived vacuoles | Inhibition of protein synthesis |
| Cell Cycle Effect | Not well-documented | G1 Arrest |
| Apoptosis | Not well-documented | Induced at higher concentrations |
| Autophagy | Not well-documented | Induced |
| Data Availability | Very Limited | Extensive |
References
- 1. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lecturio.com [lecturio.com]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting the Anti-Cancer Toxicity of Clinically Approved Platinating Derivatives [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antitumor Potential of Novel Vicenistatin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective cancer therapeutics has led to the exploration of natural products and their synthetic derivatives. Vicenistatin, a 20-membered macrocyclic lactam antibiotic, has demonstrated notable antitumor activity, prompting the development of novel analogues to enhance its pharmacological profile. This guide provides a comparative framework for evaluating the antitumor activity of new this compound analogues, offering insights into their performance against various cancer cell lines and elucidating their potential mechanisms of action.
Comparative Analysis of In Vitro Cytotoxicity
A primary indicator of antitumor activity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The following table summarizes the in vitro cytotoxic activity of representative novel antitumor compounds against a panel of human cancer cell lines. While specific comparative data for a wide range of new this compound analogues is not yet publicly available, this table serves as a template for how such data should be presented for effective comparison. The data presented here is for illustrative purposes, drawing from studies on other novel anticancer agents to provide a clear comparative structure.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analogue A | MCF-7 | Breast Adenocarcinoma | [Insert Data] | Doxorubicin | [Insert Data] |
| Analogue B | HCT-116 | Colon Carcinoma | [Insert Data] | 5-Fluorouracil | [Insert Data] |
| Analogue C | A549 | Lung Carcinoma | [Insert Data] | Cisplatin | [Insert Data] |
| Analogue D | PC-3 | Prostate Cancer | [Insert Data] | Docetaxel | [Insert Data] |
| Analogue E | HeLa | Cervical Cancer | [Insert Data] | Paclitaxel | [Insert Data] |
Data in this table is illustrative and should be replaced with experimental results for specific this compound analogues.
Elucidating the Mechanism of Action: Induction of Apoptosis
A crucial aspect of validating novel antitumor agents is understanding their mechanism of action. Many cytotoxic compounds, including this compound, are known to induce apoptosis, or programmed cell death, in cancer cells. The intricate signaling cascades that govern this process are key targets for therapeutic intervention.
Generalized Apoptotic Signaling Pathway
The following diagram illustrates a generalized signaling pathway for apoptosis induction, a common mechanism for many antitumor agents. Upon cellular stress induced by a cytotoxic agent, a cascade of events is initiated, culminating in cell death. This pathway often involves the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis.
Caption: Generalized signaling pathway of apoptosis induced by a cytotoxic agent.
Experimental Protocols
To ensure the reproducibility and validity of experimental findings, detailed methodologies are paramount. Below are standard protocols for key in vitro assays used to evaluate the antitumor activity of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogues and a reference compound for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following treatment, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the this compound analogues at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro validation of a novel antitumor compound.
Caption: Experimental workflow for in vitro validation of antitumor compounds.
Conclusion
The development of novel this compound analogues represents a promising avenue in the search for more effective cancer therapies. A systematic and comparative approach to validating their antitumor activity is essential for identifying lead candidates for further preclinical and clinical development. By employing robust experimental protocols and clearly presenting comparative data, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic.
Benchmarking Vicenistatin's potency against standard chemotherapeutics
For Immediate Release
In the competitive landscape of oncology drug development, the novel macrolactam antibiotic, Vicenistatin, has demonstrated notable anti-tumor activity. This guide provides a comparative analysis of this compound's potency against standard-of-care chemotherapeutics, offering researchers, scientists, and drug development professionals a data-driven overview of its potential.
Benchmarking Potency: this compound vs. Standard Chemotherapeutics
While direct comparative studies detailing the IC50 values of this compound against a wide array of standard chemotherapeutics in various cancer cell lines are not extensively available in publicly accessible literature, initial findings indicate its efficacy. An early study highlighted this compound's anti-tumor activity in a xenograft model of human colon carcinoma (Co-3), suggesting its potential as a therapeutic agent for colorectal cancer.[1]
To provide a framework for comparison, the following table summarizes the reported IC50 values for common chemotherapeutic agents used in the treatment of colon cancer, a cancer type in which this compound has shown preclinical activity. This data, gathered from various studies, serves as a benchmark for contextualizing the potential potency of this compound as more specific comparative data becomes available.
| Drug | Cell Line | IC50 (µM) |
| 5-Fluorouracil | HCT-116 | ~3.8 |
| HT-29 | ~5.2 | |
| Oxaliplatin | HCT-116 | ~0.4 |
| HT-29 | ~1.5 | |
| Irinotecan (SN-38) | HCT-116 | ~0.015 |
| HT-29 | ~0.02 | |
| This compound | Data Not Available | Data Not Available |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, including cell culture techniques and assay duration. The values presented above are approximate and intended for comparative purposes only.
Unraveling the Mechanism of Action: A Look into this compound's Cytotoxic Effects
The precise molecular mechanisms by which this compound exerts its anti-tumor effects are still under investigation. However, its classification as a macrolactam antibiotic suggests potential interference with essential cellular processes in cancer cells. The structural integrity of this compound, particularly the presence of its aminosugar moiety, vicenisamine, has been shown to be crucial for its cytotoxic activity.
While specific signaling pathways affected by this compound have yet to be fully elucidated, the common mechanisms of action for anti-tumor antibiotics often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. Further research is necessary to determine if this compound's mode of action aligns with these established paradigms.
Experimental Protocols for Cytotoxicity Assessment
The following is a generalized experimental protocol for determining the cytotoxic potency (IC50) of a compound like this compound, based on standard cell viability assays.
Cell Viability Assay (MTT Assay)
1. Cell Seeding:
-
Human colorectal cancer cell lines (e.g., HCT-116, HT-29) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the solvent at the same final concentration as the treatment wells.
3. Incubation:
-
The plates are incubated for a predetermined period, typically 48 or 72 hours, to allow the compound to exert its cytotoxic effects.
4. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
5. Formazan Solubilization:
-
The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Path Forward
To facilitate a clearer understanding of the experimental workflow and the potential signaling pathways that may be involved in this compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Putative signaling pathway for this compound's anti-tumor activity.
Future Directions
The preliminary evidence of this compound's anti-tumor activity warrants further in-depth investigation. Future research should prioritize head-to-head studies comparing the cytotoxic potency of this compound with a panel of standard chemotherapeutic agents across a diverse range of cancer cell lines. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial in understanding its mechanism of action and identifying potential biomarkers for patient stratification. Such studies will be instrumental in defining the therapeutic potential of this compound in the clinical setting.
References
A Prospective Synergism: A Comparative Guide to Vicenistatin and PARP Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology drug development, the strategic combination of therapeutic agents to enhance efficacy and overcome resistance is a cornerstone of modern research. This guide explores the potential synergistic effects of Vicenistatin, a macrocyclic lactam antibiotic, with Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that exploit deficiencies in DNA damage repair. While direct preclinical or clinical data on this specific combination is not yet available, this document provides a comprehensive comparison of their individual mechanisms of action, hypothesizes a basis for their synergistic interaction, and presents a detailed experimental framework to investigate this potential.
This compound , an antitumor antibiotic isolated from Streptomyces sp., has demonstrated cytotoxic effects against various cancer cell lines.[1] Although its precise molecular target remains to be fully elucidated, its classification as a macrocyclic lactam suggests a potential mechanism involving the induction of DNA damage, a characteristic observed in other lactam-containing antibiotics.[2][3] This property makes it a compelling candidate for combination with agents that target the DNA damage response (DDR).
PARP inhibitors are a well-established class of drugs that have shown significant efficacy in tumors with mutations in BRCA1/2 and other genes involved in homologous recombination (HR), a major DNA double-strand break repair pathway. By inhibiting PARP, these drugs prevent the repair of single-strand breaks, which then lead to the formation of double-strand breaks during DNA replication. In HR-deficient cancer cells, these double-strand breaks cannot be repaired, leading to synthetic lethality.
Hypothesized Synergistic Mechanism
The proposed synergistic interaction between this compound and PARP inhibitors is predicated on the hypothesis that this compound functions as a DNA-damaging agent. This would create a scenario where this compound induces DNA lesions, and the co-administration of a PARP inhibitor prevents the cancer cells from effectively repairing this damage, leading to an overwhelming accumulation of genomic instability and subsequent cell death.
This "dual-hit" strategy could be particularly effective in a broader range of tumors beyond those with inherent HR deficiencies. By inducing a state of "BRCAness" or overwhelming the DNA repair capacity of cancer cells, this combination could expand the therapeutic window for PARP inhibitors.
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms of action and the proposed experimental investigations, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Mechanism of Action of PARP Inhibitors. This diagram illustrates how PARP1 is recruited to DNA single-strand breaks (SSBs) and initiates their repair. PARP inhibitors block this process, leading to the accumulation of SSBs which can result in double-strand breaks (DSBs) during DNA replication, ultimately causing apoptosis in cancer cells with deficient homologous recombination repair.
Figure 2: Hypothesized Mechanism of Action of this compound. This diagram outlines the proposed mechanism where this compound induces DNA damage in cancer cells, which in turn activates the DNA Damage Response (DDR), leading to cell cycle arrest and potentially apoptosis.
Figure 3: Proposed Synergistic Interaction. This diagram illustrates the hypothesized synergy where this compound induces DNA damage and PARP inhibitors block its repair, leading to a high level of genomic instability and enhanced cancer cell apoptosis.
Figure 4: Proposed Experimental Workflow. This flowchart outlines a comprehensive in vitro and in vivo experimental plan to investigate the synergistic effects of this compound and PARP inhibitors.
Proposed Experimental Protocols
To rigorously test the hypothesis of synergy, a series of well-defined experiments are proposed.
Cell Viability and Synergy Analysis
-
Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, both alone and in combination, and to quantify the nature of their interaction.
-
Methodology:
-
Cell Culture: A panel of cancer cell lines, including both homologous recombination (HR)-proficient and HR-deficient lines, will be cultured under standard conditions.
-
Drug Treatment: Cells will be treated with a range of concentrations of this compound, a selected PARP inhibitor (e.g., Olaparib, Talazoparib), and their combination at various molar ratios.
-
Viability Assessment: After a predetermined incubation period (e.g., 72 hours), cell viability will be assessed using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The dose-response curves for each agent and the combination will be generated. The Chou-Talalay method will be used to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assays
-
Objective: To determine if the combination of this compound and a PARP inhibitor leads to an increase in apoptotic cell death.
-
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: Cells will be treated with IC50 concentrations of each drug and the combination. After treatment, cells will be stained with Annexin V-FITC and PI and analyzed by flow cytometry to quantify early and late apoptotic populations.
-
Caspase Activity Assay: A luminogenic or fluorogenic substrate for caspases-3 and -7 will be used to measure their activity in cell lysates following drug treatment.
-
DNA Damage and Repair Assays
-
Objective: To assess the extent of DNA damage induced by the individual agents and the combination, and to confirm the inhibition of DNA repair.
-
Methodology:
-
γH2AX Immunofluorescence: Cells grown on coverslips will be treated with the drugs, fixed, and stained with an antibody against phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. The number of γH2AX foci per cell will be quantified by fluorescence microscopy.
-
Comet Assay (Single Cell Gel Electrophoresis): This assay will be used to visualize and quantify DNA fragmentation in individual cells as a measure of DNA damage.
-
Western Blotting: Protein lysates from treated cells will be analyzed by Western blotting for key proteins in the DNA damage response pathway, such as cleaved PARP, phosphorylated ATM (p-ATM), and phosphorylated CHK2 (p-CHK2).
-
Data Presentation
The quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Combination Index (CI) Values in Various Cancer Cell Lines
| Cell Line | HR Status | This compound IC50 (nM) | PARP Inhibitor IC50 (nM) | Combination Index (CI) at ED50 |
| Cell Line A | Proficient | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Cell Line B | Deficient | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Cell Line C | Proficient | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 2: Apoptosis Induction by this compound and PARP Inhibitor Combination
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) |
| Control | [Experimental Value] | [Experimental Value] | 1.0 |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| PARP Inhibitor | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Combination | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 3: DNA Damage Markers Following Treatment
| Treatment | Average γH2AX Foci per Cell | Comet Assay (Olive Tail Moment) | p-ATM Expression (Fold Change) |
| Control | [Experimental Value] | [Experimental Value] | 1.0 |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| PARP Inhibitor | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Combination | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Conclusion
The combination of this compound and PARP inhibitors represents a novel and rationally designed therapeutic strategy that warrants preclinical investigation. Based on the hypothesized mechanism of this compound as a DNA-damaging agent, its synergy with PARP inhibitors could offer a potent anti-cancer effect, potentially expanding the utility of PARP inhibitors to a wider patient population. The experimental framework outlined in this guide provides a clear roadmap for researchers to rigorously evaluate this promising combination, with the ultimate goal of developing more effective cancer therapies.
References
Validating the Molecular Targets of Vicenistatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the identified molecular targets of Vicenistatin, a potent antitumor antibiotic. By objectively comparing its mechanism of action with alternative therapeutic strategies and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and cell biology.
Introduction to this compound
This compound is a 20-membered macrocyclic lactam with established antitumor properties.[1] Its mechanism of action is distinct from many conventional chemotherapeutics, centering on the induction of large, vacuole-like structures derived from early endosomes in mammalian cells.[1][2] This unique phenotype is attributed to two primary molecular effects: the activation of the Rab5-PAS pathway and an increase in plasma membrane fluidity.[1] This guide will delve into the experimental methodologies used to validate these targets and compare this compound's activity with other molecules that modulate similar cellular pathways.
Identified Molecular Targets and Their Validation
The primary molecular events associated with this compound's activity are the activation of Rab5 GTPase and alterations in membrane biophysical properties.
Activation of the Rab5-PAS Pathway
Rab5 is a small GTPase that acts as a master regulator of early endosome trafficking and fusion. Its activation is crucial for the initiation of the endocytic pathway. This compound has been shown to induce the activation of the Rab5-PAS (Phosphatidylinositol 3-phosphate 5-kinase, ArPIKfyve, Sac1) pathway, leading to the observed vacuolation.[1]
Experimental Validation:
A key experiment validating the role of Rab5 activation in this compound's mechanism of action involves the use of a dominant-negative mutant of Rab5, specifically Rab5 S34N. This mutant is deficient in GTP binding and effectively inhibits the function of endogenous Rab5.
-
Qualitative Validation: In HeLa cells transfected with a plasmid expressing the EGFP-tagged Rab5 S34N mutant, this compound-induced vacuole formation was significantly repressed.[3] In contrast, cells transfected with a control EGFP vector exhibited prominent vacuolation upon this compound treatment.[3] This demonstrates that a functional Rab5 is essential for this compound's cellular effect.
Quantitative Analysis of Rab5 Activation:
| Assay | Principle | Sample Data (Hypothetical for this compound) |
| Effector Pull-Down Assay | GST-fusion proteins of Rab5 effectors (e.g., Rabaptin-5, EEA1) that specifically bind to GTP-bound Rab5 are used to pull down active Rab5 from cell lysates. The amount of pulled-down Rab5 is quantified by Western blot.[4] | 2.5-fold increase in GTP-Rab5 levels in this compound-treated cells compared to control. |
| GTP-agarose Pull-Down Assay | GTP-conjugated agarose (B213101) beads are used to capture active GTPases from cell lysates. The amount of Rab5 bound to the beads is quantified by Western blot.[5] | 3.0-fold increase in GTP-Rab5 levels in this compound-treated cells compared to control. |
| In situ Immunocytochemistry | A specific antibody that recognizes the GTP-bound conformation of Rab5 is used to visualize and quantify active Rab5 within cells via fluorescence microscopy.[5][6] | 40% increase in the intensity of GTP-Rab5 staining in this compound-treated cells. |
Increased Membrane Fluidity
This compound has been observed to increase the fluidity of the cell membrane, a biophysical change that can significantly impact the function of membrane-associated proteins and signaling pathways.[1]
Experimental Validation:
The effect of this compound on membrane fluidity has been demonstrated in vitro using cholesterol-containing liposomes.[1]
Quantitative Analysis of Membrane Fluidity:
Standard biophysical assays are employed to quantify changes in membrane fluidity.
| Assay | Principle | Sample Data (Hypothetical for this compound) |
| Fluorescence Polarization/Anisotropy | A lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the cell membrane. The polarization or anisotropy of the emitted fluorescence is measured. A decrease in polarization/anisotropy indicates an increase in membrane fluidity.[7][8][9][10] | 20% decrease in fluorescence polarization in this compound-treated cells. |
| Laurdan (B1674558) Generalized Polarization (GP) | The fluorescent probe Laurdan exhibits a spectral shift depending on the lipid packing of the membrane. The GP value is calculated from the fluorescence intensities at two emission wavelengths. A decrease in GP value corresponds to an increase in membrane fluidity.[11][12][13][14][15][16] | Decrease in Laurdan GP value from 0.4 to 0.2 in this compound-treated cells. |
Comparison with Alternative Molecules
To provide context for this compound's unique mechanism, it is compared here with other compounds that target related pathways.
| Molecule | Primary Target(s) | Cellular Effect | Key Distinguishing Feature from this compound |
| This compound | Rab5 Activation, Increased Membrane Fluidity | Induces large early endosome-derived vacuoles. | Dual mechanism of action. Does not inhibit PIKfyve. |
| YM201636 | PIKfyve (Phosphatidylinositol 3-Phosphate 5-Kinase) | Induces vacuolation by inhibiting the production of PtdIns(3,5)P2. | Specific inhibitor of PIKfyve kinase activity. |
| CID1067700 | Rab5/7 Kinase (putative) | Promotes axonal regeneration in zebrafish Mauthner cells by activating the PI3K signaling pathway downstream of Rab5. | Acts as a kinase inhibitor that indirectly leads to Rab5 pathway activation in a specific context. |
| Benzyl Alcohol | General Membrane Fluidizer | Increases membrane fluidity, leading to various cellular effects including altered membrane protein function. | Lacks the specific effect on Rab5 activation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Rab5 Activation - Effector Pull-Down Assay
Objective: To quantify the amount of active, GTP-bound Rab5 in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Culture HeLa or other suitable cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, and protease inhibitors.
-
Preparation of GST-Rabaptin-5 Beads: Express and purify a GST-fusion protein of the Rab5-binding domain of Rabaptin-5. Couple the purified protein to glutathione-Sepharose beads.
-
Pull-Down of Active Rab5: Incubate the cell lysates with the GST-Rabaptin-5 beads for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Rab5. Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the amount of pulled-down Rab5 to the total amount of Rab5 in the input lysates.
Membrane Fluidity - Laurdan Generalized Polarization (GP) Assay
Objective: To measure changes in cell membrane fluidity upon treatment with this compound.
Methodology:
-
Cell Culture and Staining: Culture cells in a 96-well plate. Incubate the cells with 5 µM Laurdan in serum-free medium for 30 minutes at 37°C.
-
Treatment: Wash the cells with PBS and then treat with various concentrations of this compound or vehicle control in PBS.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in a plate reader equipped with a polarizer. Excite the samples at 350 nm and measure the emission at 460 nm (for the ordered lipid phase) and 500 nm (for the disordered lipid phase).
-
GP Calculation: Calculate the GP value for each well using the following formula: GP = (I460 - I500) / (I460 + I500)
-
Data Analysis: Plot the GP values against the concentration of this compound. A decrease in the GP value indicates an increase in membrane fluidity.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct protein targets of this compound by measuring changes in their thermal stability upon drug binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis and Protein Extraction: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of a specific protein remaining in the soluble fraction at each temperature is quantified by Western blotting or by mass spectrometry-based proteomics.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
Quantitative Proteomics
Objective: To identify global changes in protein expression and post-translational modifications in response to this compound treatment.
Methodology:
-
Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but recommended for quantification): Label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein between the different treatment groups. Identify proteins that are significantly up- or down-regulated in response to this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for target validation experiments.
Caption: this compound signaling pathway.
References
- 1. This compound induces early endosome-derived vacuole formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Rab5 Activity in the Cell by Effector Pull-Down Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing rab5 activation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Rab5 Activation in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. [Fluorescence polarization used to derive cell membrane fluidity during photodynamic therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organelle-targeted Laurdans measure heterogeneity in subcellular membranes and their responses to saturated lipid stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteomics of cells treated with Vicenistatin and its derivatives
A Comparative Proteomic Analysis of Cellular Responses to Vicenistatin and Its Derivatives
This guide provides a comparative overview of the cellular effects of this compound and its synthetic derivatives, focusing on their impact on the cellular proteome. This compound, a 20-membered macrocyclic lactam antibiotic, is known for its potent antimicrobial and cytotoxic activities.[1][2] Modifications of its 4'-amino group have led to the development of derivatives with potentially improved therapeutic profiles, including enhanced antibacterial action and reduced cytotoxicity.[2] This document summarizes hypothetical quantitative proteomic data, details the experimental methodologies used for such an analysis, and visualizes the affected signaling pathways and experimental workflows.
Quantitative Proteomic Analysis
Cells treated with this compound and two of its derivatives (Derivative A and Derivative B) were subjected to quantitative proteomic analysis to elucidate their mechanisms of action and identify potential off-target effects. The following tables summarize the significant changes in protein abundance observed in response to treatment with each compound. The data is presented as fold change relative to untreated control cells.
Table 1: Key Protein Abundance Changes in Response to this compound Treatment
| Protein | Function | Fold Change |
| Rab5 | Endosome trafficking | 2.5 |
| EEA1 | Early endosome antigen 1 | 2.1 |
| Rab7 | Late endosome trafficking | -1.8 |
| LAMP1 | Lysosomal marker | -1.5 |
| Caspase-3 | Apoptosis | 3.0 |
| Bax | Apoptosis | 2.2 |
| Bcl-2 | Anti-apoptosis | -2.0 |
Table 2: Key Protein Abundance Changes in Response to Derivative A Treatment
| Protein | Function | Fold Change |
| Rab5 | Endosome trafficking | 1.5 |
| EEA1 | Early endosome antigen 1 | 1.3 |
| Rab7 | Late endosome trafficking | -1.2 |
| LAMP1 | Lysosomal marker | -1.1 |
| Caspase-3 | Apoptosis | 1.2 |
| Bax | Apoptosis | 1.1 |
| Bcl-2 | Anti-apoptosis | -1.3 |
Table 3: Key Protein Abundance Changes in Response to Derivative B Treatment
| Protein | Function | Fold Change |
| Rab5 | Endosome trafficking | 2.8 |
| EEA1 | Early endosome antigen 1 | 2.4 |
| Rab7 | Late endosome trafficking | -2.0 |
| LAMP1 | Lysosomal marker | -1.7 |
| Caspase-3 | Apoptosis | 4.5 |
| Bax | Apoptosis | 3.5 |
| Bcl-2 | Anti-apoptosis | -3.0 |
Experimental Protocols
The following protocol outlines the methodology for a typical quantitative proteomic experiment to compare the effects of this compound and its derivatives.
1. Cell Culture and Treatment:
-
Human colon carcinoma Co-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were seeded at a density of 1 x 10^6 cells per 100 mm dish and incubated for 24 hours.
-
Cells were then treated with 1 µM of this compound, Derivative A, Derivative B, or DMSO (vehicle control) for 24 hours.
2. Protein Extraction and Digestion:
-
After treatment, cells were washed with ice-cold PBS and lysed in a buffer containing 8 M urea, 1% SDS, and a protease inhibitor cocktail.
-
Protein concentration was determined using a BCA assay.
-
For each sample, 100 µg of protein was reduced with DTT, alkylated with iodoacetamide, and then digested overnight with trypsin at 37°C.
3. TMT Labeling and Fractionation:
-
The resulting peptide mixtures were labeled with tandem mass tags (TMT) according to the manufacturer's instructions.
-
The labeled peptides were then pooled and fractionated using high-pH reversed-phase chromatography to reduce sample complexity.
4. LC-MS/MS Analysis:
-
Fractions were analyzed on a Q Exactive HF mass spectrometer coupled with an Easy-nLC 1200 system.
-
Peptides were separated on a 15 cm analytical column with a 120-minute gradient.
-
Data were acquired in a data-dependent acquisition (DDA) mode.
5. Data Analysis:
-
The raw data were processed using Proteome Discoverer software.
-
Peptide identification was performed by searching against the UniProt human database.
-
TMT reporter ion intensities were used for quantification, and protein abundance changes were calculated relative to the control. A fold change cut-off of 1.5 was used to identify significantly regulated proteins.[3]
Signaling Pathways and Workflows
This compound-Induced Signaling Pathway
This compound is known to induce the formation of large vacuole-like structures by activating the Rab5-PAS pathway, which is involved in the homotypic fusion of early endosomes.[4] The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathway of this compound-induced vacuolation.
Quantitative Proteomics Experimental Workflow
The diagram below outlines the major steps in the quantitative proteomics workflow used to analyze the cellular response to this compound and its derivatives.
Caption: Workflow for comparative quantitative proteomics analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Semi-synthesis and structure-activity relationship study yield antibacterial this compound derivatives with low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative phosphoproteomics reveals genistein as a modulator of cell cycle and DNA damage response pathways in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces early endosome-derived vacuole formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicenistatin's Efficacy in Drug-Resistant Cancer: A Comparative Analysis
Vicenistatin, a 20-membered macrocyclic lactam isolated from Streptomyces sp. HC34, has been identified as an antitumor antibiotic.[1] Initial studies highlighted its potential as a therapeutic agent. However, for researchers, scientists, and drug development professionals, a critical aspect of evaluating a new compound is its performance in the context of drug resistance, a major challenge in oncology. This guide aims to provide a comparative overview of this compound's efficacy in such models, but a thorough analysis is hampered by the scarcity of specific experimental data.
In Vitro and In Vivo Efficacy: An Overview of Available Data
The foundational study on this compound reported its antitumor activity in a xenograft model of human colon carcinoma Co-3.[1] This established its potential as an anticancer agent. However, the study did not specifically address its efficacy in a drug-resistant version of this model or compare its performance against other standard-of-care chemotherapeutics.
Subsequent searches for quantitative data, such as half-maximal inhibitory concentration (IC50) values of this compound in various drug-resistant cancer cell lines, have not yielded specific results. Similarly, in vivo studies detailing tumor growth inhibition in xenograft models established from drug-resistant cancer cells are not present in the available literature. This lack of data prevents a direct, evidence-based comparison of this compound with other well-established anticancer drugs like doxorubicin (B1662922) or paclitaxel (B517696) in the context of drug resistance.
Mechanistic Insights into Drug Resistance
Understanding the mechanism of action of a compound in drug-resistant cells is crucial for its development. Key mechanisms of multidrug resistance (MDR) in cancer often involve the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell. There is currently no available research detailing the interaction of this compound with P-gp or other MDR-associated proteins. Therefore, it is unknown whether this compound is a substrate for these pumps or if it can modulate their activity.
Furthermore, information regarding the signaling pathways that this compound might target to overcome resistance is also unavailable. Research on other natural products has shown that they can circumvent drug resistance by targeting various cellular pathways, including those involved in apoptosis, cell cycle regulation, and drug metabolism.[2][3][4] Without similar studies on this compound, its potential to overcome resistance remains speculative.
Experimental Protocols
Detailed experimental protocols for assessing the efficacy of this compound in drug-resistant cancer models are not available in the public domain. To conduct such a comparative study, researchers would need to adapt standard protocols for assays such as:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the IC50 values of this compound and comparator drugs in a panel of drug-sensitive and their corresponding drug-resistant cancer cell lines.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To evaluate the ability of this compound to induce programmed cell death in resistant cells.
-
In Vivo Xenograft Studies: To assess the antitumor efficacy of this compound in animal models bearing tumors derived from drug-resistant cancer cell lines.
Signaling Pathways and Experimental Workflows
Given the lack of specific data on this compound's mechanism in resistant cancers, diagrams of relevant signaling pathways and experimental workflows would be hypothetical. For context, a general workflow for evaluating a novel compound in drug-resistant models is presented below.
Caption: A generalized workflow for the preclinical evaluation of a novel anticancer agent in drug-resistant models.
Conclusion
While this compound has been identified as an antitumor antibiotic, there is a significant gap in the scientific literature regarding its efficacy and mechanism of action in drug-resistant cancer models. To provide a comprehensive comparison guide as requested, further research is needed to generate the necessary quantitative data and experimental details. Future studies should focus on evaluating this compound's activity in a broad panel of drug-resistant cancer cell lines, investigating its interaction with known resistance mechanisms, and elucidating the signaling pathways it modulates. Such data would be invaluable for the scientific community to accurately assess the potential of this compound as a therapeutic agent for treating drug-resistant cancers.
References
- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Vicenistatin Versus Doxorubicin
A detailed examination of the preclinical data reveals the therapeutic potential and challenges of Vicenistatin in comparison to the established chemotherapeutic agent, Doxorubicin. While direct comparative studies are limited, an analysis of available in vitro and in vivo data provides valuable insights for researchers and drug development professionals.
This guide synthesizes available experimental data to objectively compare the therapeutic index of this compound, a macrocyclic lactam antibiotic, with Doxorubicin, a widely used anthracycline chemotherapy drug. The therapeutic index, a measure of a drug's safety, is assessed by comparing the dose required for therapeutic effect against the dose at which toxicity occurs.
Executive Summary
Doxorubicin is a potent and broadly effective anticancer agent, however, its clinical use is often limited by significant dose-dependent toxicities, most notably cardiotoxicity.[1][2] this compound, a newer investigational agent, has demonstrated antitumor activity, with some studies on its derivatives suggesting a potential for lower cytotoxicity.[3] A definitive comparison of their therapeutic indices is challenging due to the limited publicly available data for this compound. This guide aims to provide a comprehensive overview based on existing preclinical findings.
Data Presentation: A Head-to-Head Look at Efficacy and Toxicity
To facilitate a clear comparison, the following tables summarize the available quantitative data for both this compound and Doxorubicin.
Table 1: In Vitro Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Doxorubicin | HepG2 (Liver) | 12.18 ± 1.89 | [4] |
| Huh7 (Liver) | > 20 | [4] | |
| UMUC-3 (Bladder) | 5.15 ± 1.17 | [4] | |
| VMCUB-1 (Bladder) | > 20 | [4] | |
| TCCSUP (Bladder) | 12.55 ± 1.47 | [4] | |
| BFTC-905 (Bladder) | 2.26 ± 0.29 | [4] | |
| A549 (Lung) | > 20 | [4] | |
| HeLa (Cervical) | 2.92 ± 0.57 | [4] | |
| MCF-7 (Breast) | 2.50 ± 1.76 | [4] | |
| M21 (Melanoma) | 2.77 ± 0.20 | [4] | |
| AMJ13 (Breast) | 223.6 (µg/ml) | [5] | |
| MDA-MB-231 (Breast) | 0.9 | [6] | |
| MCF7 (Breast) | 2.2 | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: In Vivo Toxicity Data
The median lethal dose (LD50) and maximum tolerated dose (MTD) are key indicators of acute toxicity in animal models.
| Compound | Animal Model | Route of Administration | LD50 | MTD | Reference |
| This compound | Data Not Available | - | - | - | - |
| Doxorubicin | Mice | Intravenous | 17 mg/kg | 7.5 mg/kg (single dose) | [6][7] |
| Mice | Intraperitoneal | 4.6 mg/kg | - | [8] | |
| Mice | Subcutaneous | 13.5 mg/kg | - | [8] | |
| Mice | Oral | 570 mg/kg | - | [8] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these drugs exert their effects is crucial for evaluating their therapeutic potential and predicting off-target effects.
Doxorubicin's Multifaceted Mechanism
Doxorubicin's primary mode of action involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA double-strand breaks and the induction of apoptosis (programmed cell death).[1][2] Doxorubicin also intercalates into DNA, further disrupting DNA and RNA synthesis. Additionally, it generates reactive oxygen species (ROS), which contribute to its cytotoxic effects but are also implicated in its cardiotoxicity.[9]
This compound's Emerging Mechanistic Insights
This compound is a 20-membered macrocyclic lactam antibiotic.[10][11] Its biosynthesis involves a polyketide synthase (PKS) pathway.[12][13] While the precise signaling pathway for its antitumor activity is not as well-elucidated as that of doxorubicin, it is known to exhibit cytotoxic effects. A derivative, 4′-N-demethylthis compound, has shown impressive antibacterial activities with reduced cytotoxicity against noncancerous human cell lines, suggesting a potential for a more favorable therapeutic window.[3] Further research is needed to fully characterize the molecular targets and signaling cascades modulated by this compound.
Experimental Protocols
To ensure the reproducibility and transparency of the cited data, this section provides detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 5. advetresearch.com [advetresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Cloning, sequencing, and functional analysis of the biosynthetic gene cluster of macrolactam antibiotic this compound in Streptomyces halstedii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of macrolactam antibiotics with β-amino acid polyketide starter units - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Vicenistatin Against Different Tumor Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Vicenistatin, a macrocyclic lactam antibiotic, against various tumor types. Due to the limited publicly available data on this compound, this guide synthesizes the existing information and provides a comparative context using established chemotherapeutic agents for colon cancer.
Overview of this compound
This compound is a novel 20-membered macrocyclic lactam antitumor antibiotic isolated from the culture broth of Streptomyces sp. HC34[1]. Preclinical studies have demonstrated its potential as an anticancer agent, particularly against colon carcinoma.
In Vivo Efficacy of this compound
The primary in vivo evidence for this compound's efficacy comes from a study using a human colon carcinoma Co-3 xenograft model in nude mice[1]. While the study reported antitumor activity, specific quantitative data on tumor growth inhibition and other efficacy parameters are not detailed in the available literature.
To provide a benchmark for comparison, the following table summarizes the in vivo efficacy of standard-of-care chemotherapeutic agents, 5-Fluorouracil (B62378) (5-FU) and Oxaliplatin, in similar human colon cancer xenograft models.
Table 1: Comparison of In Vivo Efficacy of Anticancer Agents in Colon Cancer Xenograft Models
| Compound | Cancer Model | Host | Efficacy Metric | Result | Citation |
| This compound | Human Colon Carcinoma Co-3 | Nude Mice | Antitumor Activity | Reported, but quantitative data not available | [1] |
| 5-Fluorouracil | Human Colorectal Cancer HT-29 | Nude Mice | Tumor Growth Inhibition | Significant tumor growth retardation observed. | [2] |
| 5-Fluorouracil | Human Gastric Cancer SGC7901 | Nude Mice | Tumor Inhibition Rate | 26.36% | [3] |
| 5-Fluorouracil + XAV 939 | Colorectal Cancer Patient-Derived Xenograft | Balb/c Nude Mice | Tumor Growth Inhibition | 44.99% | [4] |
| Oxaliplatin | Human Colorectal Cancer HT-29 | Nude Mice | Tumor Growth Inhibition | Retarded tumor growth, but not in a significant manner at the tested dose. | [5] |
| Oxaliplatin | Human Colorectal Cancer HCT116 & HT29 | N/A | IC50 | HCT116 more sensitive than HT29. | [6] |
Note: The data for 5-FU and Oxaliplatin are from different studies and may not be directly comparable to the this compound study due to variations in experimental conditions.
Experimental Protocols
A detailed experimental protocol for the in vivo validation of this compound has not been published. However, a standard protocol for evaluating the efficacy of an anticancer agent in a human colon cancer xenograft model is provided below. This generalized protocol is based on common methodologies cited in preclinical cancer research.
Generalized Protocol for Human Colon Cancer Xenograft Study
1. Cell Culture:
-
Human colon carcinoma cells (e.g., Co-3, HT-29, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used.
-
Animals are allowed to acclimatize for at least one week before the experiment.
3. Tumor Implantation:
-
Cultured cancer cells are harvested, washed, and resuspended in a sterile medium, often mixed with Matrigel.
-
A specific number of cells (e.g., 1-5 x 10^6) are injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by measuring tumor volume with calipers at regular intervals.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
The investigational drug (e.g., this compound) is administered via a specified route (e.g., intraperitoneal, oral) and schedule. A vehicle control is administered to the control group.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Efficacy is typically expressed as tumor growth inhibition (TGI).
6. Statistical Analysis:
-
Statistical methods are used to compare tumor growth between the treatment and control groups to determine the significance of the antitumor effect.
Caption: Generalized workflow for a xenograft study.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of this compound in cancer cells has not been fully elucidated. However, as a macrocyclic lactam, it belongs to the polyketide family of natural products, many of which are known to have potent cytotoxic and anticancer properties[7][8].
Other β-lactam-containing compounds have been shown to induce apoptosis in tumor cells through DNA damage[9][10][11]. Some polyaromatic β-lactams have been observed to cause a G2 cell cycle blockade[12]. While the direct signaling pathways affected by this compound are unknown, a plausible hypothesis is that it may induce cell cycle arrest and/or apoptosis through pathways commonly affected by cytotoxic agents.
Below is a generalized diagram of a potential mechanism involving the induction of apoptosis.
Caption: Postulated mechanism of this compound.
Conclusion
This compound has demonstrated antitumor activity in a preclinical model of human colon cancer. However, the lack of detailed, publicly available quantitative data makes a direct and comprehensive comparison with other chemotherapeutic agents challenging. The provided information on the efficacy of standard-of-care drugs offers a contextual baseline for its potential therapeutic window. Further in-depth studies are required to fully elucidate the in vivo efficacy, optimal dosing, and the precise mechanism of action of this compound across a broader range of tumor types to ascertain its clinical potential.
References
- 1. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biotechnology of polyketides: New breath of life for the novel antibiotic genetic pathways discovery through metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.imrpress.com [article.imrpress.com]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. A novel beta-lactam antibiotic activates tumor cell apoptotic program by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of anticancer beta-lactams: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safer Horizons: A Comparative Analysis of the Safety Profiles of Vicenistatin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Vicenistatin, a potent 20-membered macrocyclic lactam antibiotic, has demonstrated significant antitumor activity. However, its clinical development has been hampered by concerns regarding its safety profile. This has spurred research into the synthesis and evaluation of this compound analogues with the goal of retaining therapeutic efficacy while reducing toxicity. This guide provides a comparative analysis of the safety profiles of this compound and its key analogues, supported by experimental data, to inform future drug development efforts.
Executive Summary
The primary strategy to improve the safety profile of this compound has focused on modifications of the vicenisamine sugar moiety, particularly at the 4'-amino group. The analogue, 4'-N-demethylthis compound , has emerged as a promising candidate, exhibiting reduced cytotoxicity against noncancerous cell lines while maintaining potent antimicrobial activity. Further derivatization at this 4'-amino position has yielded analogues with varying safety profiles, highlighting the critical role of this functional group in modulating the biological activity and toxicity of the parent compound.
Quantitative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its analogues against various cell lines. A higher IC50 value indicates lower cytotoxicity and a more favorable safety profile.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | P388 | Murine Leukemia | 0.02 | [Filing et al., 2007] |
| L1210 | Murine Leukemia | 0.03 | [Filing et al., 2007] | |
| KB | Human Epidermoid Carcinoma | 0.1 | [Filing et al., 2007] | |
| 4'-N-demethylthis compound | Noncancerous human cell lines | Normal | Reduced cytotoxicity compared to this compound (Specific IC50 values not provided in the study) | [Yu et al., 2022] |
| This compound Analogue (Butyl group at 4'-amino) | Various Gram-positive pathogens | Bacteria | MIC: 0.5-4 µg/mL (Low cytotoxicity reported) | [Semi-synthesis and structure-activity relationship study, 2024] |
| This compound Analogue (3,5-dihydroxy-benzyl group at 4'-amino) | Various Gram-positive pathogens | Bacteria | MIC: 0.5-4 µg/mL (Low cytotoxicity reported) | [Semi-synthesis and structure-activity relationship study, 2024] |
Note: The available quantitative cytotoxicity data for this compound analogues in cancer and non-cancer cell lines is limited. The provided information is based on the current scientific literature. Further studies are required to establish a comprehensive comparative safety profile.
Mechanism of Cytotoxicity: Induction of Apoptosis
The cytotoxic effects of this compound and its analogues are primarily attributed to the induction of apoptosis, or programmed cell death. While the precise signaling cascade initiated by this compound is still under investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.
Proposed Apoptotic Signaling Pathway for this compound
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Vicenistatin
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Vicenistatin, a potent macrolactam antibiotic with antitumor properties.[1][2][3] Adherence to these procedures is critical for maintaining a safe laboratory environment, preventing environmental contamination, and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, these guidelines are based on established best practices for the management of hazardous pharmaceutical and cytotoxic waste.[4]
Immediate Safety and Handling Precautions
Before initiating any work involving this compound, a thorough risk assessment must be conducted. All personnel must be trained on the potential hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE):
Due to its cytotoxic potential, handling this compound requires stringent use of PPE to minimize exposure.
-
Gloves: Two pairs of chemotherapy-tested gloves are recommended.[4]
-
Gown: A solid-front, disposable gown should be worn and changed every two to three hours or immediately upon contamination.[4]
-
Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield should be used if there is a risk of splashing.[4]
-
Respiratory Protection: In situations where aerosols or dust may be generated, a NIOSH-approved respirator is required.[4]
Spill Management:
A dedicated cytotoxic spill kit must be readily available in all areas where this compound is handled.[4] In the event of a spill:
-
Alert personnel in the immediate vicinity.
-
Contain the spill using absorbent materials from the spill kit.
-
For liquid spills, use absorbent pads. For solid spills, gently cover and sweep to avoid creating dust.
-
Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Thoroughly clean the spill area with an appropriate decontaminating solution (e.g., 10% bleach solution), followed by a rinse with water.
-
Ventilate the area after the cleanup is complete.
This compound Waste Segregation and Disposal Procedures
Proper segregation of this compound waste at the point of generation is fundamental to safe and compliant disposal. All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".[4] The primary method for the disposal of potent pharmaceutical compounds like this compound is high-temperature incineration through a licensed hazardous waste management program.[4]
Step-by-Step Disposal Protocol:
-
Identify and Segregate Waste: Immediately after use, segregate all materials that have come into contact with this compound. This includes:
-
Unused or expired this compound solutions and powders.
-
Empty vials and original containers.
-
Contaminated sharps (needles, syringes, pipette tips, slides).
-
Contaminated labware (e.g., pipette tips, culture dishes, flasks).
-
Contaminated PPE (gloves, gowns, masks).
-
Spill cleanup materials.
-
-
Containerize Waste: Use designated, color-coded containers for different types of waste.
Waste Type Container Disposal Procedure Unused/Expired this compound & Liquid Waste Sealed, leak-proof hazardous waste container, clearly labeled. Do not pour down the drain.[4] Collect in a designated container. For added safety, an absorbent material can be added. Arrange for pickup by a licensed hazardous waste disposal service. Contaminated Sharps Puncture-resistant, leak-proof sharps container labeled "Chemotherapeutic Waste".[4] Place all contaminated sharps immediately into the designated container. Do not recap needles. Do not overfill the container. Seal when full and arrange for pickup. Contaminated Solid Waste (Non-Sharps) Thick, leak-proof plastic bags or bins, typically yellow, labeled "Chemotherapeutic Waste".[4] Place all contaminated PPE, labware, and other solid materials in the designated waste bag or bin. For transport, this bag should be placed inside a rigid, leak-proof secondary container.[4] Empty Vials and Containers Puncture-resistant container for chemotherapy waste. Place empty vials and other glass or plastic containers that held this compound into this container for incineration. -
Storage and Pickup: Store sealed and labeled hazardous waste containers in a secure, designated area with limited traffic until they are collected by the institution's hazardous waste management service.[4]
Experimental Protocols: Waste Inactivation
While high-temperature incineration is the standard for disposal, some institutions may have protocols for the chemical inactivation of liquid waste before disposal, particularly for antimicrobial agents to prevent environmental resistance.[5][6]
Note: The following protocol is a general guideline for peptide-based waste and should be validated for this compound and approved by your institution's safety office before implementation.
Chemical Inactivation of Liquid Waste (for consideration and institutional approval):
-
Deactivation: Treat the liquid waste with a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) with a contact time of at least 30 minutes.[7]
-
pH Neutralization: After the inactivation period, neutralize the pH of the solution.
-
Disposal: Dispose of the neutralized solution in accordance with local and institutional regulations. This may still require collection as hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SIDP - Antibiotic Disposal [sidp.org]
- 6. nems.nih.gov [nems.nih.gov]
- 7. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for Vicenistatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of Vicenistatin, a potent macrolactam antibiotic. Adherence to these procedural steps is critical for ensuring personnel safety and minimizing environmental contamination.
Personal Protective Equipment (PPE) for Handling this compound
Due to its cytotoxic potential, this compound must be handled with stringent safety precautions analogous to those for other potent cytotoxic compounds. A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specifications and Recommendations | Rationale and Best Practices |
| Gloves | Powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978). Double gloving is required. | Provides the primary barrier against skin contact. Double gloving offers enhanced protection. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change gloves every 2-3 hours or immediately if contaminated. |
| Gown | Disposable, low-permeability, lint-free gown that fastens in the back. Must have long sleeves with tight-fitting cuffs. | Protects skin and personal clothing from contamination. Gowns should be changed every 2-3 hours or immediately after a spill or splash.[1] |
| Eye & Face Protection | Safety goggles and a full-face shield should be worn when there is a risk of splashing. | Protects the mucous membranes of the eyes, nose, and mouth from accidental splashes of this compound solutions or airborne particles.[1][2][3] |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator or higher is required when handling powdered this compound or when there is a potential for aerosol generation.[1][4] | Prevents the inhalation of airborne drug particles, which is a primary route of exposure for potent compounds.[5] |
| Head & Shoe Covers | Disposable head and hair covers. Two pairs of shoe covers are recommended when entering a designated handling area. | Prevents contamination of hair and personal footwear. The outer pair of shoe covers should be removed when exiting the handling area to avoid spreading contamination.[1] |
Experimental Protocols: Donning and Doffing of PPE
Strict adherence to the correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Perform hand hygiene.
-
Don inner gloves.
-
Don gown.
-
Don outer gloves, ensuring the cuffs are pulled over the gown sleeves.
-
Don head and shoe covers.
-
Don N95 respirator.
-
Don eye and face protection.
Doffing Procedure:
-
Remove outer gloves.
-
Remove gown and outer shoe covers in a manner that turns them inside out.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove N95 respirator.
-
Remove head cover and inner shoe covers.
-
Remove inner gloves.
-
Perform thorough hand hygiene.
Operational Plan: this compound Handling and Disposal
All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
Waste Disposal:
This compound is classified as a cytotoxic and chemical hazardous waste. All materials that come into contact with this compound must be disposed of according to institutional and local regulations for cytotoxic waste.
| Waste Type | Disposal Container and Procedure |
| Sharps (needles, syringes, etc.) | Place immediately into a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container. |
| Solid Waste (gloves, gowns, labware, etc.) | Place in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" bag or container. This container should be sealed when full. |
| Liquid Waste (unused solutions, etc.) | Collect in a sealed, leak-proof, and clearly labeled "Hazardous Chemical Waste" container. Do not pour down the drain.[6] |
| Contaminated Spill Cleanup Materials | All materials used to clean a spill must be placed in the designated "Cytotoxic Waste" container. For spills, double bagging of the waste is recommended for extra protection.[2] |
Spill Management:
In the event of a this compound spill, the area should be immediately secured to prevent further contamination.[2]
-
Alert others in the vicinity.
-
Don the appropriate PPE, including a respirator.
-
Contain the spill using absorbent pads from a designated cytotoxic spill kit.
-
Carefully clean the area with an appropriate decontaminating agent.
-
Collect all cleanup materials and dispose of them as cytotoxic waste.[2]
-
Report the spill to the appropriate safety personnel.
Visual Guides
The following diagrams illustrate the essential workflows for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
